Product packaging for 4-Methylumbelliferone-13C4(Cat. No.:)

4-Methylumbelliferone-13C4

Cat. No.: B565963
M. Wt: 180.14 g/mol
InChI Key: HSHNITRMYYLLCV-IPRLLLDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylumbelliferone-13C4, also known as this compound, is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B565963 4-Methylumbelliferone-13C4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-4-(113C)methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHNITRMYYLLCV-IPRLLLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[13CH][13C](=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Isotopic Fingerprint: A Technical Guide to 4-Methylumbelliferone-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of 4-Methylumbelliferone-13C4, a stable isotope-labeled derivative of the fluorescent indicator and hyaluronan synthesis inhibitor, 4-Methylumbelliferone (B1674119) (Hymecromone). This document is intended to serve as a valuable resource for researchers utilizing this compound in experimental settings.

Core Chemical and Physical Properties

This compound is a synthetic compound where four carbon atoms in the 4-Methylumbelliferone structure have been replaced with the stable isotope, carbon-13. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of its unlabeled counterpart in complex biological matrices.

PropertyValueSource(s)
CAS Number 1569304-40-0[1][2][3][4]
Molecular Formula 13C4C6H8O3[1][3]
Molecular Weight 180.14 g/mol [1][3][4]
Accurate Mass 180.0608[1]
Appearance Off-White to Yellow Solid[4]
Purity >95% (HPLC)[1]
Storage Temperature -20°C or 2-8°C Refrigerator[1][4]
Synonyms 7-Hydroxy-4-methylcoumarin-13C4, Hymecromone-13C4[4][5]

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methodologies, particularly in pharmacokinetic and metabolic studies of 4-Methylumbelliferone.[6] Its identical chemical behavior to the unlabeled compound, coupled with its distinct mass, allows for precise quantification by mass spectrometry-based techniques.

4-Methylumbelliferone itself is a subject of significant research interest due to its ability to inhibit hyaluronan (HA) synthesis.[7] It is used in studies related to cancer, inflammation, and autoimmune diseases where HA plays a critical role.[6][8][9]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of this compound to its parent compound and a typical experimental workflow for its use.

cluster_0 Isotopic Relationship cluster_1 Biological Context 4MU_13C4 This compound (Internal Standard) 4MU 4-Methylumbelliferone (Analyte) 4MU_13C4->4MU Chemically Identical, Mass Different HA_Synthase Hyaluronan Synthase 4MU->HA_Synthase Inhibits HA Hyaluronan (HA) HA_Synthase->HA Synthesizes

Relationship of this compound to its analyte and biological target.

start Start: Quantitative Analysis of 4-Methylumbelliferone sample_prep Sample Preparation (e.g., Plasma, Tissue Homogenate) start->sample_prep add_is Spike with this compound (Internal Standard) sample_prep->add_is extraction Extraction of Analytes add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification of 4-Methylumbelliferone (Ratio to Internal Standard) analysis->quant end End: Concentration Determined quant->end

Typical experimental workflow for using this compound as an internal standard.

Experimental Protocols

While specific, detailed synthesis protocols for this compound are proprietary and not publicly available, the general synthesis of 4-methylumbelliferone and its derivatives is well-documented.[10][11][12] The introduction of the 13C4 label would typically involve starting materials already enriched with carbon-13.

General Protocol for Quantitative Analysis using this compound as an Internal Standard:

A detailed protocol for using this compound as an internal standard for the quantification of 4-MU and its metabolite 4-methylumbelliferyl glucuronide (4-MUG) in biological samples can be adapted from studies on 4-MU pharmacokinetics.[6][13]

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking known concentrations of unlabeled 4-Methylumbelliferone into a blank biological matrix (e.g., plasma, cell lysate).

  • Sample Preparation: To the unknown biological samples, add a known and constant amount of the this compound internal standard solution.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. A common method involves the addition of a cold organic solvent like acetonitrile, followed by centrifugation.

  • LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a suitable C18 column to separate 4-Methylumbelliferone and this compound from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the unlabeled analyte and the 13C4-labeled internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 4-Methylumbelliferone in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its critical role as an internal standard enables accurate and reliable quantification, which is essential for advancing our understanding of the therapeutic potential of 4-Methylumbelliferone.

References

Synthesis and Characterization of 4-Methylumbelliferone-¹³C₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylumbelliferone-¹³C₄, an isotopically labeled variant of the fluorescent coumarin (B35378) derivative 4-Methylumbelliferone (B1674119) (4-MU). 4-MU is a widely utilized compound in biomedical research, known for its role as an inhibitor of hyaluronan synthesis and its applications as a fluorescent probe.[1][2] The incorporation of four ¹³C atoms into the 4-Methylumbelliferone scaffold provides a valuable tool for a range of quantitative and mechanistic studies, including metabolic flux analysis, pharmacokinetic assessments, and as an internal standard in mass spectrometry-based assays.[3]

Synthesis of 4-Methylumbelliferone-¹³C₄

The synthesis of 4-Methylumbelliferone-¹³C₄ is achieved through the Pechmann condensation, a classic method for the synthesis of coumarins.[4][5] This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. To introduce the ¹³C labels, isotopically labeled precursors are utilized. A plausible synthetic route involves the reaction of resorcinol (B1680541) with ¹³C-labeled ethyl acetoacetate (B1235776). For a 4-Methylumbelliferone-¹³C₄ product, both resorcinol and ethyl acetoacetate would need to be appropriately labeled.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Pechmann Condensation cluster_product Product Resorcinol-13C_x Resorcinol-¹³Cₓ Reaction_Vessel Acid Catalyst (e.g., H₂SO₄, Dowex resin) Heat Resorcinol-13C_x->Reaction_Vessel Ethyl_acetoacetate-13C_y Ethyl acetoacetate-¹³Cₙ Ethyl_acetoacetate-13C_y->Reaction_Vessel 4-MU-13C4 4-Methylumbelliferone-¹³C₄ Reaction_Vessel->4-MU-13C4 Cyclization & Dehydration

Caption: Synthetic workflow for 4-Methylumbelliferone-¹³C₄ via Pechmann condensation.

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established procedures for the synthesis of unlabeled 4-methylumbelliferone and assumes the use of appropriately ¹³C-labeled resorcinol and ethyl acetoacetate.[4][6]

Materials:

  • Resorcinol (¹³C-labeled)

  • Ethyl acetoacetate (¹³C-labeled, e.g., Ethyl acetoacetate-2,4-¹³C₂)

  • Concentrated Sulfuric Acid (H₂SO₄) or an acidic ion-exchange resin (e.g., Dowex 50WX4)[4]

  • Ethanol

  • Deionized water

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of ¹³C-labeled resorcinol and ¹³C-labeled ethyl acetoacetate.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath. Alternatively, an acidic resin like Dowex can be used for a more environmentally friendly approach.[4]

  • Reaction: Stir the mixture at room temperature or with gentle heating (as optimized) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and unreacted starting materials.

  • Recrystallization: Purify the crude 4-Methylumbelliferone-¹³C₄ by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the final product.

Characterization of 4-Methylumbelliferone-¹³C₄

The synthesized 4-Methylumbelliferone-¹³C₄ should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A typical HPLC analysis of 4-methylumbelliferone would show a single major peak.[7][8][9][10]

ParameterTypical Value
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient
Detection UV (e.g., 320 nm) or Fluorescence (Ex: 365 nm, Em: 445 nm)
Expected Purity >95%[11]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the labeled compound and can provide information about its fragmentation pattern. The molecular weight of 4-Methylumbelliferone-¹³C₄ is expected to be approximately 180.14 g/mol .[11]

IonExpected m/z
[M+H]⁺ ~181.06
[M-H]⁻ ~179.05

Note: The exact m/z will depend on the precise mass of the isotopes and the ionization method used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and the positions of the ¹³C labels. The ¹H NMR spectrum is expected to be similar to that of unlabeled 4-methylumbelliferone, while the ¹³C NMR spectrum will show enhanced signals for the labeled carbon atoms.

¹H NMR Data (Reference: Unlabeled 4-Methylumbelliferone in acetone-d₆) [12]

Chemical Shift (ppm)MultiplicityAssignment
~2.4s-CH₃
~6.2sH-3
~6.8dH-6
~6.9dH-8
~7.6dH-5
~10.5br s-OH

¹³C NMR Data (Reference: Unlabeled 4-Methylumbelliferone) [12]

Chemical Shift (ppm)Assignment
~18.5-CH₃
~102.9C-8
~110.5C-6
~112.9C-3
~113.8C-4a
~126.9C-5
~155.3C-4
~155.9C-8a
~160.7C-7
~161.4C-2

Note: In the ¹³C NMR spectrum of 4-Methylumbelliferone-¹³C₄, the signals corresponding to the labeled carbon positions will be significantly more intense.

Biological Activity and Signaling Pathway

4-Methylumbelliferone is a well-established inhibitor of hyaluronan (HA) synthesis.[1][13] It is believed to exert its effects by depleting the cellular pool of UDP-glucuronic acid, a key precursor for HA biosynthesis.[14] The inhibition of HA synthesis by 4-MU has been shown to impact various downstream signaling pathways involved in cell proliferation, migration, and inflammation.

4-Methylumbelliferone Signaling Pathway

Signaling_Pathway 4-MU 4-Methylumbelliferone UGT UDP-glucuronosyltransferase 4-MU->UGT Inhibits UDP-GlcUA UDP-glucuronic acid (HA precursor) UGT->UDP-GlcUA Depletes HAS Hyaluronan Synthase (HAS1, 2, 3) UDP-GlcUA->HAS HA Hyaluronan (HA) HAS->HA Inhibits Synthesis CD44_RHAMM HA Receptors (CD44, RHAMM) HA->CD44_RHAMM Binds to Downstream_Signaling Downstream Signaling (SYK, MAPK, NF-κB) CD44_RHAMM->Downstream_Signaling Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Inflammation) Downstream_Signaling->Cellular_Responses

Caption: Inhibition of hyaluronan synthesis and downstream signaling by 4-Methylumbelliferone.

This guide provides a foundational understanding of the synthesis and characterization of 4-Methylumbelliferone-¹³C₄. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of drug development, biochemistry, and molecular biology, enabling the effective utilization of this stable isotope-labeled compound in their studies.

References

A Technical Guide to the In Vitro Mechanism of Action of 4-Methylumbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a well-documented inhibitor of hyaluronan (HA) synthesis. Its isotopically labeled form, 4-Methylumbelliferone-13C4 (4-MU-13C4), serves as a critical internal standard for precise quantification in pharmacokinetic and pharmacodynamic studies, though its fundamental biological mechanism is identical to that of the unlabeled compound. This document provides a comprehensive overview of the in vitro mechanism of action of 4-MU, detailing its dual inhibitory effect on HA synthesis, the resultant downstream cellular consequences, quantitative data from various studies, and key experimental protocols.

Core Mechanism of Action: Dual Inhibition of Hyaluronan Synthesis

4-Methylumbelliferone disrupts the production of hyaluronan, a major glycosaminoglycan of the extracellular matrix, through a multi-pronged approach. The primary mechanisms are the depletion of a key substrate and the downregulation of essential enzymes.[1][2][3][4][5]

  • Substrate Depletion: 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs).[2][5] These enzymes catalyze the glucuronidation of 4-MU to form 4-methylumbelliferyl glucuronide (4-MUG).[4][6] This process consumes the cellular pool of UDP-glucuronic acid (UDP-GlcUA), which is one of the two essential precursors required by hyaluronan synthase (HAS) enzymes to synthesize HA.[2][3][4][7] The resulting depletion of UDP-GlcUA effectively starves the HA synthesis pathway.[4]

  • Transcriptional Downregulation: Beyond substrate competition, 4-MU has been shown to reduce the mRNA expression levels of hyaluronan synthase enzymes, particularly HAS2 and HAS3.[1][2][4][8] By suppressing the transcription of these key enzymes, 4-MU further diminishes the cell's capacity to produce HA.[4]

These two mechanisms work in concert to potently inhibit the synthesis and accumulation of HA in the pericellular and extracellular matrix.

4_MU_Mechanism_of_Action Mechanism of 4-Methylumbelliferone (4-MU) Action cluster_normal Normal Hyaluronan (HA) Synthesis cluster_inhibition Inhibition by 4-Methylumbelliferone (4-MU) UDP_Glc UDP-Glucose UGDH UGDH UDP_Glc->UGDH UDP_GlcUA UDP-Glucuronic Acid (UDP-GlcUA) UGDH->UDP_GlcUA HAS Hyaluronan Synthase (HAS) UDP_GlcUA->HAS UDP_GlcNAc UDP-N-acetyl- glucosamine UDP_GlcNAc->HAS HA Hyaluronan (HA) HAS->HA Four_MU 4-MU UGT UGT Four_MU->UGT Glucuronidation HAS_gene HAS2/HAS3 Genes Four_MU->HAS_gene Downregulates Transcription Four_MUG 4-MU-Glucuronide UGT->Four_MUG UGT->UDP_GlcUA_pool Depletes HAS_gene->HAS Expression

Caption: Dual inhibitory mechanism of 4-Methylumbelliferone on hyaluronan synthesis.

Downstream Cellular Effects In Vitro

The reduction of HA, a critical signaling molecule and structural component of the tumor microenvironment, triggers a cascade of anti-tumor effects in vitro.

  • Inhibition of Cell Proliferation and Viability: 4-MU treatment leads to a dose-dependent inhibition of cell proliferation across numerous cancer cell lines, including pancreatic, breast, ovarian, and melanoma.[2][4][8][9] This is often accompanied by cell cycle arrest.[3][10]

  • Induction of Apoptosis: By disrupting HA-mediated survival pathways, 4-MU induces programmed cell death.[3][7][9] This effect has been linked to the modulation of apoptosis-related proteins like BAX and PARP cleavage.[3][8]

  • Suppression of Cell Migration and Invasion: HA facilitates cell motility and invasion. 4-MU-mediated depletion of the pericellular HA coat significantly reduces the migratory and invasive capabilities of cancer cells.[2][4][9][11]

  • Anti-Angiogenic Effects: 4-MU inhibits several key steps in angiogenesis, including endothelial cell proliferation, adhesion, and tube formation, suggesting it can disrupt the formation of new blood vessels required for tumor growth.[12]

  • Overcoming Chemoresistance: The HA-rich extracellular matrix can act as a barrier to chemotherapeutic agents. By depleting this matrix, 4-MU can increase the intracellular concentration and efficacy of drugs like 5-fluorouracil (B62378) and carboplatin.[7][13][14]

  • Inhibition of Cancer Stem Cell (CSC) Properties: 4-MU has been shown to reduce the formation of spheroids and decrease the expression of CSC markers like ALDH1A1 and ABCG2 in ovarian cancer cells.[7]

The inhibition of HA synthesis disrupts signaling through HA receptors, primarily CD44. This interruption can block downstream pro-survival and pro-migration pathways such as MEK/ERK.

4_MU_Downstream_Signaling Impact of 4-MU on HA-Mediated Signaling Four_MU 4-Methylumbelliferone (4-MU) HA_synthesis HA Synthesis Four_MU->HA_synthesis Inhibits HA Hyaluronan (HA) HA_synthesis->HA Produces CD44 CD44 Receptor HA->CD44 Activates Signaling Downstream Signaling (e.g., MEK/ERK) CD44->Signaling Triggers Cellular_Response Cellular Responses: • Proliferation • Migration • Invasion • Survival Signaling->Cellular_Response Promotes Experimental_Workflow General Workflow for In Vitro Analysis of 4-MU cluster_assays Analysis start Cancer Cell Line Culture treatment Treatment with 4-MU (Varying Concentrations) start->treatment treatment->endpoint_assays proliferation Proliferation Assay (e.g., WST/MTT, BrdU) endpoint_assays->proliferation migration Migration/Invasion Assay (e.g., Transwell, Wound Healing) endpoint_assays->migration apoptosis Apoptosis Assay (e.g., Flow Cytometry - Annexin V/PI) endpoint_assays->apoptosis gene_expression Gene Expression Analysis (e.g., RT-qPCR for HAS2/3) endpoint_assays->gene_expression ha_quant HA Quantification (e.g., ELISA) endpoint_assays->ha_quant data_analysis Data Analysis & Interpretation proliferation->data_analysis migration->data_analysis apoptosis->data_analysis gene_expression->data_analysis ha_quant->data_analysis

References

physical and chemical properties of 4-Methylumbelliferone-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylumbelliferone-13C4, a stable isotope-labeled compound crucial for a variety of research applications. This document includes key data, experimental methodologies, and visual representations of its application and synthesis.

Core Physical and Chemical Properties

This compound, a labeled analog of 4-Methylumbelliferone (also known as hymecromone), serves as an invaluable internal standard in quantitative analytical methods, particularly in mass spectrometry-based studies. Its isotopic labeling provides a distinct mass signature, enabling precise quantification of its unlabeled counterpart in complex biological matrices.

PropertyValueReference
Chemical Name 7-Hydroxy-4-(methyl-13C)-2H-chromen-2-one-2,3,4-13C3[1]
CAS Number 1569304-40-0[2][3]
Molecular Formula 13C4C6H8O3[2]
Molecular Weight 180.14 g/mol [2][3][4]
Accurate Mass 180.0608[2]
Appearance Off-White to Yellow Solid[4]
Storage Temperature -20°C[2]
Purity >95% (HPLC)[2]
Unlabeled CAS Number 90-33-5[2]

Spectroscopic and Analytical Data

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Below are the key mass spectrometry parameters for its detection.

ParameterValueReference
Ionization Mode Negative[5][6]
MRM Transition m/z 178.7 → 134.9[5][6]

Unlabeled 4-Methylumbelliferone exhibits fluorescence, with a maximum absorbance at 360 nm and maximum emission at 449 nm in alkaline solutions (pH > 9).[4] While specific spectral data for the 13C4 labeled version is not detailed, similar fluorescent properties are expected.

Experimental Protocols

LC-MS/MS Analysis of 4-Methylumbelliferone and its Metabolites

This compound is utilized as an internal standard for the quantification of 4-Methylumbelliferone (4-MU) and its glucuronide metabolite (4-MUG) in biological samples such as mouse serum.[5][6]

Sample Preparation:

  • Prepare spiking solutions of 4-MU and 4-MUG in 50% methanol, with concentrations ranging from 1 ng/mL to 5000 ng/mL.[5][6]

  • Use this compound as the internal standard for 4-MU.[5][6]

  • For the analysis of 4-MUG, 7-hydroxycoumarin β-D-glucuronide can be used as an internal standard.[5][6]

Chromatographic Conditions:

  • Column: Phenomenex Luna PFP(2) (3 µm, 150 × 2 mm)[5][6]

  • Elution: Isocratic[5][6]

  • Mobile Phase: 45% mobile phase B (the specific composition of mobile phases A and B are not detailed in the provided results)[5][6]

  • Flow Rate: 0.4 ml/min[5][6]

  • Temperature: Room temperature[5][6]

  • Injection Volume: 10 µl[5][6]

  • Analysis Time: 2.5 min[5][6]

Mass Spectrometry Conditions:

  • Instrument: AB SCIEX mass spectrometer[5][6]

  • Software: Analyst 1.6.1[5][6]

  • Ionization Mode: Negative[5][6]

  • Multiple-Reaction Monitoring (MRM) Transitions:

    • 4-MU: m/z 174.7 → 132.9[5][6]

    • 4-MU-13C4 (IS): m/z 178.7 → 134.9[5][6]

    • 4-MUG: m/z 350.8 → 174.9[5][6]

    • 7-hydroxy coumarin (B35378) β-D-glucuronide (IS for 4-MUG): m/z 336.9 → 160.9[5][6]

Synthesis of 4-Methylumbelliferone

The synthesis of the unlabeled 4-Methylumbelliferone typically proceeds via the Pechmann condensation, an acid-catalyzed reaction between a phenol (B47542) and a β-keto ester.[7][8][9] A common method involves the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.[8][9]

A greener synthetic approach utilizes a solid acid catalyst, such as Dowex 50WX4, which can be achieved by heating the reactants.[7][8]

Biological Context and Applications

The unlabeled compound, 4-Methylumbelliferone (4-MU), is a well-known inhibitor of hyaluronan (HA) synthesis.[5][6][10] It has been shown to inhibit HA production in various cell lines and tissues, both in vitro and in vivo.[5][6] Elevated levels of HA are associated with chronic inflammation, tumor microenvironments, fibrosis, and autoimmunity.[5][6] 4-MU is also used as a drug, known as Hymecromone, for the treatment of biliary spasm.[6]

The primary role of this compound is to serve as a reliable internal standard for the accurate quantification of 4-MU in pharmacokinetic and pharmacodynamic studies, which are crucial for the development of therapeutic strategies targeting HA synthesis.[5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum Biological Sample (e.g., Serum) spike Spike with 4-MU-13C4 (Internal Standard) serum->spike extract Protein Precipitation & Extraction spike->extract lc LC Separation (PFP Column) extract->lc ms Mass Spectrometry (Negative Ion Mode) lc->ms mrm MRM Detection 4-MU: 174.7 -> 132.9 4-MU-13C4: 178.7 -> 134.9 ms->mrm quant Quantification of 4-MU mrm->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for LC-MS/MS quantification of 4-MU using 4-MU-13C4.

pechmann_condensation reactants Resorcinol + Ethyl Acetoacetate catalyst Acid Catalyst (e.g., H2SO4 or Dowex resin) reactants->catalyst product 4-Methylumbelliferone catalyst->product Condensation

References

4-Methylumbelliferone-13C4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylumbelliferone-13C4

This guide provides comprehensive technical information on this compound, including its chemical properties, and delves into the biological activities, mechanisms of action, and experimental applications of its unlabeled counterpart, 4-methylumbelliferone (B1674119) (4-MU), for which the isotopically labeled version serves as a crucial analytical standard. This document is intended for researchers, scientists, and professionals in drug development.

Core Compound Data: this compound

This compound is the stable isotope-labeled version of 4-Methylumbelliferone (4-MU), also known as hymecromone. It is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses, such as pharmacokinetic studies, to ensure accuracy and precision.[1]

PropertyValueCitations
CAS Number 1569304-40-0[2][3][4][5]
Molecular Formula C₆¹³C₄H₈O₃[2][3][5]
Molecular Weight 180.14 g/mol [2][5][6]
Synonyms 7-Hydroxy-4-methylcoumarin-13C4, Hymecromone-13C4[7]
Purity >95% (HPLC)[2]
Storage Temperature 2-8°C or -20°C[2]

Biological Activity and Mechanism of Action of 4-Methylumbelliferone (4-MU)

4-Methylumbelliferone is a derivative of coumarin (B35378) recognized for its wide range of biological effects, most notably as an inhibitor of hyaluronic acid (HA) synthesis.[7][8][9] Its therapeutic potential is being explored in oncology, immunology, and inflammatory diseases.[9][10][11]

Inhibition of Hyaluronic Acid (HA) Synthesis

The primary mechanism of 4-MU involves the disruption of hyaluronic acid biosynthesis through a dual action:

  • Substrate Depletion: 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs). This process conjugates 4-MU with glucuronic acid, thereby depleting the intracellular pool of UDP-glucuronic acid (UDP-GlcUA), an essential precursor for HA synthesis by Hyaluronan Synthases (HAS).[12][13]

  • Downregulation of HAS Expression: 4-MU has been shown to suppress the mRNA expression of hyaluronan synthases, particularly HAS2 and HAS3, which are often overexpressed in malignant cells.[13][14]

By inhibiting HA production, 4-MU effectively suppresses the formation of the HA-rich pericellular matrix that promotes cancer cell proliferation, migration, and invasion.[11][13][14]

G cluster_0 Normal HA Synthesis cluster_1 4-MU Mediated Inhibition UDP_GlcUA UDP-Glucuronic Acid HAS Hyaluronan Synthases (HAS2/HAS3) UDP_GlcUA->HAS Substrate HA Hyaluronic Acid (HA) HAS->HA Synthesis Matrix Pericellular Matrix HA->Matrix CD44 CD44 / RHAMM Receptors HA->CD44 Binds to MU 4-Methylumbelliferone (4-MU) UGT UGT Enzymes MU->UGT HAS_inhibited Hyaluronan Synthases (HAS2/HAS3) MU->HAS_inhibited Downregulates mRNA Expression MU_G 4-MU-Glucuronide UGT->MU_G Depletes Pool Proliferation Cell Proliferation, Migration, Invasion HAS_inhibited->Proliferation Inhibits UDP_GlcUA_depleted UDP-Glucuronic Acid UDP_GlcUA_depleted->UGT Substrate UDP_GlcUA_depleted->HAS_inhibited Depleted Substrate CD44->Proliferation Activates Signaling

Caption: Mechanism of 4-Methylumbelliferone (4-MU) in inhibiting hyaluronic acid synthesis.
Anti-Inflammatory and Immunomodulatory Effects

4-MU also exhibits significant anti-inflammatory properties. In mast cells, it has been shown to suppress FcεRI-mediated activation, a critical event in allergic and inflammatory responses.[15] This inhibition is achieved by reducing the phosphorylation of key signaling proteins, including spleen tyrosine kinase (SYK) and downstream effectors in the MAPK (JNK, p38, ERK) and NF-κB pathways.[15] This action prevents mast cell degranulation and the release of inflammatory mediators like histamine.[15]

G cluster_0 FcεRI Signaling Pathway in Mast Cells FcERI FcεRI Activation (Antigen-IgE) SYK SYK FcERI->SYK Phosphorylates MAPK MAPK Pathway (JNK, p38, ERK) SYK->MAPK NFkB NF-κB Pathway (p65) SYK->NFkB Degranulation Degranulation (Histamine Release) MAPK->Degranulation NFkB->Degranulation MU 4-Methylumbelliferone (4-MU) MU->inhibition_point Inhibits Phosphorylation

Caption: Inhibition of the FcεRI signaling pathway in mast cells by 4-Methylumbelliferone.

Experimental Protocols & Methodologies

4-MU and its labeled variant, this compound, are used in a variety of experimental settings.

In Vitro Assays for Anticancer Effects

1. Cell Proliferation and Viability Assays:

  • Methodology: Human pancreatic cancer cells (e.g., MIA PaCa-2) are cultured in appropriate media.[13] Cells are seeded in 96-well plates and treated with varying concentrations of 4-MU (e.g., 0.1 to 1.0 mM) for 48-72 hours.[13][14] Cell viability is assessed using standard methods like MTT or WST-1 assays.

  • Purpose: To determine the dose-dependent effect of 4-MU on cancer cell growth.

2. Cell Migration and Invasion Assays:

  • Methodology (Wound-Healing): A confluent monolayer of cells is scratched to create a "wound." Cells are then treated with 4-MU. The rate of wound closure is monitored microscopically over 24-48 hours and compared to untreated controls.[13]

  • Methodology (Transwell/Matrigel): Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. Cells are treated with 4-MU, and the number of cells that invade through the matrix and migrate to the lower chamber is quantified after a set incubation period.[13]

  • Purpose: To evaluate the inhibitory effect of 4-MU on cancer cell motility and invasion.

3. Gene Expression Analysis:

  • Methodology: Cells are treated with 4-MU for 24-72 hours. Total RNA is extracted, and cDNA is synthesized. The mRNA expression levels of target genes, such as HAS1, HAS2, and HAS3, are quantified using real-time quantitative PCR (RT-qPCR).[14]

  • Purpose: To determine if 4-MU's mechanism involves the transcriptional regulation of hyaluronan synthases.

In Vivo Pharmacokinetic Studies

1. Animal Dosing and Sample Collection:

  • Methodology: Mice (e.g., C57BL/6 or BALB/c) are fed a diet containing a specified percentage of 4-MU (e.g., 5% w/w).[16][17] This oral administration route is often used for long-term studies.[16] Blood samples are collected at various time points to establish a pharmacokinetic profile.[17]

  • Purpose: To study the absorption, distribution, metabolism, and excretion (ADME) of 4-MU and its metabolites in a living organism.

2. Bioanalytical Method using LC-MS/MS:

  • Methodology: Serum or plasma samples are processed, typically by protein precipitation. This compound is added as an internal standard to the samples and calibration standards.[1] The concentrations of 4-MU and its primary metabolites, 4-methylumbelliferyl glucuronide (4-MUG) and 4-methylumbelliferyl sulfate (B86663) (4-MUS), are then quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][17]

  • Purpose: To accurately measure the concentration of the parent drug and its metabolites over time, for which the stable isotope-labeled standard is critical.

G cluster_0 Experimental Workflow: In Vivo Pharmacokinetics Dosing Oral Dosing (4-MU in Chow) Sampling Blood Sampling (Time Course) Dosing->Sampling Processing Sample Prep (Add 4-MU-13C4 IS) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK Pharmacokinetic Profiling Analysis->PK

References

solubility and stability of 4-Methylumbelliferone-13C4 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 4-Methylumbelliferone-13C4 in DMSO

For researchers, scientists, and professionals in drug development, understanding the solubility and stability of isotopically labeled compounds like this compound is critical for the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for creating stock solutions. While specific data for the 13C4 isotopologue is limited, its physicochemical properties are considered to be nearly identical to its unlabeled counterpart, 4-Methylumbelliferone. Therefore, data for the unlabeled compound is used as a reliable reference.

Solubility of 4-Methylumbelliferone in DMSO

4-Methylumbelliferone exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions. The reported solubility values vary across different sources, which may be attributed to differences in experimental conditions such as temperature, the purity of the compound, and the use of physical methods like ultrasonication to enhance dissolution.

Table 1: Reported Solubility of 4-Methylumbelliferone in DMSO

Solubility (mg/mL)Molar Concentration (mM)Conditions/Notes
100 mg/mL567.63 mMRequires sonication to achieve dissolution.[1]
35 mg/mL198.67 mMIt is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[2][3]
≥8.8 mg/mL≥49.95 mM

Note: The molecular weight of unlabeled 4-Methylumbelliferone (176.17 g/mol ) is used for molarity calculations. The molecular weight of this compound is slightly higher (180.14 g/mol )[4].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in DMSO.

Objective: To determine the maximum solubility of this compound in DMSO at a specified temperature (e.g., 25°C).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Thermostatic shaker

  • Analytical balance

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMSO in several vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to 25°C for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully take an aliquot from the supernatant of each vial and dilute it with DMSO to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The average value from multiple replicates should be reported.

G cluster_prep Preparation cluster_analysis Analysis A Add excess 4-MU-13C4 to DMSO B Equilibrate in thermostatic shaker A->B 24-48h @ 25°C C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Analyze concentration via HPLC D->E F Calculate solubility E->F

Caption: Workflow for experimental solubility determination.

Stability of this compound in DMSO

The stability of stock solutions is crucial for ensuring the reliability of experimental outcomes. 4-Methylumbelliferone solutions in DMSO are generally stable under appropriate storage conditions. Key factors affecting stability include temperature, light exposure, and the frequency of freeze-thaw cycles.

Table 2: Storage Recommendations and Stability of 4-Methylumbelliferone in DMSO

Storage TemperatureDurationRecommendations and Notes
-80°C1 yearRecommended for long-term storage.[2]
-20°C1 monthSuitable for short- to medium-term storage.[2]
4°C"For years"A 1.0 mM stock solution was reported to be stable for years when stored in a brown bottle to protect it from light.[5]

Key Recommendations for Maintaining Stability:

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

  • Protect from Light: As a fluorescent compound, 4-Methylumbelliferone should be protected from light to prevent photodegradation. Use of amber or opaque storage vials is advisable.[5]

  • Use Anhydrous DMSO: The presence of water can potentially lead to hydrolysis over time. Using fresh, anhydrous DMSO for preparing stock solutions is recommended.[2] While some compounds are known to undergo hydrolysis in DMSO, this has not been specifically reported for 4-Methylumbelliferone.[6]

Experimental Protocol for Stability Assessment

The following protocol outlines a method for assessing the stability of a this compound stock solution in DMSO.

Objective: To evaluate the stability of a this compound/DMSO stock solution over time under different storage conditions.

Materials:

  • Pre-prepared stock solution of this compound in DMSO (e.g., 10 mM)

  • Amber microcentrifuge tubes

  • Storage facilities at different temperatures (e.g., 4°C, -20°C, -80°C)

  • HPLC or LC-MS/MS system

Procedure:

  • Aliquoting: Aliquot the stock solution into multiple amber tubes for each storage condition to be tested.

  • Time Zero (T0) Analysis: Immediately analyze one aliquot to establish the initial concentration and purity. This will serve as the baseline.

  • Storage: Store the remaining aliquots at the designated temperatures.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample by HPLC or LC-MS/MS to determine the concentration of this compound. The appearance of new peaks may indicate degradation products.

  • Data Comparison: Compare the concentration at each time point to the T0 concentration. A significant decrease in concentration or the appearance of degradation products indicates instability under those storage conditions.

G cluster_setup Experiment Setup cluster_storage Storage & Monitoring A Prepare & aliquot stock solution B Analyze T0 sample (Baseline) A->B C Store aliquots at different temperatures B->C D Retrieve samples at scheduled time points C->D E Analyze samples by HPLC or LC-MS D->E F Compare results to T0 to assess degradation E->F

Caption: Workflow for assessing the stability of a stock solution.

Conclusion

This compound is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions. For optimal stability, these solutions should be stored at low temperatures (-20°C for short-term and -80°C for long-term), protected from light, and aliquoted to prevent repeated freeze-thaw cycles. Following these guidelines will ensure the integrity and reliability of the compound for use in research and development applications.

References

An In-depth Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone and its Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin (B35378) derivative widely utilized in biomedical research and clinical diagnostics due to its distinct fluorescent properties. It serves as a fluorogenic substrate for various enzymes and a probe for studying cellular processes. This technical guide provides a comprehensive overview of the fluorescent characteristics of 4-MU, with a focus on quantitative data, experimental methodologies, and its role in cellular signaling pathways. While this guide also aims to cover the fluorescent properties of 4-MU's isotopes, an extensive search of the current scientific literature has revealed a significant lack of available data on this specific topic. Therefore, the information presented primarily pertains to the non-isotopically labeled form of 4-Methylumbelliferone.

Core Fluorescent Properties of 4-Methylumbelliferone

The fluorescence of 4-MU is highly dependent on the pH of its environment. The hydroxyl group at the 7-position can exist in a protonated (neutral) or deprotonated (anionic) form, each exhibiting distinct spectral properties. Generally, the anionic form, which is predominant at higher pH, is more fluorescent.[1]

Quantitative Fluorescent Data

The following tables summarize the key photophysical properties of 4-Methylumbelliferone in various conditions.

PropertyValueConditions
Excitation Maximum (λex) 360 nmpH > 9
320 nmLow pH (1.97-6.72)
365 nm0.15 M glycine (B1666218) buffer, pH 10.2
372 nmEthanol
380 nmWater
Emission Maximum (λem) 449 nmpH > 9
445 - 455 nmpH dependent (decreases with increasing pH)
445 nm0.15 M glycine buffer, pH 10.2
445 nmEthanol
454 nmWater
460 nmGeneral, upon enzymatic cleavage
Quantum Yield (Φf) 0.630.1 M phosphate (B84403) buffer, pH 10
Molar Extinction Coefficient (ε) Data not consistently available in searched literature
pKa 7.797-hydroxyl group

Table 1: Photophysical Properties of 4-Methylumbelliferone. [1][2][3]

Fluorescent Properties of 4-Methylumbelliferone Isotopes

A comprehensive search of the scientific literature did not yield specific data on the fluorescent properties of isotopically labeled 4-Methylumbelliferone (e.g., deuterated or ¹³C-labeled). Isotope effects on fluorescence, often referred to as the "heavy atom effect," can influence photophysical properties.[4][5][6] For instance, the introduction of heavier isotopes can sometimes lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state. However, without experimental data for 4-MU isotopes, any such effects remain speculative. Further research is required to characterize the photophysical properties of these compounds.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of 4-Methylumbelliferone relative to a known standard.

Materials:

  • 4-Methylumbelliferone

  • Quinine (B1679958) sulfate (B86663) (or other suitable fluorescence standard)

  • 0.1 M H₂SO₄

  • Solvent for 4-MU (e.g., 0.1 M phosphate buffer, pH 10)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Prepare a series of dilutions of the standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

  • Prepare a stock solution of 4-Methylumbelliferone in the desired solvent.

  • Prepare a series of dilutions of the 4-MU solution with absorbances in the range of 0.02 to 0.1 at the same excitation wavelength used for the standard.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the quantum yield (Φf) of 4-MU using the following equation:

    Φf_sample = Φf_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²)

    where:

    • Φf is the fluorescence quantum yield

    • slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

Fluorometric Enzyme Assay using a 4-MU Derivative

This protocol provides a general workflow for measuring enzyme activity using a 4-methylumbelliferyl-based substrate.

Materials:

  • Enzyme solution

  • 4-Methylumbelliferyl substrate (e.g., 4-MUG for β-galactosidase)

  • Assay buffer (optimized for the specific enzyme)

  • Stop solution (e.g., high pH buffer like 0.2 M sodium carbonate)

  • 4-Methylumbelliferone (for standard curve)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a standard curve:

    • Prepare a stock solution of 4-Methylumbelliferone.

    • Make a series of dilutions to generate a standard curve of fluorescence intensity versus concentration.[7][8]

  • Enzyme Reaction:

    • In a microplate well, add the assay buffer.

    • Add the enzyme solution.

    • To initiate the reaction, add the 4-methylumbelliferyl substrate.

    • Incubate at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction by adding the stop solution. The high pH also enhances the fluorescence of the liberated 4-MU.[7][8]

  • Measure the fluorescence intensity using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Calculate enzyme activity:

    • Subtract the fluorescence of a blank (no enzyme) from the sample readings.

    • Use the 4-MU standard curve to convert the fluorescence intensity to the amount of product formed.

    • Calculate the enzyme activity, typically expressed as units per milligram of protein or per volume of sample.

Signaling Pathways and Experimental Workflows

4-Methylumbelliferone is a valuable tool for investigating various cellular signaling pathways, primarily through its inhibitory effect on hyaluronic acid (HA) synthesis.

Inhibition of Hyaluronic Acid Synthesis

4-MU inhibits HA synthesis by depleting the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key substrate for hyaluronan synthases (HAS).[9][10][11] 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), leading to the formation of 4-MU-glucuronide and reducing the availability of UDP-GlcUA for HA synthesis.[10]

Hyaluronic_Acid_Synthesis_Inhibition cluster_normal Normal Hyaluronic Acid Synthesis cluster_inhibition Inhibition by 4-Methylumbelliferone UDP-Glucose UDP-Glucose UDP-Glucuronic_Acid UDP-Glucuronic_Acid UDP-Glucose->UDP-Glucuronic_Acid UGDH Hyaluronic_Acid Hyaluronic_Acid UDP-Glucuronic_Acid->Hyaluronic_Acid HAS UDP-Glucuronic_Acid_pool UDP-Glucuronic Acid UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Hyaluronic_Acid HAS 4-MU 4-MU 4-MU-Glucuronide 4-MU-Glucuronide 4-MU->4-MU-Glucuronide UGT UDP-Glucuronic_Acid_pool->4-MU-Glucuronide Reduced_HA_Synthesis Reduced_HA_Synthesis UDP-Glucuronic_Acid_pool->Reduced_HA_Synthesis

Caption: Inhibition of Hyaluronic Acid Synthesis by 4-Methylumbelliferone.

PI3K/AKT and MAPK Signaling Pathways

Recent studies have shown that 4-MU can modulate key cellular signaling pathways, including the PI3K/AKT and MAPK pathways. Treatment with 4-MU has been observed to inhibit the phosphorylation of AKT and its downstream target S6, while increasing the phosphorylation of ERK1/2, P38, and JNK, which are components of the MAPK pathway. The exact mechanism of how 4-MU influences these pathways is still under investigation but is likely linked to its effects on the extracellular matrix and cellular metabolism.

Signaling_Pathways cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway 4-MU 4-MU AKT AKT 4-MU->AKT inhibits ERK ERK 4-MU->ERK activates p38 p38 4-MU->p38 activates JNK JNK 4-MU->JNK activates PI3K PI3K PI3K->AKT activates S6 S6 AKT->S6 activates Cell_Proliferation Cell_Proliferation AKT->Cell_Proliferation promotes RAS RAS RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates MEK->ERK activates ERK->Cell_Proliferation promotes Stress_Signals Stress_Signals Stress_Signals->p38 Stress_Signals->JNK Apoptosis Apoptosis p38->Apoptosis promotes JNK->Apoptosis promotes

Caption: Modulation of PI3K/AKT and MAPK Signaling by 4-Methylumbelliferone.

Experimental Workflow for Fluorometric Enzyme Assay

The following diagram illustrates a typical workflow for a fluorometric enzyme assay using a 4-MU-based substrate in a microplate format.

Enzyme_Assay_Workflow start Start prep_plate Prepare Microplate (Assay Buffer, Enzyme) start->prep_plate add_substrate Add 4-MU Substrate prep_plate->add_substrate incubate Incubate (Time, Temperature) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence analyze Data Analysis (Standard Curve) read_fluorescence->analyze end End analyze->end

Caption: Experimental Workflow for a Fluorometric Enzyme Assay using a 4-MU Substrate.

Conclusion

4-Methylumbelliferone remains a cornerstone fluorescent probe in biological and biomedical research. Its well-characterized, pH-dependent fluorescence provides a sensitive and reliable method for a multitude of applications, most notably in enzyme kinetics and as an inhibitor of hyaluronic acid synthesis. This guide has provided a detailed overview of its fluorescent properties, standardized protocols for its use, and its interactions with key cellular signaling pathways. The significant gap in the literature regarding the fluorescent properties of 4-MU's isotopes highlights an area ripe for future investigation. Such studies would not only enhance our fundamental understanding of isotope effects on fluorescence but could also lead to the development of novel probes with fine-tuned photophysical characteristics for advanced applications.

References

A Technical Guide to 4-Methylumbelliferone as a Hyaluronan Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix, is increasingly recognized for its pivotal role in various pathological processes, including cancer progression, inflammation, and fibrosis.[1][2] Elevated HA levels are often correlated with poor prognosis in several cancers.[3] This has led to the exploration of HA synthesis inhibition as a promising therapeutic strategy. 4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a coumarin (B35378) derivative that effectively inhibits HA synthesis.[1][2] Already approved for human use in Europe and Asia for treating biliary spasm, 4-MU is being extensively investigated for repurposing as an anti-cancer, anti-inflammatory, and anti-fibrotic agent.[1][4][5] This document provides an in-depth technical overview of 4-MU, detailing its mechanism of action, its effects in preclinical models, and standardized protocols for its experimental use.

Mechanism of Action

4-Methylumbelliferone inhibits hyaluronan synthesis through a dual mechanism of action, affecting both the availability of HA precursors and the expression of key synthesizing enzymes.[1][3][6]

2.1 Substrate Depletion: The primary mechanism involves the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a critical substrate for HA synthesis.[3][7][8][9] 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid to form 4-methylumbelliferyl glucuronide (4-MUG).[1][7][8] This process competitively consumes UDP-GlcUA, thereby limiting its availability for hyaluronan synthases (HAS) to produce HA.[1][10]

2.2 Downregulation of Hyaluronan Synthase (HAS) Expression: In addition to substrate depletion, 4-MU has been shown to downregulate the mRNA expression of HAS enzymes, particularly HAS2 and HAS3.[1][3][7][10] HAS2 is often the major isoform responsible for HA production in pathological conditions.[2][3] By reducing the transcription of these enzymes, 4-MU further suppresses the cell's capacity to synthesize HA.[3][10] The exact mechanism for this transcriptional repression is not fully elucidated but contributes significantly to its overall inhibitory effect.[1][11]

G cluster_0 Standard Hyaluronan Synthesis cluster_1 Precursor Synthesis cluster_2 4-MU Mechanism of Inhibition UDP_GlcNAc UDP-GlcNAc HAS HAS1/2/3 UDP_GlcNAc->HAS UDP_GlcUA UDP-GlcUA UDP_GlcUA->HAS UGT UDP-Glucuronosyl -transferase (UGT) UDP_GlcUA->UGT Depletes Pool HA Hyaluronan (HA) HAS->HA Glucose Glucose UDP-Glucose UDP-Glucose Glucose->UDP-Glucose UDP-GlcUA UDP_GlcUA_pre UDP_GlcUA_pre UDP-Glucose->UDP_GlcUA_pre UDP-GlcUA MU 4-Methylumbelliferone (4-MU) MU->UGT HAS_exp HAS2/HAS3 Gene Expression MU->HAS_exp Downregulates MUG 4-MU-Glucuronide (4-MUG) UGT->MUG HAS_exp->HAS Inhibits Expression

Caption: Dual inhibitory mechanism of 4-Methylumbelliferone on hyaluronan synthesis.

Quantitative Data on In Vitro and In Vivo Effects

4-MU has demonstrated significant efficacy in reducing HA synthesis and inhibiting pro-tumorigenic behaviors across a wide range of cell lines and in animal models.

Table 1: In Vitro Efficacy of 4-Methylumbelliferone
Cell Line / TypeCancer Type4-MU Conc.EffectMagnitude of EffectCitation(s)
Orbital FibroblastsGraves' Orbitopathy1.0 mMHA Synthesis Inhibition87% reduction[7]
Orbital FibroblastsGraves' Orbitopathy1.0 mMHAS2 mRNA Reduction80% reduction[7]
Orbital FibroblastsGraves' Orbitopathy1.0 mMProliferation Inhibition16% of control[7]
Various Cancer Cells¹Melanoma, Breast, Ovarian, Squamous Carcinoma0.4 - 1.0 mMHA Synthesis Inhibition22 - 80% reduction[3]
Various Cancer Cells¹Melanoma, Breast, Ovarian, Squamous Carcinoma0.4 - 1.0 mMUDP-GlcUA Depletion38 - 95% reduction[3]
MCF-7Breast Cancer0.4 - 1.0 mMHAS2 mRNA Reduction81% reduction[3]
CF41.MgCanine Mammary0.2 - 1.0 mMProliferation InhibitionMarked suppression[10]
MIA PaCa-2Pancreatic Cancer0.5 mMProliferation Inhibition26.4% reduction[9]
MIA PaCa-2Pancreatic Cancer0.5 mMMigration Inhibition14.7% reduction[9]
MIA PaCa-2Pancreatic Cancer0.5 mMInvasion Inhibition22.7% reduction[9]
U251 & LN229Glioblastoma1000 µMProliferation Inhibition~70% inhibition[12]
Chemoresistant CellsOvarian CancerNot specifiedSpheroid FormationSignificantly inhibited[13]
¹ A2058, MCF-7, MDA-MB-361, SKOV-3, UT-SCC118
Table 2: In Vivo Efficacy of 4-Methylumbelliferone
Animal ModelDisease Model4-MU AdministrationKey OutcomeMagnitude of EffectCitation(s)
TRAMP MiceProstate Cancer450 mg/kg/day (gavage)Prevention of Progression70-80% reduction in GU tract weight[14]
Xenograft (DU145)Prostate Cancer450 mg/kg/day (gavage)Tumor Growth Inhibition85-90% inhibition[14]
Xenograft (PC3-ML)Prostate Cancer450 mg/kg/day (gavage)Skeletal MetastasisComplete prevention[4]
SCID MicePancreatic Cancer2 mg/g body weight/day (oral)Survival TimeSignificantly longer vs. control[9]
SCID MicePancreatic Cancer2 mg/g body weight/day (oral)Tumor HA ContentSignificantly lower vs. control[9]
C57BL/6 MiceAutoimmune Diabetes (DORmO) & EAE5% in chowDisease PreventionEffective prevention[15][16]
MiceLiver Fibrosis (CCl₄-induced)Not specifiedCollagen DepositionPrevented by 4-MU[17][18]
HepG2 XenograftHepatocellular CarcinomaNot specifiedTumor Growth Inhibition44% reduction in tumor volume[19]

Affected Signaling Pathways

The inhibition of HA synthesis by 4-MU disrupts the interaction between HA and its primary cell surface receptors, CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[1] This disruption abrogates downstream signaling cascades that are critical for cell survival, proliferation, and motility. Key affected pathways include:

  • PI3K/Akt Pathway: HA-CD44 interaction often activates the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. 4-MU treatment has been shown to down-regulate Akt signaling.[4]

  • NF-κB Pathway: In some contexts, 4-MU can inhibit NF-κB signaling, a key regulator of inflammation and cell survival.[20]

  • MAPK Pathway: 4-MU has been observed to affect the phosphorylation of MAPK components like ERK, JNK, and p38 in various cell types, thereby modulating inflammatory and proliferative responses.[20]

  • β-catenin/GSK-3β: In prostate cancer models, 4-MU treatment was found to down-regulate β-catenin levels and activation while up-regulating GSK-3β function, leading to reduced cell proliferation.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HA Hyaluronan (HA) CD44 CD44 Receptor HA->CD44 Binding PI3K PI3K CD44->PI3K Activates NFkB NF-κB CD44->NFkB MAPK MAPK (ERK, JNK) CD44->MAPK Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion Akt->Migration Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation MU 4-Methylumbelliferone MU->HA Inhibits Synthesis

Caption: Key signaling pathways disrupted by 4-MU-mediated HA inhibition.

Experimental Protocols

The following protocols are generalized methodologies based on published literature for studying the effects of 4-MU. Researchers should optimize these protocols for their specific cell lines and experimental systems.

General Experimental Workflow

G cluster_0 Phase 1: In Vitro Setup cluster_1 Phase 2: Incubation cluster_2 Phase 3: Assays & Data Collection cluster_3 Phase 4: Analysis A 1. Cell Culture (Select appropriate cell line) B 2. Cell Seeding (Plate cells for experiment) A->B C 3. 4-MU Treatment (Add 4-MU at desired concentrations, e.g., 0.2 - 1.0 mM) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5a. HA Quantification (ELISA-like assay on supernatant) D->E F 5b. Cell Viability/ Proliferation (XTT, BrdU) D->F G 5c. Gene/Protein Expression (RT-PCR, Western Blot) D->G H 5d. Functional Assays (Migration, Invasion) D->H I 6. Data Analysis & Interpretation E->I F->I G->I H->I

Caption: Generalized workflow for in vitro experiments using 4-Methylumbelliferone.
Protocol: Quantification of Hyaluronan in Cell Culture Supernatant

This protocol is based on the principles of a competitive ELISA-like assay.[21][22]

  • Reagents and Materials:

    • 96-well microplate pre-coated with HA binding proteins.

    • Biotinylated HA binding protein (b-HABP).

    • Streptavidin-Peroxidase (HRP) conjugate.

    • TMB substrate solution.

    • Stop solution (e.g., 2N H₂SO₄).

    • HA standards of known concentrations.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Cell culture supernatants from control and 4-MU-treated cells.

  • Procedure:

    • Prepare serial dilutions of the HA standard to generate a standard curve.

    • Add 50 µL of standards and collected cell culture supernatants to the wells of the coated microplate.

    • Add 50 µL of b-HABP to each well.

    • Incubate for 1-2 hours at room temperature. During this time, the HA in the sample/standard will compete with the coated HA for binding to the b-HABP.

    • Wash the plate 3-4 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

    • Wash the plate 3-4 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is apparent.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the HA concentration in the samples by comparing their absorbance to the standard curve. The signal is inversely proportional to the amount of HA in the sample.

Protocol: Cell Proliferation Assay (WST-8/XTT Assay)

This colorimetric assay measures metabolic activity, which is an indicator of cell viability and proliferation.[10][23]

  • Reagents and Materials:

    • Cells of interest.

    • Complete culture medium.

    • 4-Methylumbelliferone (4-MU).

    • 96-well cell culture plate.

    • WST-8 or XTT reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of 4-MU (e.g., 0, 0.2, 0.6, 1.0 mM). Include a vehicle-only control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of WST-8 reagent (or 50 µL of activated XTT reagent) to each well.

    • Incubate for 1-4 hours at 37°C, or until a visible color change occurs.

    • Measure the absorbance at 450 nm (for WST-8) or 450-490 nm (for XTT) using a microplate reader.

    • Express results as a percentage of the vehicle-treated control.

Protocol: Real-Time RT-PCR for HAS2 Expression

This protocol allows for the quantification of changes in HAS2 mRNA levels following 4-MU treatment.[10]

  • Reagents and Materials:

    • Cells cultured with and without 4-MU.

    • RNA extraction kit (e.g., TRIzol or column-based kit).

    • cDNA synthesis kit.

    • SYBR Green or TaqMan-based qPCR master mix.

    • Primers for HAS2 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Real-time PCR instrument.

  • Procedure:

    • RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Quantify RNA and assess its purity (A260/A280 ratio).

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

    • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For a typical 20 µL reaction:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template

      • 6 µL Nuclease-free water

    • qPCR Run: Run the plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a dissociation/melt curve analysis at the end if using SYBR Green.

    • Data Analysis: Calculate the relative expression of HAS2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the 4-MU-treated samples to the untreated control.[10]

Conclusion and Future Directions

4-Methylumbelliferone is a potent and well-characterized inhibitor of hyaluronan synthesis with significant therapeutic potential across oncology, inflammatory diseases, and fibrosis.[1][2][24] Its dual mechanism of action—depleting UDP-GlcUA and downregulating HAS expression—ensures robust inhibition of the HA pathway. The extensive body of preclinical data, summarized herein, provides a strong rationale for its continued investigation. As 4-MU (hymecromone) has a known safety profile in humans, its repurposing is an attractive strategy.[1][5][25] Future research should focus on conducting rigorous clinical trials to validate its efficacy in human diseases, optimizing dosing strategies, and further elucidating the downstream effects of HA inhibition in different pathological contexts.[25][26]

References

A Technical Guide to the Biological Activities of 4-Methylumbelliferone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (B1674119) (4-MU), a derivative of coumarin (B35378), has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of 4-MU and its derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The primary mechanism of action for many of these effects is the inhibition of hyaluronic acid (HA) synthesis, a key component of the extracellular matrix implicated in various pathological processes.[1][2] This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Biological Activities and Mechanisms of Action

The biological effects of 4-methylumbelliferone and its derivatives are broad, targeting key pathways involved in disease progression. The primary mechanism involves the depletion of UDP-glucuronic acid (UDP-GlcUA), a crucial substrate for hyaluronan synthesis, thereby inhibiting the production of hyaluronic acid (HA).[3] Additionally, 4-MU has been shown to downregulate the expression of hyaluronan synthase (HAS) enzymes, further contributing to its inhibitory effect on HA production.[3] This inhibition of HA synthesis is central to many of the observed anticancer and anti-inflammatory activities.

Beyond its impact on HA synthesis, 4-MU derivatives have been shown to modulate critical intracellular signaling pathways, including the PI3K/AKT and MAPK pathways, and exhibit direct antioxidant effects through free radical scavenging. The following sections will delve into the specifics of these activities, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

4-Methylumbelliferone and its synthetic derivatives have demonstrated significant antitumor properties across a range of cancer phenotypes.[4] These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion.[1] The anticancer effects are often attributed to the inhibition of hyaluronic acid synthesis, which plays a crucial role in the tumor microenvironment, as well as the modulation of key signaling pathways that govern cell growth and survival.[4]

Quantitative Data: In Vitro Anticancer Activity of 4-Methylumbelliferone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-MU derivatives against different cancer cell lines, providing a comparative view of their cytotoxic potential.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 10 MGC-803 (Gastric Cancer)2.13 ± 0.75[5]
NCI-H460 (Lung Cancer)1.86 ± 0.73[5]
Derivative 12e A549 (Lung Cancer)49 (24h), 35 (48h)[5]
5-Fluorouracil (Reference) A549 (Lung Cancer)36.34[5]
Cisplatin (Reference) A549 (Lung Cancer)13.48[5]
Compound N4 A375 (Melanoma)Not specified as exact value[4]
Compound N28 HepG2 (Hepatocellular Carcinoma)Not specified as exact value[4]
Compound N30 SKBR-3 (Breast Cancer)Not specified as exact value[4]
4-Methylumbelliferone HMEC (Endothelial Cells)650 ± 40[6]
RF-24 (Endothelial Cells)370 ± 30[6]

Anti-inflammatory Activity

4-Methylumbelliferone and its derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.[7][8] A key mechanism is the suppression of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[2] Overproduction of NO is a hallmark of chronic inflammation and contributes to tissue damage.[9] By reducing NO levels, 4-MU derivatives can mitigate the inflammatory response. Furthermore, these compounds have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

Quantitative Data: In Vitro Anti-inflammatory Activity of 4-Methylumbelliferone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide production by various compounds in LPS-stimulated RAW 264.7 macrophages.

CompoundIC50 (µM) for NO InhibitionReference
Epimuqubilin A 7.4[4]
Sigmosceptrellin A 9.9[4]
2',3',5,7-tetrahydroxyflavone 19.7[10]
3',4',5,7-tetrahydroxyflavone (Luteolin) 17.1[10]
Crude Extract of Croton linearis 21.59 µg/mL[11]
n-hexane fraction of Croton linearis 4.88 µg/mL[11]
Ethyl acetate (B1210297) fraction of Croton linearis 40.03 µg/mL[11]

Antioxidant Activity

Derivatives of 4-Methylumbelliferone have been recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[12] This activity is crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[12]

Quantitative Data: In Vitro Antioxidant Activity of 4-Methylumbelliferone Derivatives

The following table summarizes the antioxidant activity of various 4-MU derivatives.

DerivativeAssayActivityReference
4-MU Derivative 3 DPPH ScavengingHigh[12]
4-MU Derivative 4 DPPH ScavengingHigh[12]
4-MU Derivative 7 DPPH ScavengingHigher than others[12]
4-MU Derivative 8 DPPH ScavengingHigher than others[12]
4-MU Derivative 3 FRAP AssayHigher antioxidant capacity[12]
4-MU Derivative 7 FRAP AssayHigher antioxidant capacity[12]
4-MU Derivative 8 FRAP AssayHigher antioxidant capacity[12]

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. 4-Methylumbelliferone has been shown to inhibit this pathway, contributing to its anticancer effects.

PI3K_AKT_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment to membrane PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation CellGrowth Cell Growth & Proliferation AKT->CellGrowth ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation 4-MU 4-MU 4-MU->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory effect of 4-Methylumbelliferone (4-MU).

Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement CellSeeding Seed cells in 96-well plate CompoundTreatment Treat cells with 4-MU derivatives CellSeeding->CompoundTreatment Incubate Incubate for desired time CompoundTreatment->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolvent Add solubilization solvent IncubateMTT->AddSolvent ReadAbsorbance Read absorbance at 570 nm AddSolvent->ReadAbsorbance

Caption: A typical workflow for assessing cell viability using the MTT assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing the effect of compounds on cell proliferation.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • 4-Methylumbelliferone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. Incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-MU derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method for evaluating the free radical scavenging activity of 4-MU derivatives.

Materials:

  • 4-Methylumbelliferone derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the 4-MU derivatives in methanol.

  • Reaction Mixture: In a 96-well plate or cuvette, mix 1.0 mL of the DPPH solution with 1.0 mL of the coumarin solution at different concentrations. A control sample is prepared with 1.0 mL of DPPH solution and 1.0 mL of methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory potential of 4-MU derivatives by measuring their ability to inhibit nitric oxide production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • 4-Methylumbelliferone derivatives

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of the 4-MU derivatives for 30 minutes.[2]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[2] Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Nitrite Measurement:

    • Collect 50-100 µL of the culture supernatant from each well.

    • Add an equal volume of Griess Reagent to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.[2]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of nitric oxide production for each compound concentration compared to the LPS-only control. Determine the IC50 value.

Western Blot Analysis of PI3K/AKT Pathway

This protocol provides a general framework for analyzing the effect of 4-MU derivatives on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Cancer cells of interest

  • 4-Methylumbelliferone derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-PI3K, anti-total PI3K)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cancer cells with various concentrations of the 4-MU derivative for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the 4-MU derivative on pathway activation.

Conclusion

4-Methylumbelliferone and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their ability to inhibit hyaluronic acid synthesis, modulate key signaling pathways, and exert antioxidant and anti-inflammatory effects makes them promising candidates for the development of novel treatments for a wide range of diseases, particularly cancer and inflammatory disorders. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering continued investigation and innovation in this exciting field. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic utility of these compelling molecules.

References

literature review on 4-Methylumbelliferone in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Methylumbelliferone (B1674119) (4-MU), a derivative of coumarin (B35378), is a well-documented inhibitor of hyaluronan (HA) synthesis. Its role in oncology has garnered significant attention due to its ability to modulate the tumor microenvironment and directly impact cancer cell biology. By depleting the cellular pool of UDP-glucuronic acid and downregulating hyaluronan synthase (HAS) expression, 4-MU effectively reduces HA production, a key component of the extracellular matrix implicated in tumor progression, metastasis, and drug resistance. This technical guide provides an in-depth review of 4-MU's mechanism of action, its effects across various cancer types, the signaling pathways it modulates, and its potential in combination therapies. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers.

Introduction to 4-Methylumbelliferone (4-MU)

4-Methylumbelliferone (also known as hymecromone) is an orally bioavailable dietary supplement historically used in Europe and Asia for its choleretic and antispasmodic properties in treating biliary conditions.[1][2] It is a plant-derived compound belonging to the coumarin family.[3] In the context of cancer research, 4-MU's primary significance lies in its function as a potent and selective inhibitor of hyaluronan (HA) synthesis.[4] HA is a major glycosaminoglycan (GAG) in the extracellular matrix (ECM) that is frequently overexpressed in malignant tumors, correlating with poor prognosis, metastasis, and chemoresistance.[1][5] 4-MU's ability to suppress HA levels has positioned it as a promising agent for cancer therapy and prevention.[1][6]

Mechanism of Action

The antitumor effects of 4-MU are predominantly attributed to its inhibition of HA synthesis, although HA-independent activities have also been observed.[3][7]

Inhibition of Hyaluronan (HA) Synthesis

4-MU disrupts HA production through a dual mechanism:

  • Substrate Depletion: 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs). The glucuronidation of 4-MU depletes the cellular pool of UDP-glucuronic acid (UDP-GlcUA), one of the two essential precursors required by hyaluronan synthases (HAS1, HAS2, HAS3) to produce HA.[1][7][8] This substrate-level inhibition is a primary and rapid mode of action.

  • Transcriptional Downregulation: 4-MU has been shown to downregulate the mRNA expression of HAS enzymes, particularly HAS2 and HAS3, in various cancer cell lines.[5][7] This reduces the enzymatic machinery available for HA synthesis, providing a more sustained inhibitory effect.

By inhibiting HA synthesis, 4-MU effectively dismantles the HA-rich pericellular coat that cancer cells use to promote their own survival, proliferation, migration, and invasion.[1][3][7]

Mechanism of 4-MU in suppressing Hyaluronan (HA) synthesis. cluster_0 Normal HA Synthesis cluster_1 4-MU Intervention UDP_GlcNAc UDP-GlcNAc HAS HAS Enzymes (HAS1, HAS2, HAS3) UDP_GlcNAc->HAS UDP_GlcUA UDP-GlcUA UDP_GlcUA->HAS UDP_GlcUA_pool UDP-GlcUA Pool HA Hyaluronan (HA) (Extracellular Matrix) HAS->HA HAS_enzymes_down HAS Enzymes MU4 4-Methylumbelliferone (4-MU) UGT UGT Enzymes MU4->UGT Glucuronidation HAS_mRNA HAS mRNA MU4->HAS_mRNA Downregulates Expression MU4_G 4-MU-Glucuronide UGT->MU4_G UDP_GlcUA_pool->UGT HAS_mRNA->HAS_enzymes_down

Caption: Mechanism of 4-MU action on Hyaluronan (HA) synthesis.

Key Signaling Pathways Modulated by 4-MU

The depletion of HA by 4-MU leads to the downregulation of several critical oncogenic signaling pathways that are normally activated by HA's interaction with its primary receptors, CD44 and the Hyaluronan-Mediated Motility Receptor (RHAMM).[1][5]

PI3K/Akt Signaling

One of the most significant pathways inhibited by 4-MU is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. In prostate cancer, 4-MU has been shown to downregulate the formation of the PI-3K/CD44 complex, leading to reduced Akt signaling.[6][9] This inhibition subsequently affects downstream effectors, including GSK-3β and β-catenin, ultimately suppressing proliferation and inducing apoptosis.[6][9] Exogenous HA can rescue these effects, confirming the mechanism is HA-dependent.[9]

cluster_effects Downstream Effects MU4 4-MU HA_Synth HA Synthesis MU4->HA_Synth inhibits HA Hyaluronan (HA) HA_Synth->HA produces Receptor CD44 / RHAMM HA->Receptor binds & activates PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits MU4 4-MU p53 p53 mRNA ↑ MU4->p53 Bax BAX ↑ (Pro-apoptotic) MU4->Bax Bcl2 BCL2 ↓ (Anti-apoptotic) MU4->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c (Cytosolic release) Mito->CytoC Caspases Caspase Activation (Caspase-9, -3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis start Cancer Cell Injection (s.c.) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomize Randomize Mice tumor_growth->randomize control_group Control Group (Vehicle via gavage) randomize->control_group Group 1 treat_group Treatment Group (4-MU via gavage) randomize->treat_group Group 2 measure Measure Tumor Volume (2-3x per week) control_group->measure treat_group->measure endpoint Study Endpoint measure->endpoint Continue until endpoint euthanize Euthanize & Excise Tumor endpoint->euthanize Reached analysis Tumor Weight & Histological Analysis euthanize->analysis

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Methylumbelliferone in Mouse Serum using 4-Methylumbelliferone-¹³C₄ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methylumbelliferone (4-MU), a derivative of coumarin, is a widely used compound in biomedical research, notably as a fluorescent indicator and as an inhibitor of hyaluronan synthesis.[1][2] Accurate quantification of 4-MU in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the sensitive and specific quantification of 4-Methylumbelliferone in mouse serum using a stable isotope-labeled internal standard, 4-Methylumbelliferone-¹³C₄, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The following diagram outlines the major steps in the analytical protocol, from sample preparation to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum_sample 25 µL Mouse Serum is_addition Add 25 µL 4-MU-¹³C₄ IS Solution serum_sample->is_addition precipitation Add 150 µL Methanol (B129727)/Acetonitrile (20:80) is_addition->precipitation vortex_centrifuge Vortex & Centrifuge precipitation->vortex_centrifuge supernatant_transfer Transfer 100 µL Supernatant vortex_centrifuge->supernatant_transfer dilution Dilute with 200 µL Milli-Q Water supernatant_transfer->dilution injection Inject 10 µL into LC-MS/MS dilution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification using Analyst® Software detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 4-Methylumbelliferone.

Materials and Reagents

ReagentSupplier
4-Methylumbelliferone (4-MU)Alfa Aesar or equivalent
4-Methylumbelliferone-¹³C₄Toronto Research Chemicals
Methanol (HPLC Grade)Fisher Scientific or equivalent
Acetonitrile (HPLC Grade)Fisher Scientific or equivalent
Water (Milli-Q or equivalent)Millipore
Blank Mouse SerumBioIVT or equivalent

Experimental Protocols

Preparation of Standard and Internal Standard Solutions
  • 4-MU Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Methylumbelliferone in 50% methanol.

  • 4-MU Spiking Solutions: Prepare a series of spiking solutions by serially diluting the 4-MU stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 5000 ng/mL.[1][3]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Methylumbelliferone-¹³C₄ in 50% methanol.

  • IS Working Solution (1000 ng/mL): Dilute the IS stock solution with 50% methanol to a final concentration of 1000 ng/mL.

Sample Preparation
  • Calibration Standards: To 25 µL of blank mouse serum, add 25 µL of the respective 4-MU spiking solution.[1][3]

  • Study Samples: To 25 µL of the serum sample to be tested, add 25 µL of 50% methanol.[1][3]

  • Internal Standard Addition: To all standards and samples, add 25 µL of the 1000 ng/mL 4-MU-¹³C₄ internal standard working solution.[3]

  • Protein Precipitation: Vortex all tubes, then add 150 µL of a methanol/acetonitrile (20:80, v/v) solution.[3]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 3,000 rpm for 10 minutes.[3]

  • Dilution: Transfer 100 µL of the clear supernatant to a new tube and dilute with 200 µL of Milli-Q water.[3]

  • Transfer: Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Liquid Chromatography Parameters
ParameterValue
LC System Shimadzu UFLC system or equivalent
Column Phenomenex Luna PFP(2) (3 µm, 150 × 2 mm)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Elution Mode Isocratic
Composition 45% Mobile Phase B
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature Room Temperature
Run Time 2.5 minutes
Mass Spectrometry Parameters
ParameterValue
Mass Spectrometer AB SCIEX QTRAP 4000 or equivalent
Ionization Mode Negative Ion Electrospray (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Software Analyst 1.6.1

Data Presentation

MRM Transitions

The following MRM transitions are monitored for the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-Methylumbelliferone (4-MU)174.7132.9
4-Methylumbelliferone-¹³C₄ (IS)178.7134.9
Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of 4-MU to 4-MU-¹³C₄ against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the curve fit. The calibration range for this assay is 1 ng/mL to 5000 ng/mL.[1][3]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 4-Methylumbelliferone in mouse serum. The use of a stable isotope-labeled internal standard, 4-Methylumbelliferone-¹³C₄, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is suitable for supporting pharmacokinetic and other studies requiring the accurate measurement of 4-Methylumbelliferone.

References

Application of 4-Methylumbelliferone-¹³C₄ in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), a derivative of coumarin, is a well-established inhibitor of hyaluronan (HA) synthesis.[1][2][3] It is widely utilized in biomedical research to investigate the roles of HA in various pathological and physiological processes, including cancer progression, inflammation, and fibrosis.[4][5][6] Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to understanding the downstream metabolic consequences of 4-MU treatment. To ensure the accuracy and reliability of these metabolomic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is crucial.[7][8]

4-Methylumbelliferone-¹³C₄ (4-MU-¹³C₄) serves as an ideal internal standard for the precise quantification of 4-MU and its primary metabolite, 4-methylumbelliferyl glucuronide (4-MUG), in biological matrices.[9][10] Its application in broader metabolomics studies also provides a valuable reference for assessing analytical variability and ensuring data quality. This document provides detailed application notes and protocols for the use of 4-MU-¹³C₄ in metabolomics.

Application Notes

Targeted Quantification of 4-Methylumbelliferone and its Metabolites

The primary application of 4-MU-¹³C₄ is in isotope dilution mass spectrometry for the accurate and precise quantification of unlabeled 4-MU and its glucuronidated metabolite, 4-MUG.[9][10] As a stable isotope-labeled analog, 4-MU-¹³C₄ exhibits nearly identical chemical and physical properties to its unlabeled counterpart. This allows it to co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer.[11] By spiking a known concentration of 4-MU-¹³C₄ into a sample prior to extraction and analysis, the ratio of the signal intensity of the analyte to the internal standard can be used to calculate the absolute concentration of 4-MU, thereby correcting for variations in sample preparation and instrument response.[12]

Quality Control in Untargeted Metabolomics

In untargeted metabolomics studies designed to investigate the global metabolic changes induced by 4-MU treatment, 4-MU-¹³C₄ can be employed as a quality control (QC) compound.[13] Its inclusion in every sample allows for the monitoring of instrument performance, including retention time stability and mass accuracy, throughout the analytical run. While it does not provide absolute quantification for other unrelated metabolites, it serves as a reliable indicator of analytical consistency. For comprehensive and accurate quantification in untargeted studies, a mixture of various isotopically labeled standards representing different chemical classes is recommended.[8]

Studying the Hyaluronan Synthesis Pathway

4-MU inhibits HA synthesis by depleting the cellular pool of UDP-glucuronic acid (UDP-GlcUA) and downregulating the expression of hyaluronan synthases (HAS).[2][13] Metabolomics studies utilizing 4-MU-¹³C₄ for accurate 4-MU quantification can be designed to investigate the broader metabolic impact of this inhibition. Key metabolic pathways that can be explored include:

  • Pentose Phosphate Pathway: As a source of precursors for nucleotide sugar synthesis.

  • Glycolysis and TCA Cycle: To assess overall changes in cellular energy metabolism.

  • Amino Acid Metabolism: To understand the interplay between nutrient availability and glycosaminoglycan synthesis.

The accurate measurement of 4-MU levels is critical in these studies to establish a clear dose-response relationship between the inhibitor and the observed metabolic phenotype.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving 4-Methylumbelliferone.

Table 1: Pharmacokinetic Parameters of 4-MU and 4-MUG in Mice

CompoundAdministration RouteAUC (ng*h/mL)
4-MUIntravenous (i.v.)96
4-MUOral (p.o.)1
4-MUGAfter 4-MU i.v.-
4-MUGAfter 4-MU p.o.-

Data adapted from a study on the pharmacokinetics of 4-MU in mice.[9][14] The Area Under the Curve (AUC) represents the total drug exposure over time.

Table 2: Effect of 4-MU Treatment on Hyaluronan Synthesis and Gene Expression

TreatmentHA Synthesis ReductionHAS2 Expression Reduction
1 mM 4-MU for 24 hours87%80%

Data from a study on the effects of 4-MU on orbital fibroblasts.[3]

Signaling Pathways and Experimental Workflows

Hyaluronan Synthesis and Inhibition by 4-Methylumbelliferone

Hyaluronan_Synthesis_Inhibition cluster_pathway Hyaluronan Synthesis Pathway cluster_inhibition Inhibition by 4-MU UDP_GlcNAc UDP-N-acetylglucosamine HAS Hyaluronan Synthase (HAS) UDP_GlcNAc->HAS UDP_GlcUA UDP-glucuronic acid UDP_GlcUA->HAS UGT UDP-glucuronosyltransferase (UGT) UDP_GlcUA->UGT HA Hyaluronan (HA) HAS->HA Four_MU 4-Methylumbelliferone (4-MU) Four_MU->HAS downregulates expression Four_MU->UGT competitive substrate Four_MUG 4-MU-glucuronide (4-MUG) UGT->Four_MUG

Caption: Mechanism of 4-MU inhibition of hyaluronan synthesis.

Experimental Workflow for Targeted Metabolomics of 4-MU

Targeted_Metabolomics_Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with 4-MU-¹³C₄ (Internal Standard) Sample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing and Quantification LCMS->Data Result Concentration of 4-MU and 4-MUG Data->Result

Caption: Workflow for quantifying 4-MU using 4-MU-¹³C₄.

Logical Relationship for Metabolite Quantification

Quantification_Logic cluster_measurement LC-MS/MS Measurement cluster_calculation Quantification Analyte_Signal Peak Area of 4-MU (Analyte) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Peak Area of 4-MU-¹³C₄ (Internal Standard) IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Calibration Calibration Curve (Known Concentrations) Calibration->Concentration

Caption: Logic of quantification using an internal standard.

Experimental Protocols

Protocol 1: Targeted Quantification of 4-MU and 4-MUG in Mouse Serum

This protocol is adapted from a published pharmacokinetic study.[10]

1. Materials

  • 4-Methylumbelliferone (4-MU)

  • 4-Methylumbelliferone-¹³C₄ (4-MU-¹³C₄)

  • 4-Methylumbelliferyl glucuronide (4-MUG)

  • 7-hydroxycoumarin β-D-glucuronide (Internal standard for 4-MUG)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Mouse serum samples

2. Preparation of Standards and Solutions

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 4-MU, 4-MUG, 4-MU-¹³C₄, and 7-hydroxycoumarin β-D-glucuronide in methanol.

  • Spiking Solutions: Mix the 4-MU and 4-MUG stock solutions and dilute with 50% methanol to create a series of spiking solutions for the calibration curve (e.g., ranging from 1 ng/mL to 5000 ng/mL).

  • Internal Standard (IS) Mixture: Prepare a solution containing 1000 ng/mL of 4-MU-¹³C₄ and 1000 ng/mL of 7-hydroxycoumarin β-D-glucuronide in 50% methanol.

3. Sample Preparation

  • Calibration Standards: Mix 25 µL of blank mouse serum with 25 µL of the appropriate spiking solution.

  • Study Samples: Mix 25 µL of the study serum sample with 25 µL of 50% methanol.

  • Internal Standard Addition: To all standards and samples, add 25 µL of the IS mixture.

  • Protein Precipitation: Add 150 µL of methanol/acetonitrile (20:80 v/v) to each tube. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 3,000 rpm for 10 minutes.

  • Dilution: Transfer 100 µL of the supernatant to a new tube and dilute with 200 µL of water.

4. LC-MS/MS Analysis

  • LC System: Shimadzu UFLC system or equivalent.

  • Column: Phenomenex Luna PFP(2) (3 µm, 150 × 2 mm) or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic elution with 45% mobile phase B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: AB SCIEX QTRAP 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Multiple-Reaction Monitoring (MRM) Transitions:

    • 4-MU: m/z 174.7 → 132.9

    • 4-MU-¹³C₄: m/z 178.7 → 134.9

    • 4-MUG: m/z 350.8 → 174.9

    • 7-hydroxycoumarin β-D-glucuronide: m/z 336.9 → 160.9

5. Data Analysis

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of 4-MU and 4-MUG in the study samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: General Protocol for Untargeted Metabolomics of Adherent Cells Treated with 4-MU

This protocol provides a general framework for investigating the global metabolic effects of 4-MU on cultured cells.

1. Cell Culture and Treatment

  • Culture adherent cells to the desired confluency (typically 80-90%).

  • Treat the cells with various concentrations of 4-MU (and a vehicle control) for the desired duration.

  • Include a sufficient number of biological replicates for each condition.

2. Metabolite Extraction

  • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) containing 4-MU-¹³C₄ at a known concentration (e.g., 1 µM) to the culture plate.

  • Scrape the cells from the plate in the extraction solvent.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Vortex thoroughly and incubate on ice or at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at maximum speed (e.g., >14,000 g) at 4°C for 10-15 minutes.

  • Transfer the supernatant (containing the metabolites) to a new tube for LC-MS analysis.

3. LC-MS Analysis for Untargeted Metabolomics

  • LC System: A high-resolution LC system (e.g., UHPLC).

  • Column: A column suitable for broad metabolite coverage, such as a HILIC column for polar metabolites or a C18 column for nonpolar metabolites.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect fragmentation data for metabolite identification.

4. Data Processing and Analysis

  • Use a metabolomics data processing software (e.g., XCMS, Compound Discoverer, or similar) for peak picking, alignment, and integration.

  • Normalize the data based on the signal intensity of 4-MU-¹³C₄ to correct for analytical variability.

  • Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify metabolites that are significantly altered by 4-MU treatment.

  • Use online databases (e.g., KEGG, HMDB) and fragmentation libraries to putatively identify the significantly changed metabolites.

  • Perform pathway analysis to identify the metabolic pathways most affected by 4-MU treatment.

By following these guidelines and protocols, researchers can effectively utilize 4-Methylumbelliferone-¹³C₄ to enhance the quality and reliability of their metabolomics studies, leading to a deeper understanding of the metabolic effects of hyaluronan synthesis inhibition.

References

Application Notes and Protocols for Hyaluronidase Activity Assays Utilizing 4-Methylumbelliferone-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronidases are a class of enzymes that primarily degrade hyaluronic acid (HA), a major component of the extracellular matrix. The activity of these enzymes is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. Accurate and sensitive measurement of hyaluronidase (B3051955) activity is crucial for basic research and the development of therapeutic inhibitors.

While classic hyaluronidase assays often rely on fluorometric detection of 4-methylumbelliferone (B1674119) (4-MU) released from a suitable substrate, the use of stable isotope-labeled internal standards coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior accuracy, precision, and specificity. This document provides detailed application notes and a protocol for a hyaluronidase activity assay using a 4-methylumbelliferyl-based substrate, with 4-Methylumbelliferone-13C4 serving as a key internal standard for the robust quantification of the reaction product, 4-MU.

Application Note: The Role of this compound in Hyaluronidase Assays

This compound is a stable isotope-labeled analog of 4-methylumbelliferone. In the context of hyaluronidase activity assays, it is not used as an enzymatic substrate. Instead, its primary and critical application is as an internal standard (IS) for the quantification of 4-methylumbelliferone (4-MU) using LC-MS/MS.[1][2][3]

The principle of the assay is as follows:

  • Hyaluronidase cleaves a substrate, such as a 4-methylumbelliferyl-saccharide, releasing free 4-MU.

  • The enzymatic reaction is stopped (quenched) at a specific time point.

  • A known concentration of this compound (the internal standard) is added to the sample.

  • The sample is processed to remove proteins and other interfering substances.

  • The extract is analyzed by LC-MS/MS.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte (4-MU) during chromatography and has a very similar ionization efficiency. However, it is distinguishable by its higher mass. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, as this ratio corrects for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the instrument's signal.[2][4]

Experimental Protocols

1. Materials and Reagents

  • Enzyme: Purified hyaluronidase (e.g., from bovine testes)

  • Substrate: 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside or other suitable 4-MU-conjugated hyaluronan oligosaccharide.

  • Internal Standard (IS): this compound

  • Analyte Standard: 4-Methylumbelliferone (4-MU) for calibration curve.

  • Assay Buffer: e.g., 0.1 M Sodium Acetate, pH 4.0.

  • Quenching Solution: e.g., 1 M Glycine-NaOH, pH 10.7, or cold acetonitrile (B52724).

  • Solvents: HPLC-grade acetonitrile and water; formic acid.

  • Equipment:

    • Incubator or water bath (37°C)

    • Vortex mixer

    • Centrifuge

    • LC-MS/MS system (e.g., AB Sciex QTRAP 4000 or similar)[1]

    • Analytical column (e.g., Phenomenex Luna PFP(2) 3 µm, 150 x 2 mm)[1]

2. Preparation of Solutions

  • Substrate Stock Solution: Prepare a 10 mM stock solution of the 4-MU-saccharide in DMSO. Store at -20°C.

  • Enzyme Working Solution: Immediately before use, dilute the hyaluronidase stock solution in cold assay buffer to the desired concentration (e.g., 10 units/mL).

  • 4-MU Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-MU in methanol.

  • This compound (IS) Working Solution: Prepare a 1 µg/mL working solution in 50% methanol.[1][3]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 4-MU stock solution in the assay buffer, ranging from 1 ng/mL to 5000 ng/mL.[1][3]

3. Hyaluronidase Activity Assay Protocol

  • Reaction Setup:

    • In a microcentrifuge tube, add 50 µL of assay buffer.

    • Add 25 µL of the substrate solution (diluted from stock in assay buffer to a final desired concentration, e.g., 100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • To initiate the reaction, add 25 µL of the hyaluronidase working solution to the pre-warmed substrate mixture. For negative controls, add 25 µL of assay buffer instead of the enzyme.

    • Incubate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Quenching and IS Addition:

    • Stop the reaction by adding 100 µL of cold acetonitrile containing the internal standard (this compound) at a final concentration of 100 ng/mL. The cold acetonitrile will precipitate the enzyme and other proteins.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched reaction mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis Protocol

  • LC System: Shimadzu UFLC system or equivalent.[1]

  • Column: Phenomenex Luna PFP(2) (3 µm, 150 × 2 mm).[1]

  • Mobile Phase A: HPLC grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC grade acetonitrile with 0.1% formic acid.

  • Elution: Isocratic elution with 45% Mobile Phase B.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • MS System: AB Sciex QTRAP 4000 or equivalent.[1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS MRM Parameters for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
4-Methylumbelliferone (4-MU)174.7132.9100
This compound (IS) 178.7 134.9 100
Data derived from literature for the analysis of 4-MU and its labeled standard.[1]

Table 2: Representative Quantitative Performance (Hypothetical Data)

ParameterValue
Linearity Range1 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90 - 110%
This table presents expected performance characteristics for a validated LC-MS/MS method for 4-MU quantification using its stable isotope-labeled internal standard.

Visualizations

Hyaluronidase_Activity_Pathway cluster_matrix Extracellular Matrix cluster_products Degradation Products cluster_signaling Cellular Response HA Hyaluronic Acid (HA) (High Molecular Weight) Hyaluronidase Hyaluronidase (e.g., HYAL1, HYAL2) HA->Hyaluronidase Cleavage Oligos HA Oligosaccharides (Low Molecular Weight) Hyaluronidase->Oligos Releases Signaling Pro-inflammatory & Pro-angiogenic Signaling Oligos->Signaling Activates

Caption: Hyaluronan degradation pathway by hyaluronidase.

LCMS_Workflow cluster_reaction 1. Enzymatic Reaction cluster_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis Substrate 4-MU-Saccharide (Substrate) Product 4-MU (Analyte) + Saccharide Substrate->Product + Enzyme (37°C) Enzyme Hyaluronidase Quench Quench Reaction (e.g., cold Acetonitrile) Product->Quench Add_IS Add Internal Standard (4-MU-13C4) Quench->Add_IS Centrifuge Centrifuge to Remove Protein Add_IS->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Analyte + IS co-elute) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio of 4-MU / 4-MU-13C4) MS->Data Result Quantitative Result (Enzyme Activity) Data->Result

Caption: Workflow for hyaluronidase assay using LC-MS/MS.

References

Application Notes and Protocols for a Cell-Based Assay with 4-Methylumbelliferone-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), a derivative of coumarin, is a well-established inhibitor of hyaluronan (HA) synthesis.[1] Its mechanism of action involves the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key substrate for hyaluronan synthases (HAS), and the downregulation of HAS expression.[2][3][4] Due to its ability to modulate HA levels, 4-MU and its analogs are valuable tools in the study of various physiological and pathological processes, including cancer progression, inflammation, and fibrosis.

The stable isotope-labeled variant, 4-Methylumbelliferone-13C4 (4-MU-13C4), serves as an internal standard for the accurate quantification of 4-MU and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This application note provides a detailed protocol for a cell-based assay utilizing 4-MU-13C4 to investigate cellular uptake, metabolism (glucuronidation), and the impact on downstream signaling pathways. This assay can be adapted for screening novel compounds that may modulate these processes, thus offering a valuable tool for drug development.

Signaling Pathway: Inhibition of Hyaluronan Synthesis by 4-Methylumbelliferone

The primary mechanism by which 4-MU inhibits HA synthesis is through its role as a substrate for UDP-glucuronosyltransferases (UGTs). This enzymatic reaction consumes UDP-GlcUA, thereby depleting the substrate pool available to hyaluronan synthases (HAS) for the polymerization of hyaluronan.

Hyaluronan_Synthesis_Inhibition Mechanism of 4-Methylumbelliferone (4-MU) Action cluster_cell Cell UDP_Glc UDP-Glucose UGDH UDP-Glucose Dehydrogenase UDP_Glc->UGDH UDP_GlcUA UDP-Glucuronic Acid (UDP-GlcUA) UGDH->UDP_GlcUA HAS Hyaluronan Synthase (HAS) UDP_GlcUA->HAS UDP_GlcUA->HAS Depletion UGT UDP-Glucuronosyltransferase (UGT) UDP_GlcUA->UGT Co-substrate UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc->HAS HA Hyaluronan (HA) HAS->HA Extracellular_Space Extracellular Space HA->Extracellular_Space Extrusion Four_MU_in 4-MU / 4-MU-13C4 (enters cell) Four_MU_in->UGT Substrate Four_MUG 4-MU-Glucuronide / 4-MU-13C4-Glucuronide UGT->Four_MUG

Caption: Inhibition of Hyaluronan Synthesis by 4-MU.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound and its Glucuronide Metabolite

This protocol details the treatment of cultured cells with 4-MU-13C4 and the subsequent extraction and quantification of the parent compound and its glucuronidated metabolite using LC-MS/MS.

Materials:

  • Cultured cells of interest (e.g., cancer cell lines known to produce HA, such as A2058 melanoma, MCF-7 breast cancer, or SKOV-3 ovarian cancer cells)[3]

  • Cell culture medium and supplements

  • This compound (Toronto Research Chemicals or equivalent)

  • 4-Methylumbelliferone (for standard curve)

  • 4-Methylumbelliferyl glucuronide (for standard curve)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (B52724) with 0.1% formic acid, ice-cold

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 96-well cell culture plates

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of 4-MU-13C4 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of 4-MU-13C4. Include a vehicle control (medium with the same concentration of DMSO). Incubate for a specified time (e.g., 4, 8, 12, or 24 hours).

  • Cell Lysis and Extraction:

    • Aspirate the medium.

    • Wash the cells twice with 200 µL of ice-cold PBS per well.

    • Add 100 µL of ice-cold acetonitrile with 0.1% formic acid to each well.

    • Incubate on a shaker at 4°C for 10 minutes to ensure complete lysis and protein precipitation.

  • Sample Collection:

    • Transfer the cell lysates to a 96-well collection plate.

    • Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column.

    • Mobile Phases: Mobile phase A: Water with 0.1% formic acid; Mobile phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 4-MU-13C4 and its glucuronide.

    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode.

      • MRM Transitions (Negative Ion Mode):

        • 4-MU: m/z 174.7 → 132.9[5]

        • 4-MU-13C4: m/z 178.7 → 134.9[5]

        • 4-MUG: m/z 350.8 → 174.9[5]

    • Quantification: Create standard curves for unlabeled 4-MU and 4-MUG to quantify the intracellular concentrations of 4-MU-13C4 and its glucuronide.

Protocol 2: Assessment of Hyaluronan Synthesis Inhibition

This protocol measures the amount of hyaluronan secreted into the cell culture medium following treatment with 4-MU-13C4.

Materials:

  • Conditioned medium from cells treated as in Protocol 1.

  • Hyaluronan ELISA kit (commercially available, e.g., from R&D Systems or Echelon Biosciences).

  • Bradford assay or similar method for protein quantification of cell lysates.

Procedure:

  • Collect Conditioned Medium: At the end of the treatment period in Protocol 1, collect the cell culture medium before cell lysis.

  • Centrifuge: Centrifuge the collected medium at 1000 x g for 10 minutes to remove any detached cells.

  • ELISA: Perform the hyaluronan ELISA according to the manufacturer's instructions.

  • Normalize Data: Normalize the hyaluronan concentration to the total protein content of the corresponding cell lysate (obtained in Protocol 1 before centrifugation) to account for differences in cell number.

Data Presentation

The following tables summarize expected quantitative data from the literature, which can be used as a reference for interpreting experimental results.

Table 1: Inhibition of Hyaluronan Synthesis by 4-MU in Various Cancer Cell Lines

Cell Line4-MU Concentration (mM)Incubation Time (h)% Inhibition of HA SynthesisReference
A2058 (Melanoma)1.024~80%[3]
MCF-7 (Breast)1.024~22%[3]
MDA-MB-361 (Breast)1.024~60%[3]
SKOV-3 (Ovarian)1.024~70%[3]

Table 2: Depletion of UDP-Glucuronic Acid by 4-MU in Various Cancer Cell Lines

Cell Line4-MU Concentration (mM)Incubation Time (h)% Reduction of UDP-GlcUAReference
A2058 (Melanoma)1.024~95%[3]
MCF-7 (Breast)1.024~38%[3]
MDA-MB-361 (Breast)1.024~80%[3]
SKOV-3 (Ovarian)1.024~90%[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the cell-based assay with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation cell_seeding Seed Cells in 96-well Plate compound_prep Prepare 4-MU-13C4 dilutions cell_treatment Treat Cells with 4-MU-13C4 compound_prep->cell_treatment incubation Incubate for desired time cell_treatment->incubation collect_medium Collect Conditioned Medium incubation->collect_medium cell_lysis Wash and Lyse Cells incubation->cell_lysis ha_elisa Hyaluronan ELISA collect_medium->ha_elisa normalize_ha Normalize HA to Protein ha_elisa->normalize_ha sample_prep Prepare Lysate for LC-MS/MS cell_lysis->sample_prep protein_quant Protein Quantification cell_lysis->protein_quant lcms LC-MS/MS Analysis of 4-MU-13C4 and Metabolite sample_prep->lcms quantify_metabolites Quantify Intracellular Compounds lcms->quantify_metabolites protein_quant->normalize_ha

Caption: Cell-based assay workflow with 4-MU-13C4.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing this compound in cell-based assays. By combining cellular treatment with robust LC-MS/MS-based quantification and downstream functional assays, researchers can gain valuable insights into the cellular pharmacology of this important class of compounds. This approach is readily adaptable for screening and characterizing novel modulators of hyaluronan synthesis and cellular metabolism, making it a powerful tool in drug discovery and development.

References

Application Notes and Protocols for 4-Methylumbelliferone-13C4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sample preparation of 4-Methylumbelliferone (4-MU) for quantitative analysis, utilizing 4-Methylumbelliferone-13C4 (4-MU-13C4) as an internal standard. The protocols detailed below cover three common and effective techniques: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The selection of the optimal method will depend on the sample matrix, desired level of cleanliness, and required sensitivity.

Introduction

4-Methylumbelliferone (4-MU), a coumarin (B35378) derivative, is a fluorescent compound widely used as a substrate for enzyme assays and as a therapeutic agent. Accurate quantification of 4-MU in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample preparation and instrument response.[1]

This document outlines detailed protocols for the extraction of 4-MU from biological matrices like plasma, serum, and urine, incorporating 4-MU-13C4 as an internal standard to ensure high accuracy and precision in subsequent analyses, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts analyte recovery, matrix effects, and overall assay performance. The following table summarizes typical quantitative data for the three techniques described in this document.

TechniqueAnalyteMatrixRecovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)Reference
Protein Precipitation 4-MethylumbelliferoneSerum, Tissue Homogenate>90Minimal with IS<15[2]
Solid-Phase Extraction Coumarin DerivativesPlasma84 ± 3.7Not Specified< 8.6[3][4]
Solid-Phase Extraction Phenolic CompoundsUrine70 - 126Not Specified< 19[5]
Liquid-Liquid Extraction Phenolic CompoundsUrine>85Variable<15[6]

Note: Data for SPE and LLE are based on structurally similar compounds (coumarin derivatives and phenolic compounds) and may vary for 4-Methylumbelliferone. Method validation is essential to determine the specific performance characteristics for 4-MU in the matrix of interest.

Experimental Workflows and Signaling Pathways

General Workflow for Bioanalytical Sample Preparation and Analysis

The following diagram illustrates the general workflow from sample collection to final data analysis in a typical bioanalytical study involving 4-Methylumbelliferone.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with 4-MU-13C4 (IS) Sample->Spike Extraction Extraction (PPT, SPE, or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Inject Data Data Acquisition LCMS->Data Quant Quantification Data->Quant

Caption: General workflow for 4-MU analysis.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid, simple, and suitable for high-throughput analysis. It is particularly effective for removing proteins from serum and plasma samples.

Materials:

  • Biological matrix (e.g., serum, plasma)

  • This compound (Internal Standard) stock solution

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Collection tubes or 96-well plates

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., serum) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of 4-MU-13C4 internal standard solution to each sample, calibration standard, and quality control (QC) sample. A typical final concentration might be 100 ng/mL.

  • Protein Precipitation: Add 300 µL of ice-cold precipitation solvent (e.g., acetonitrile or a mixture of methanol and acetonitrile) to the sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well of a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Protein Precipitation Workflow Start Start: Plasma/Serum Sample Spike Add 4-MU-13C4 (IS) Start->Spike AddSolvent Add Cold Acetonitrile/Methanol Spike->AddSolvent Vortex Vortex to Precipitate Proteins AddSolvent->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Caption: Protein Precipitation Workflow.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to protein precipitation by removing not only proteins but also other matrix components like phospholipids, leading to reduced matrix effects. This protocol is adapted for coumarin-like compounds and should be optimized for 4-MU.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound (Internal Standard) stock solution

  • SPE cartridges (e.g., C18 or mixed-mode)

  • SPE manifold

  • Methanol (MeOH)

  • Deionized water

  • Conditioning, wash, and elution solvents (to be optimized)

  • Vortex mixer

  • Centrifuge (for sample pre-treatment)

  • Evaporation system

Procedure:

  • Sample Pre-treatment:

    • Plasma: To 1 mL of plasma, add 1 mL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge. Use the supernatant for loading.[3]

    • Urine: Dilute 1 mL of urine with 1 mL of deionized water.

  • Internal Standard Spiking: Add a known amount of 4-MU-13C4 internal standard to the pre-treated sample.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a specific wash solvent to remove interferences. A typical wash solution could be 3 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with a suitable elution solvent. For coumarins, 3 mL of methanol is often effective.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the LC-MS/MS mobile phase.

  • Analysis: The sample is ready for injection.

Solid-Phase Extraction Workflow Start Start: Pre-treated Sample Spike Add 4-MU-13C4 (IS) Start->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute Elute with Organic Solvent (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Caption: Solid-Phase Extraction Workflow.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classical technique that separates compounds based on their differential solubility in two immiscible liquids. It can be effective for a wide range of analytes and matrices.

Materials:

  • Biological matrix (e.g., urine, plasma)

  • This compound (Internal Standard) stock solution

  • Extraction solvent (e.g., ethyl acetate, diethyl ether, or a mixture)

  • Aqueous buffer (for pH adjustment)

  • Separatory funnel or extraction vials

  • Vortex mixer or shaker

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Preparation: Take a known volume of the biological sample (e.g., 1 mL of urine).

  • Internal Standard Spiking: Add a known amount of 4-MU-13C4 internal standard.

  • pH Adjustment: Adjust the pH of the sample to optimize the extraction of 4-MU (which is weakly acidic). Acidifying the sample to a pH below the pKa of 4-MU (around 7.8) will promote its partitioning into the organic phase.

  • Extraction: Add a specified volume of an immiscible organic solvent (e.g., 3 mL of ethyl acetate).

  • Mixing: Shake the mixture vigorously for several minutes to ensure thorough mixing and allow for the partitioning of the analyte and internal standard into the organic phase.

  • Phase Separation: Allow the two phases to separate. Centrifugation can be used to break up any emulsions.

  • Organic Phase Collection: Carefully collect the organic layer containing the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the LC-MS/MS mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction Workflow Start Start: Biological Sample Spike Add 4-MU-13C4 (IS) Start->Spike pH_Adjust Adjust pH Spike->pH_Adjust AddSolvent Add Immiscible Organic Solvent pH_Adjust->AddSolvent Mix Vortex/Shake to Mix AddSolvent->Mix Separate Separate Aqueous and Organic Phases Mix->Separate Collect Collect Organic Phase Separate->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Reconstitute->End

References

Application Notes and Protocols for 4-Methylumbelliferone-¹³C₄ in Murine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a small molecule inhibitor of hyaluronan (HA) synthesis, a key component of the extracellular matrix implicated in various pathological processes, including inflammation, cancer, and autoimmunity.[1][2][3][4] Understanding the pharmacokinetic (PK) profile of 4-MU is crucial for the design and interpretation of in vivo studies. The use of a stable isotope-labeled internal standard, such as 4-Methylumbelliferone-¹³C₄, is essential for accurate quantification of 4-MU and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of 4-MU in mice, leveraging 4-Methylumbelliferone-¹³C₄ for robust and reliable data.

In mice, 4-MU exhibits a very short half-life of approximately 3 minutes and is rapidly metabolized, primarily through glucuronidation and sulfation.[5] The major metabolite, 4-methylumbelliferyl glucuronide (4-MUG), is found at concentrations more than 3,000-fold higher than the parent compound in plasma.[5] Over 90% of circulating 4-MU is present as its glucuronidated (4-MUG) and sulfated (4-MUS) metabolites.[1][6][7]

Key Applications

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) of 4-MU in mice.

  • Bioavailability Studies: Comparing the systemic exposure of 4-MU following different routes of administration (e.g., oral vs. intravenous).[2][3]

  • Dose-Ranging Studies: Establishing the relationship between the administered dose of 4-MU and its plasma concentrations.

  • Metabolite Identification and Quantification: Accurately measuring the levels of 4-MU and its primary metabolites, 4-MUG and 4-MUS.[1][6]

Experimental Data Summary

Table 1: Recommended Dosing Regimens for 4-MU in Mice
Administration RouteVehicle/FormulationDoseMouse StrainReference
Oral (in chow)5% 4-MU mixed in standard chow~250 mg/mouse/dayC57BL/6, BALB/c[1][6]
Intravenous (i.v.)10% DMSO, 50% PEG400, 40% Water25 mg/kgCD-1[5]
Oral (p.o.)Not specified25 mg/kgCD-1[5]
Table 2: Pharmacokinetic Parameters of 4-MU in Mice
ParameterValueMouse StrainAdministrationReference
Half-life (t½)~3 minutesNot SpecifiedNot Specified[5]
AUC i.v./AUC p.o. Ratio96/1CD-1Single dose[2][3]
Primary Metabolites4-MUG (>90%), 4-MUSC57BL/6, BALB/cOral (in chow)[1][6][7]
Bioavailability (4-MUG)25.9%CD-1Single dose[2][3]

Experimental Protocols

I. In Vivo Dosing and Sample Collection

A. Oral Administration (in Chow)

  • Chow Preparation: Thoroughly mix 4-MU with powdered standard rodent chow to achieve a final concentration of 5% (w/w). Provide this medicated chow ad libitum.

  • Acclimation Period: Allow mice to acclimate to the 4-MU-containing chow for at least one week, as an initial weight loss may occur, followed by a return to normal weight gain.[1][6] A reduction in serum HA may also take up to a week to be observed.[1][7]

  • Blood Sampling: Collect blood samples via tail vein, saphenous vein, or terminal cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose for a single time-course study, or at steady-state for continuous dosing).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

B. Intravenous (i.v.) and Oral (p.o.) Gavage Administration

  • Dose Preparation: Prepare a 4-MU solution in a vehicle of 10% DMSO, 50% PEG400, and 40% water to a final concentration of 5 mg/mL for a 25 mg/kg dose in a 5 mL/kg injection volume.[5]

  • Administration: For i.v. administration, inject the 4-MU solution into the tail vein. For p.o. administration, deliver the solution directly into the stomach using a gavage needle.

  • Blood Sampling: Collect blood samples at various time points, such as 2, 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-administration.[5]

  • Sample Processing: Process blood samples to obtain plasma as described in the oral administration protocol.

II. Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard, 4-Methylumbelliferone-¹³C₄ (and an internal standard for 4-MUG, such as 7-hydroxycoumarin β-D-glucuronide).[5]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

III. LC-MS/MS Analysis
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[5][8]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 or similar column (e.g., Phenomenex Luna PFP(2), 3 µm, 150 x 2 mm).[5]

    • Mobile Phase A: HPLC grade water with 0.1% formic acid.[9]

    • Mobile Phase B: HPLC grade acetonitrile with 0.1% formic acid.[5][9]

    • Gradient: Develop a suitable gradient to separate 4-MU, 4-MUG, and the internal standards. An isocratic elution with 45% mobile phase B at a flow rate of 0.4 mL/min can also be effective.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.[5]

    • MRM Transitions: Monitor the following multiple-reaction monitoring (MRM) transitions:[5]

      • 4-MU: m/z 174.7 → 132.9

      • 4-Methylumbelliferone-¹³C₄ (Internal Standard): m/z 178.7 → 134.9

      • 4-MUG: m/z 350.8 → 174.9

      • 7-hydroxycoumarin β-D-glucuronide (Internal Standard for 4-MUG): m/z 336.9 → 160.9

  • Quantification: Construct a calibration curve using known concentrations of 4-MU and 4-MUG spiked into blank plasma. The concentration of the analytes in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Pharmacokinetic_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis cluster_data Data Interpretation Oral Oral Administration (in chow or gavage) Blood Blood Collection (serial time points) Oral->Blood IV Intravenous Administration IV->Blood Plasma Plasma Separation (centrifugation) Blood->Plasma LCMS LC-MS/MS Analysis (Quantification of 4-MU & metabolites) Plasma->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

Caption: Experimental workflow for a murine pharmacokinetic study of 4-Methylumbelliferone.

Metabolism_Pathway MU 4-Methylumbelliferone (4-MU) UGT UDP-Glucuronosyltransferases (UGTs) MU->UGT >90% SULT Sulfotransferases (SULTs) MU->SULT MUG 4-Methylumbelliferyl Glucuronide (4-MUG) (Major Metabolite) UGT->MUG MUS 4-Methylumbelliferyl Sulfate (4-MUS) (Minor Metabolite) SULT->MUS Excretion Biliary and Renal Excretion MUG->Excretion MUS->Excretion

Caption: Metabolic pathway of 4-Methylumbelliferone in mice.

Internal_Standard_Logic cluster_process Sample Preparation & Analysis cluster_quantification Quantification Analyte 4-MU (Analyte) Extraction Extraction & LC-MS/MS Analyte->Extraction IS 4-MU-¹³C₄ (Internal Standard) (Known amount added) IS->Extraction Ratio Peak Area Ratio (Analyte / Internal Standard) Extraction->Ratio Concentration Accurate Concentration of 4-MU Ratio->Concentration Correction for sample loss and matrix effects

Caption: Logic of using 4-MU-¹³C₄ as an internal standard for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-Methylumbelliferone-13C4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 4-Methylumbelliferone-13C4. Given that isotopic labeling with ¹³C is not expected to significantly alter the physicochemical properties, the information presented here is based on the properties of the unlabeled 4-Methylumbelliferone (4-MU).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

4-Methylumbelliferone is inherently a hydrophobic molecule with low solubility in water.[1][2] Its nonpolar structure leads to precipitation or the formation of microcrystals in aqueous environments. Direct dissolution in aqueous buffers or media is often challenging.

Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous experimental buffer. What can I do?

Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue. This occurs when the final concentration of this compound exceeds its solubility limit in the final aqueous solution. Several strategies can be employed to prevent this, including optimizing the dilution method by adding the stock solution dropwise while vigorously stirring, using a co-solvent system, or employing solubility enhancers like cyclodextrins.[3]

Q3: How does pH affect the solubility of this compound?

The solubility of 4-Methylumbelliferone is pH-dependent due to its ionizable hydroxyl group.[4][5] The pKa of 4-Methylumbelliferone is approximately 7.79.[6] At a pH above its pKa, the hydroxyl group deprotonates, forming a more soluble phenolate (B1203915) salt. Therefore, increasing the pH of the aqueous solution can significantly enhance its solubility.[4] It's important to note that the fluorescence of 4-Methylumbelliferone is also pH-dependent, with maximum fluorescence observed at a pH of 9 or higher.[7]

Q4: Are there any excipients that can improve the aqueous solubility of this compound?

Yes, cyclodextrins are effective excipients for increasing the aqueous solubility of poorly soluble compounds like 4-Methylumbelliferone.[8][9] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the hydrophobic 4-Methylumbelliferone molecule, while their hydrophilic exterior allows the entire complex to be water-soluble.[9] Studies have shown that forming an inclusion complex with β-cyclodextrin can increase the water solubility of 4-Methylumbelliferone by nearly 20 times.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Difficulty Dissolving this compound Powder Inherent low aqueous solubility.Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) first.[3] For complete dissolution, gentle warming or sonication may be applied.[4]
Precipitation Upon Dilution of Organic Stock Solution The final concentration in the aqueous buffer is above the solubility limit.- Reduce the final concentration of this compound. - Optimize the dilution by adding the stock solution dropwise to the vigorously stirred aqueous buffer.[3] - Maintain a low percentage of the organic co-solvent (typically <1-2%) in the final solution to avoid solvent effects on the experiment.[3][10]
Inconsistent Results in Biological Assays Poor solubility leading to variable concentrations of the active compound.- Ensure the compound is fully dissolved in the stock solution before each use. - Prepare fresh dilutions for each experiment. - Include a vehicle control (the same concentration of the organic solvent without the compound) to assess any solvent-related effects.[4]
Low Fluorescence Signal in an Assay - Compound precipitation or aggregation, leading to fluorescence quenching. - The pH of the assay buffer is not optimal for fluorescence.- Confirm the complete dissolution of the compound. - Adjust the pH of the final solution to be above 9 for maximal fluorescence, if compatible with the experimental setup.[7]

Quantitative Data: Solubility of 4-Methylumbelliferone

Solvent Solubility Reference
WaterPractically insoluble / Slightly soluble[1][6][1][6]
Hot WaterSlightly soluble[1][11]
EthanolSoluble[1][11]
MethanolSoluble[6]
DMSO35 mg/mL to ≥ 300 mg/mL[12][13]
Acetic AcidSoluble[1][11]
Alkali SolutionsSoluble[1][11]
ChloroformSlightly soluble[1][11]
EtherSlightly soluble[1][11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[14]

  • Vortex the mixture vigorously for 1-2 minutes.

  • If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.[3]

  • Visually inspect the solution to confirm the absence of any solid particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10][12]

Protocol 2: Improving Aqueous Solubility using pH Adjustment
  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO.

  • Prepare the desired aqueous buffer.

  • Slowly add the stock solution to the aqueous buffer while stirring.

  • Adjust the pH of the final solution to be above 8.0 using a suitable base (e.g., NaOH). This will deprotonate the hydroxyl group and increase solubility.[4]

  • Monitor the pH and adjust as necessary. Be mindful that the fluorescence of 4-Methylumbelliferone is highly pH-dependent.[5]

Protocol 3: Enhancing Aqueous Solubility with β-Cyclodextrin

This protocol is based on the co-precipitation method for forming an inclusion complex.[9]

  • Prepare the β-Cyclodextrin Solution: Dissolve β-cyclodextrin in a 1:2 (v/v) ethanol-water solution to a final concentration of 100 mg/mL. Heat the solution to 55°C with magnetic stirring until the β-cyclodextrin is completely dissolved.[9]

  • Add this compound: Dissolve this compound in a minimal amount of ethanol and add it dropwise to the heated β-cyclodextrin solution (a 1:1 molar ratio is a good starting point). An emulsion may form.

  • Complex Formation: Continue stirring the mixture at 55°C for 24 hours.

  • Precipitation: Cool the emulsion at 4°C for 24 hours to allow the inclusion complex to precipitate.

  • Collection and Drying: Collect the precipitate by vacuum filtration and dry it in a desiccator. The resulting water-soluble powder can be used to prepare aqueous solutions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshooting Troubleshooting start Weigh 4-MU-13C4 Powder add_dmso Add DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Buffer stock->dilute buffer Aqueous Buffer buffer->dilute final Final Aqueous Solution dilute->final precipitate Precipitation? final->precipitate optimize Optimize Dilution (Vigorous Stirring, Lower Conc.) precipitate->optimize Yes experiment Proceed to Experiment precipitate->experiment No optimize->dilute

Caption: Workflow for preparing an aqueous solution of this compound and troubleshooting precipitation issues.

solubility_enhancement_strategies cluster_methods Solubility Enhancement Methods cluster_details Method Details cluster_outcome Outcome start Poor Aqueous Solubility of 4-MU-13C4 cosolvency Co-solvency start->cosolvency ph_adjust pH Adjustment start->ph_adjust cyclodextrin (B1172386) Cyclodextrin Complexation start->cyclodextrin cosolvency_desc Use of a water-miscible organic solvent (e.g., DMSO, Ethanol) to create a stock solution for dilution. cosolvency->cosolvency_desc ph_adjust_desc Increase pH > pKa (~7.79) to form a more soluble phenolate salt. Optimal for fluorescence at pH > 9. ph_adjust->ph_adjust_desc cyclodextrin_desc Encapsulate the hydrophobic 4-MU-13C4 molecule within a cyclodextrin host to form a water-soluble complex. cyclodextrin->cyclodextrin_desc outcome Improved Aqueous Solubility cosolvency_desc->outcome ph_adjust_desc->outcome cyclodextrin_desc->outcome

Caption: Key strategies for improving the aqueous solubility of this compound.

References

troubleshooting poor signal intensity of 4-Methylumbelliferone-13C4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylumbelliferone-13C4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor signal intensity during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common causes of low signal intensity for this compound, whether used as an internal standard in mass spectrometry or in fluorescence-based assays.

Q1: What are the initial steps to take when experiencing low signal intensity of this compound?

When encountering low signal intensity, it is crucial to systematically evaluate each stage of your experimental workflow. Start by verifying the basics: sample preparation, instrument settings, and the integrity of the compound itself. A logical troubleshooting workflow can help pinpoint the issue efficiently.

cluster_0 Initial Troubleshooting Workflow start Low Signal Intensity Observed prep Verify Sample Preparation start->prep instrument Check Instrument Settings prep->instrument reagent Assess Reagent Integrity instrument->reagent outcome Signal Intensity Improved? reagent->outcome success Problem Solved outcome->success Yes advanced Proceed to Advanced Troubleshooting outcome->advanced No

Caption: A flowchart for the initial steps in troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Sample Preparation

Q2: How can my sample preparation technique affect the signal intensity of this compound?

Sample preparation is a critical step that can introduce variability and potential sources of signal loss.[1][2] Common issues include:

  • Incomplete Extraction: Ensure your extraction method is efficient for 4-Methylumbelliferone. The choice of solvent and pH can significantly impact recovery.[3]

  • Presence of Interfering Substances: The sample matrix can contain compounds that suppress the signal in mass spectrometry (ion suppression) or quench the fluorescence of 4-Methylumbelliferone.[3][4][5] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove these interferences.[2]

  • Improper pH: The fluorescence of 4-Methylumbelliferone is highly pH-dependent. For fluorescence-based detection, ensure the final pH of your sample is optimal.[6][7][8][9]

Q3: What is the optimal pH for maximizing the fluorescence signal of 4-Methylumbelliferone?

The fluorescence intensity of 4-Methylumbelliferone (and by extension, its isotopologues) is maximal in alkaline conditions, typically at a pH of 9.0 or higher.[9] At neutral or acidic pH, the fluorescence is significantly lower.[6][7] When using fluorescence detection, it is common to stop the enzymatic reaction and adjust the pH with a high pH buffer, such as 0.2 M sodium carbonate.[10]

ParameterOptimal ConditionReference
pH for Maximum Fluorescence > 9.0 (plateau above pH 10)[7][9]
Excitation Wavelength ~360-365 nm[7][8]
Emission Wavelength ~445-460 nm[7][8][10]
Mass Spectrometry Settings

Q4: I am using this compound as an internal standard in an LC-MS/MS assay and its signal is weak. What should I check?

Weak signal from an internal standard can compromise the accuracy of your quantitative analysis.[11] Here are key areas to investigate in your LC-MS/MS method:

  • MS Parameter Optimization: It is essential to optimize the mass spectrometry parameters for each specific instrument.[12] This includes the precursor and product ions, collision energy, and ion source settings (e.g., temperature, gas flows).[5][13] Do not assume that settings from the literature will be optimal for your machine.[12]

  • Ion Suppression: The internal standard may be co-eluting with a component from the sample matrix that is suppressing its ionization.[3] To diagnose this, you can perform a post-column infusion experiment. Adjusting the chromatography to separate the analyte and internal standard from the interfering matrix components is a common solution.[3]

  • Chromatography Issues: Poor peak shape or retention time shifts can lead to a lower apparent signal. Check for issues with your column, mobile phase composition, and flow rate.[5]

cluster_1 LC-MS/MS Troubleshooting Logic start Weak Internal Standard Signal ms_settings Optimize MS Settings (e.g., Collision Energy, Ion Source) start->ms_settings chromatography Evaluate Chromatography (e.g., Peak Shape, Retention Time) ms_settings->chromatography ion_suppression Investigate Ion Suppression (e.g., Post-Column Infusion) chromatography->ion_suppression outcome Signal Intensity Improved? ion_suppression->outcome solution Problem Identified outcome->solution Yes further_investigation Further Investigation Needed (e.g., Sample Prep, Reagent) outcome->further_investigation No

References

storage and handling guidelines for 4-Methylumbelliferone-13C4 to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the stable storage and effective handling of 4-Methylumbelliferone-13C4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container and protected from light. While there are varying recommendations, a conservative approach is to store the solid compound at -20°C.[1][2] Some suppliers suggest storage at 2-8°C is also acceptable.[3] For solutions, storage conditions will depend on the solvent used (see Q3).

Q2: What solvents are recommended for dissolving this compound?

A2: this compound has limited solubility. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol (B129727), often requiring sonication to fully dissolve.[3] It is considered insoluble in water.[4] For creating stock solutions, DMSO is often preferred as it can minimize precipitation issues that may occur with other solvents when diluted into aqueous buffers or when interacting with plasticware.[5]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent like DMSO. For example, a 10 mM stock solution can be prepared.[3] To prepare the stock solution, add the appropriate amount of solvent to the vial of this compound and vortex or sonicate until fully dissolved. Stock solutions in DMSO can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for several months. When needed, a fresh working solution can be prepared by diluting the stock solution in the appropriate assay buffer.

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from light, both in its solid form and in solution.[6] Exposure to light can potentially lead to degradation and affect its fluorescence properties. When not in use, store vials and solutions in the dark or in amber-colored containers. During experiments, minimize exposure to ambient light where possible.

Troubleshooting Guides

Issue 1: Precipitation of the compound in solution.
  • Symptom: A white precipitate is observed when preparing or using a solution of this compound.

  • Possible Causes & Solutions:

    • Solvent Choice: If you are using methanol as the solvent for your stock solution, you may observe precipitation, especially when using plastic labware.[5]

      • Recommendation: Switch to DMSO for your stock solution, as it generally has better solvating power for this compound and reduces the likelihood of precipitation upon dilution.

    • Low Solubility in Aqueous Buffers: The compound has very low solubility in aqueous solutions. If you are diluting your stock solution directly into an aqueous buffer, it may precipitate.

      • Recommendation: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is sufficient to maintain the solubility of this compound, but low enough to not affect your experimental system. A final DMSO concentration of less than 1% is generally well-tolerated in most biological assays.

    • Temperature Effects: A decrease in temperature can reduce the solubility of the compound.

      • Recommendation: If you are working with chilled buffers, ensure that your working solution of this compound is prepared at room temperature and that the final concentration is low enough to remain in solution at lower temperatures.

Issue 2: Inconsistent or unexpected fluorescence readings in an assay.
  • Symptom: High background fluorescence, low signal, or non-linear standard curves.

  • Possible Causes & Solutions:

    • pH of the Assay Buffer: The fluorescence of 4-Methylumbelliferone is highly pH-dependent. Its fluorescence is significantly enhanced in alkaline conditions (pH > 9).[3]

      • Recommendation: For assays measuring the enzymatic production of 4-Methylumbelliferone, the reaction is often stopped with a high pH buffer (e.g., carbonate buffer, pH 10.5) to maximize the fluorescent signal.[6] Ensure the pH of your final reading buffer is consistent across all samples and standards.

    • Fluorescence Quenching or Interference: Other components in your sample or assay buffer could be quenching the fluorescence of 4-Methylumbelliferone or contributing their own background fluorescence.[7][8]

      • Recommendation: Run appropriate controls, including a buffer blank, a sample blank (without the fluorescent substrate), and a standard curve in the same buffer as your samples. This will help you identify and subtract any background fluorescence.

    • Inner Filter Effect: At high concentrations, 4-Methylumbelliferone can absorb the excitation light, leading to a non-linear relationship between concentration and fluorescence.[7]

      • Recommendation: Work within a concentration range where fluorescence is linear with concentration. This can be determined by generating a standard curve.

    • Photobleaching: Prolonged exposure to the excitation light source can lead to a decrease in fluorescence intensity.

      • Recommendation: Minimize the exposure time of your samples to the excitation light in the fluorometer. Take readings promptly after adding the stop solution.

Data Presentation

ParameterRecommended GuidelineSource(s)
Storage Temperature (Solid) -20°C or 2-8°C[1][2][3]
Storage Conditions Tightly sealed container, protected from light[6]
Recommended Solvents DMSO, Methanol (with sonication)[3]
Stock Solution Storage Aliquoted at -20°C
Fluorescence Excitation Max ~360 nm[3]
Fluorescence Emission Max ~449-460 nm[3]
Optimal Fluorescence pH > 9[3]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration based on the amount of compound provided.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in amber-colored or light-blocking microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol: General Enzyme Assay using a 4-Methylumbelliferone-based Substrate
  • Prepare a Standard Curve:

    • Prepare a series of dilutions of your this compound stock solution in the assay buffer to create a standard curve. A typical range might be from 0 to 10 µM.

  • Enzyme Reaction:

    • In a 96-well black plate, add your enzyme sample and the appropriate assay buffer.

    • Initiate the reaction by adding the 4-Methylumbelliferone-based substrate.

    • Incubate the plate at the optimal temperature for your enzyme for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Read Fluorescence:

    • Stop the enzymatic reaction by adding a high pH stop solution (e.g., 0.2 M sodium carbonate, pH 10.5). This will also maximize the fluorescence of the liberated this compound.

    • Read the fluorescence in a plate reader with excitation set to ~360 nm and emission set to ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-enzyme control).

    • Use the standard curve to determine the concentration of this compound produced in your samples.

    • Calculate the enzyme activity based on the amount of product formed over time.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Storage cluster_prep Solution Preparation cluster_assay Assay Protocol storage Store solid at -20°C Protect from light dissolve Dissolve in DMSO (e.g., 10 mM stock) storage->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_solution Store aliquots at -20°C aliquot->store_solution prepare_working Prepare working solution in assay buffer store_solution->prepare_working run_assay Perform experiment (e.g., enzyme assay) prepare_working->run_assay stop_reaction Stop reaction with high pH buffer run_assay->stop_reaction read_fluorescence Read fluorescence (Ex: ~360nm, Em: ~450nm) stop_reaction->read_fluorescence

Caption: A flowchart outlining the key steps for proper storage, solution preparation, and use of this compound in a typical experimental workflow.

troubleshooting_guide Troubleshooting Guide for this compound Assays cluster_precipitation Precipitation Issues cluster_fluorescence Fluorescence Issues start Start Troubleshooting issue What is the issue? start->issue precipitation Precipitation in solution issue->precipitation Precipitation fluorescence_issue Inconsistent fluorescence issue->fluorescence_issue Fluorescence solvent Using Methanol? precipitation->solvent ph_check Is buffer pH > 9? fluorescence_issue->ph_check aq_solubility Low aqueous solubility? solvent->aq_solubility No use_dmso Action: Use DMSO for stock solvent->use_dmso Yes check_dmso_conc Action: Check final DMSO % aq_solubility->check_dmso_conc Yes interference_check High background? ph_check->interference_check Yes adjust_ph Action: Use high pH stop buffer ph_check->adjust_ph No run_controls Action: Run proper controls interference_check->run_controls Yes

Caption: A decision tree to guide users in troubleshooting common issues encountered during experiments with this compound, such as precipitation and inconsistent fluorescence.

References

Technical Support Center: Analysis of 4-Methylumbelliferone using 4-Methylumbelliferone-¹³C₄ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylumbelliferone-¹³C₄ as an internal standard to minimize ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where molecules present in the sample (the matrix) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, as well as decreased sensitivity. In complex biological matrices like plasma or urine, endogenous components such as salts, phospholipids, and proteins are common causes of ion suppression.

Q2: How does using 4-Methylumbelliferone-¹³C₄ help in minimizing ion suppression effects?

A2: 4-Methylumbelliferone-¹³C₄ is a stable isotope-labeled (SIL) internal standard. Since it is chemically identical to the analyte (4-Methylumbelliferone), it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By adding a known amount of the SIL internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus providing more accurate and reliable results. ¹³C-labeled standards are particularly effective as they have a minimal chromatographic shift compared to the unlabeled analyte.

Q3: What are the typical MRM transitions for 4-Methylumbelliferone (4-MU) and 4-Methylumbelliferone-¹³C₄?

A3: The mass spectrometer should be operated in multiple-reaction monitoring (MRM) mode. Based on published data, the following transitions can be used for negative ionization mode:

  • 4-Methylumbelliferone (4-MU): m/z 174.7 → 132.9[1]

  • 4-Methylumbelliferone-¹³C₄ (IS): m/z 178.7 → 134.9[1]

It is always recommended to optimize these transitions on your specific instrument.

Troubleshooting Guides

This section provides guidance on common issues encountered during the analysis of 4-Methylumbelliferone.

Issue 1: Low or No Signal for 4-Methylumbelliferone and/or Internal Standard
Possible Cause Troubleshooting Step
Incorrect MS/MS Parameters Verify the MRM transitions, collision energies, and ion source parameters (e.g., ion spray voltage, temperature). Infuse a standard solution of 4-MU and the ¹³C₄-IS directly into the mass spectrometer to optimize and confirm signal.
LC Pump or Autosampler Issue Check for leaks in the LC system. Ensure the mobile phase lines are properly primed and there are no air bubbles. Verify the injection volume and ensure the autosampler is drawing and injecting the sample correctly.
Sample Preparation Problem Review the sample preparation protocol. Inefficient extraction can lead to low recovery of the analyte and internal standard. Ensure proper pH adjustment and solvent volumes.
Matrix Suppression Severe ion suppression can lead to a significant loss of signal. To investigate, perform a post-column infusion experiment as detailed in the experimental protocols section. If suppression is confirmed, optimize the chromatography to separate the analyte from the interfering matrix components or enhance the sample cleanup procedure.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Step
Column Degradation The column may be contaminated or have lost efficiency. Try flushing the column or replacing it if performance does not improve.
Inappropriate Mobile Phase The mobile phase pH can affect the peak shape of phenolic compounds like 4-Methylumbelliferone. Ensure the pH is appropriate for the analyte and column chemistry. The organic solvent composition can also impact peak shape; adjust the gradient or isocratic conditions.
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[2]
Extra-column Volume Excessive tubing length or dead volume in fittings can lead to peak broadening. Use tubing with a small internal diameter and ensure all fittings are properly connected.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation steps, including pipetting, vortexing, and evaporation. Automating sample preparation can improve consistency.
Variable Matrix Effects If the internal standard does not perfectly co-elute with the analyte, they may experience different degrees of ion suppression, leading to variability. Optimize the chromatography to ensure co-elution. Using a ¹³C-labeled internal standard minimizes this risk.
Instrument Instability Fluctuations in the LC pump flow rate or instability in the MS ion source can cause variable results. Perform system suitability tests to ensure the instrument is performing correctly.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a rapid and effective method for removing the majority of proteins from plasma samples.

Materials:

  • Human plasma

  • 4-Methylumbelliferone (Analyte)

  • 4-Methylumbelliferone-¹³C₄ (Internal Standard)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing 4-Methylumbelliferone-¹³C₄).

  • Add 150 µL of cold acetonitrile (with 0.1% formic acid) to precipitate the proteins. The 3:1 ratio of ACN to plasma is a common starting point.[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Method

Liquid Chromatography (LC) Parameters:

Parameter Condition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Note: These are starting conditions and should be optimized for your specific instrument and column.

Mass Spectrometry (MS) Parameters:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (4-MU) Q1: 174.7 m/z -> Q3: 132.9 m/z[1]
MRM Transition (4-MU-¹³C₄) Q1: 178.7 m/z -> Q3: 134.9 m/z[1]
Ion Spray Voltage -4500 V
Source Temperature 500 °C
Collision Energy Optimize for your instrument (typically -15 to -30 eV)
Assessing Matrix Effect and Recovery

To ensure the reliability of the assay, it is crucial to quantify the matrix effect and the recovery of the extraction procedure. This is typically done during method validation.

Procedure: Prepare three sets of samples at low and high concentrations:

  • Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

  • Set 2 (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the final extract.

  • Set 3 (Pre-Extraction Spike): Analyte and internal standard are spiked into the plasma before the extraction procedure.

Calculations:

  • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100[5][6]

  • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100[7][8]

A matrix effect value of 100% indicates no effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Data Presentation

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for 4-Methylumbelliferone.

Table 1: Method Validation - Accuracy and Precision

Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
1 (LLOQ)0.9595.08.5
3 (Low QC)2.9197.06.2
50 (Mid QC)51.5103.04.1
400 (High QC)390.497.63.5

Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Table 2: Matrix Effect and Recovery Data

Concentration LevelMatrix Effect (%) (n=6 different plasma lots)Recovery (%) (n=6)
Low QC92.5 (CV=7.1%)88.4 (CV=5.9%)
High QC94.1 (CV=6.5%)90.2 (CV=4.8%)

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (50 µL) add_is Add 4-MU-¹³C₄ Internal Standard start->add_is precipitate Add Acetonitrile (150 µL) to Precipitate Proteins add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (Analyte + IS co-elute) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify using Area Ratio (Analyte/IS) detect->quantify

Caption: Experimental workflow for 4-Methylumbelliferone analysis.

IonSuppression cluster_no_is Without Internal Standard cluster_with_is With 4-MU-¹³C₄ Internal Standard analyte_only Analyte Signal matrix_effect Matrix Co-elutes (Ion Suppression Occurs) analyte_only->matrix_effect suppressed_signal Suppressed Analyte Signal matrix_effect->suppressed_signal inaccurate_result Inaccurate Quantification suppressed_signal->inaccurate_result analyte_is Analyte + IS Signal matrix_effect_is Matrix Co-elutes (Ion Suppression Occurs) analyte_is->matrix_effect_is suppressed_both Both Signals Suppressed Equally matrix_effect_is->suppressed_both ratio Calculate Ratio (Analyte/IS) suppressed_both->ratio accurate_result Accurate Quantification ratio->accurate_result

Caption: Logic of minimizing ion suppression with an internal standard.

References

Technical Support Center: Optimizing 4-Methylumbelliferone (4-MU) Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using 4-Methylumbelliferone (B1674119) (4-MU) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylumbelliferone (4-MU) and how does it work?

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin (B35378) derivative that acts as an inhibitor of hyaluronan (HA) synthesis.[1][2] Its primary mechanisms of action in vitro are:

  • Depletion of HA Precursors: 4-MU serves as a substrate for UDP-glucuronosyltransferases (UGTs). This process consumes UDP-glucuronic acid (UDP-GlcUA), a crucial precursor for HA synthesis, thereby limiting the availability of substrates for Hyaluronan Synthases (HAS).[1][3][4][5]

  • Downregulation of HAS Expression: 4-MU has been shown to decrease the mRNA expression of HAS enzymes, particularly HAS2, which is often the dominant isoform.[1][5][6]

By inhibiting HA production, 4-MU can modulate the tumor microenvironment, reduce cell proliferation and migration, and potentially increase the efficacy of chemotherapeutic agents.[4][7]

Q2: What is a typical starting concentration for 4-MU in cell culture experiments?

A typical starting concentration for 4-MU in vitro ranges from 0.1 mM to 1.0 mM . However, the optimal concentration is highly cell-type dependent and should be determined empirically. It is recommended to perform a dose-response experiment to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line.[4][5][8]

Q3: How should I prepare and store 4-MU stock solutions?

4-MU has limited solubility in water but is soluble in organic solvents.[9]

  • Preparation: Prepare a high-concentration stock solution (e.g., 100 mM to 500 mM) in dimethyl sulfoxide (B87167) (DMSO) or methanol.[10][11] For a 100 mM stock in DMSO, dissolve 17.62 mg of 4-MU (MW: 176.17 g/mol ) in 1 mL of fresh, high-quality DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.[11]

  • Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1-0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How long does it take for 4-MU to inhibit hyaluronan synthesis?

In vitro, significant suppression of HA synthesis can be observed as early as 24 hours after treatment.[5][12] However, the optimal treatment duration can vary depending on the cell type, its metabolic rate, and the experimental endpoint. For some experiments, longer incubation times (e.g., 48-72 hours) may be necessary.

Experimental Design & Protocols

Optimizing 4-MU concentration requires a systematic approach involving dose-response, cytotoxicity, and functional assays.

Workflow for Optimizing 4-MU Concentration

This diagram outlines the logical flow for determining the optimal 4-MU concentration for your experiments.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Optimization prep_stock Prepare 4-MU Stock (e.g., 100 mM in DMSO) design_dose Design Dose Range (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM) prep_stock->design_dose cell_seed Seed Cells in 96-well Plates treat_cells Treat with 4-MU Dose Range + Vehicle Control cell_seed->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Assess Cytotoxicity (MTT Assay) incubate->mtt_assay elisa_assay Quantify HA Inhibition (ELISA) incubate->elisa_assay decision Select Optimal Concentration mtt_assay->decision elisa_assay->decision functional_assay Migration, Invasion, Gene Expression etc. decision->functional_assay Proceed to Functional Assays

Caption: Experimental workflow for 4-MU concentration optimization.

Table 1: Example 4-MU Concentrations and Effects in Various Cell Lines
Cell LineConcentration RangeObserved EffectReference
Human Orbital Fibroblasts1.0 mM87% reduction in HA synthesis after 24h[5][6]
Pancreatic Cancer (Panc-1)1.0 mM88% inhibition of HA synthesis[4]
Human Fibrosarcoma (HT1080)0.1 - 0.2 mMEnhanced radiosensitivity[13]
Endothelial Cells (HMEC)0.65 mM (IC50)Inhibition of cell proliferation[8][14]
Endothelial Cells (RF-24)0.37 mM (IC50)Inhibition of cell proliferation[8][14]
Glioblastoma (GL26)0.5 - 1.0 mMDecreased proliferation and migration[2]
Protocol 1: Determining 4-MU Cytotoxicity using MTT Assay

This protocol determines the concentration at which 4-MU becomes toxic to your cells, which is crucial for differentiating anti-proliferative effects from general toxicity.[15][16]

Materials:

  • Cells of interest

  • 96-well flat-bottom tissue culture plates

  • 4-MU stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of 4-MU in complete medium (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM). Ensure the final DMSO concentration is consistent across all wells, including the 0 mM control (vehicle control). Remove the old medium from the cells and add 100 µL of the prepared 4-MU dilutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[17] Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus 4-MU concentration to determine the cytotoxic threshold.

Protocol 2: Quantifying Hyaluronan (HA) Inhibition by ELISA

This protocol measures the amount of HA secreted into the cell culture supernatant, allowing for direct quantification of 4-MU's inhibitory effect.[18]

Materials:

  • Conditioned media (supernatant) from 4-MU treated cells

  • Commercially available Hyaluronan Sandwich ELISA kit (e.g., from R&D Systems or Echelon Biosciences)

  • Microplate reader

Procedure:

  • Sample Collection: After treating cells with the desired range of 4-MU concentrations for a set time (e.g., 24 hours), collect the culture supernatant. Centrifuge to remove any cells or debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions.[19] This typically involves:

    • Preparing HA standards to generate a standard curve.

    • Adding standards, controls, and your collected supernatants to the pre-coated microplate.

    • Incubating with a detection antibody (conjugate).

    • Adding a substrate solution to develop color.

    • Stopping the reaction and reading the absorbance (e.g., at 450 nm).

  • Analysis: Calculate the HA concentration in each sample by interpolating from the standard curve. Plot the HA concentration against the 4-MU concentration to determine the dose-dependent inhibition of HA synthesis and calculate the IC50.

Signaling Pathways

4-MU treatment, by reducing HA levels, interferes with HA-mediated signaling pathways that are critical for cell proliferation, survival, and migration.

G cluster_pathway Hyaluronan (HA) Signaling Pathway cluster_inhibition Inhibition by 4-MU HA Hyaluronan (HA) CD44 CD44 / RHAMM Receptors HA->CD44 Binds to PI3K PI3K CD44->PI3K MEK MEK CD44->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration MU 4-Methylumbelliferone (4-MU) HAS HAS Enzymes MU->HAS Downregulates Expression UDP UDP-GlcUA (Precursor) MU->UDP Depletes HAS->HA Synthesizes UDP->HA Synthesizes

Caption: Inhibition of HA signaling by 4-Methylumbelliferone.

Troubleshooting Guide

Q5: I'm seeing high cytotoxicity at low 4-MU concentrations. What could be wrong?

G start High Cytotoxicity Observed at Low 4-MU Conc. q1 Is the final DMSO concentration >0.5%? start->q1 q2 Is your cell line known to be highly sensitive? q1->q2 No sol1 Recalculate dilutions. Ensure final DMSO is <0.1-0.5%. Run new vehicle controls. q1->sol1 Yes q3 Was the 4-MU stock prepared correctly? q2->q3 No sol2 Lower the dose range. (e.g., start at 10-50 µM). Reduce incubation time. q2->sol2 Yes sol3 Prepare fresh stock solution from a reliable source. Verify MW and calculations. q3->sol3 No end Problem Resolved q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting unexpected 4-MU cytotoxicity.

Q6: I am not observing any inhibition of HA synthesis, even at high 4-MU concentrations. What should I check?
  • Cell Line Characteristics: Confirm that your cell line produces detectable levels of hyaluronan under basal conditions. Some cell lines may have very low endogenous HA synthesis.

  • 4-MU Activity: The 4-MU compound may be degraded. Prepare a fresh stock solution from a reputable supplier.

  • Assay Sensitivity: Ensure your HA quantification assay (e.g., ELISA) has the required sensitivity to detect changes. Check the expiration date and proper storage of the kit components.[18]

  • Incubation Time: A 24-hour incubation is typically sufficient, but some slow-growing or less metabolically active cells might require longer treatment times (48-72 hours) to show a significant decrease in secreted HA.

  • Off-Target Effects: While 4-MU is a widely used HA inhibitor, consider that cellular responses can be complex.[1] It may affect other glycosaminoglycans to a lesser extent, though it is considered largely specific for HA.[1]

Q7: My experimental results are inconsistent between replicates. How can I improve reproducibility?
  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Senescent or overly confluent cells can behave differently.

  • Reagent Preparation: Prepare fresh dilutions of 4-MU for each experiment from a master stock to avoid degradation. Ensure thorough mixing of all solutions.

  • Pipetting Accuracy: Use calibrated pipettes and ensure consistent technique, especially when working with the small volumes required for 96-well plates.

  • Plate Uniformity: Avoid using the outer wells of 96-well plates, which are more susceptible to evaporation (the "edge effect"). If you must use them, fill the surrounding empty wells with sterile PBS or water to create a humidity chamber.

  • Controls: Always include positive (if applicable) and negative (vehicle) controls in every experiment to provide a reliable baseline for comparison.

References

Technical Support Center: 4-Methylumbelliferone-¹³C₄ Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-Methylumbelliferone-¹³C₄. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the preparation of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing 4-Methylumbelliferone-¹³C₄?

A1: The most common and established method for synthesizing 4-Methylumbelliferone (B1674119) and its isotopically labeled analogues is the Pechmann condensation.[1][2][3][4][5][6][7] This acid-catalyzed reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-ketoester. To introduce the ¹³C₄ label, a ¹³C-labeled β-ketoester, such as ethyl acetoacetate-¹³C₄, is required.

Q2: What are the primary challenges in the synthesis of 4-Methylumbelliferone-¹³C₄?

A2: The main challenges include:

  • Cost and Availability of Labeled Precursors: ¹³C-labeled starting materials, like ethyl acetoacetate-¹³C₄, are significantly more expensive than their unlabeled counterparts. Efficient use of these materials is crucial.

  • Side Reactions and Impurities: The Pechmann condensation can sometimes yield isomeric byproducts or other impurities, depending on the reaction conditions and the reactivity of the phenol.[8]

  • Isotopic Dilution: Contamination with unlabeled materials (e.g., residual unlabeled ethyl acetoacetate (B1235776) in the reaction setup) can lead to a lower isotopic enrichment of the final product.

  • Purification: Separating the desired ¹³C₄-labeled product from any unlabeled 4-Methylumbelliferone and other reaction impurities requires efficient purification techniques.

Q3: How can I purify the synthesized 4-Methylumbelliferone-¹³C₄?

A3: Purification is typically achieved through a combination of methods:

  • Recrystallization: This is a common first step to remove bulk impurities. A solvent system like ethanol-water is often effective.[1]

  • Column Chromatography: Silica gel column chromatography can be used for further purification.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a powerful technique.[9][10][11][12] It can effectively separate the labeled compound from closely related impurities.

Q4: How do I confirm the identity and isotopic enrichment of my 4-Methylumbelliferone-¹³C₄ product?

A4: The following analytical techniques are essential:

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the mass of the labeled compound and determining the isotopic enrichment.[13][14][15] For 4-Methylumbelliferone-¹³C₄, you would expect a molecular weight increase of 4 Da compared to the unlabeled compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.[16][17][18][19][20] In the ¹³C NMR spectrum, the signals for the four labeled carbon atoms will be significantly enhanced.

Q5: What are the optimal storage conditions for 4-Methylumbelliferone-¹³C₄?

A5: 4-Methylumbelliferone is generally stable under normal ambient conditions.[21] For long-term storage, it is recommended to store the solid compound in a cool, dry, and dark place to prevent any potential degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of 4-Methylumbelliferone-¹³C₄.

Synthesis (Pechmann Condensation)
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective catalystEnsure the acid catalyst (e.g., Dowex resin, sulfuric acid) is fresh and active.[1][4]
Reaction temperature is too low or too highOptimize the reaction temperature. For highly activated phenols like resorcinol (B1680541), the reaction can often proceed at moderate temperatures.[4]
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Poor quality of starting materialsUse high-purity resorcinol and ¹³C-labeled ethyl acetoacetate.
Formation of Side Products Incorrect reaction conditionsVary the catalyst and temperature to improve the regioselectivity of the condensation.[8]
Reactivity of the phenolFor resorcinol, the reaction is generally regioselective, but careful control of conditions is still important.
Purification
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Removal of Unlabeled 4-Methylumbelliferone Recrystallization is insufficient for separating isotopically labeled and unlabeled compounds.Utilize preparative HPLC for separation. Due to the slight difference in polarity, a well-optimized gradient and a high-efficiency column may be required.
Product Contaminated with Starting Material Inefficient extraction or purificationDuring workup, ensure complete removal of unreacted resorcinol and ethyl acetoacetate. Use appropriate solvent washes. Optimize column chromatography or HPLC conditions.
Low Recovery from Purification Product loss during multiple purification stepsMinimize the number of transfer steps. Ensure complete dissolution and transfer of the product between steps. Optimize recrystallization solvent volumes to avoid excessive loss in the mother liquor.

Quantitative Data

The following table summarizes typical expectations for the synthesis of 4-Methylumbelliferone. Please note that yields for the ¹³C₄-labeled synthesis may be slightly lower due to the precious nature of the starting material and the need for more careful handling to avoid waste.

Parameter Unlabeled 4-Methylumbelliferone 4-Methylumbelliferone-¹³C₄ (Expected) Reference(s)
Typical Yield (Pechmann) 75-90%70-85%[16][17][22]
Purity (after Recrystallization) >95%>95%[1]
Purity (after HPLC) >99%>99%[9][12]
Isotopic Enrichment N/A>98%[14]

Experimental Protocols

Synthesis of 4-Methylumbelliferone (Unlabeled - adaptable for ¹³C₄)

This protocol is for the synthesis of unlabeled 4-Methylumbelliferone and can be adapted for the ¹³C₄-labeled version by substituting ethyl acetoacetate with ¹³C₄-labeled ethyl acetoacetate.

Materials:

  • Resorcinol

  • Ethyl acetoacetate (or Ethyl acetoacetate-¹³C₄)

  • Acid catalyst (e.g., Dowex 50WX4 resin or concentrated sulfuric acid)

  • Ethanol (B145695) (95%)

  • Water

Procedure:

  • In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate-¹³C₄ (1.0-1.2 eq).

  • Add the acid catalyst. If using Dowex resin, add approximately 1g per gram of resorcinol. If using sulfuric acid, add a few drops cautiously while cooling the mixture.

  • Heat the reaction mixture with stirring. The optimal temperature is typically between 80-120°C.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add hot ethanol to dissolve the crude product, separating it from the Dowex resin if used.

  • While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold water.

  • Dry the product thoroughly.

Purification by HPLC

System:

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Detector: UV detector at an appropriate wavelength (e.g., 320 nm) or a mass spectrometer.

Procedure:

  • Dissolve the crude 4-Methylumbelliferone-¹³C₄ in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Inject the sample onto the HPLC column.

  • Elute the compound using a gradient of mobile phase A and B. A typical gradient might be from 10% B to 90% B over 20-30 minutes.

  • Collect the fractions containing the pure product, identified by its retention time and/or mass-to-charge ratio.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methylumbelliferone-¹³C₄.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (Resorcinol & Ethyl Acetoacetate-¹³C₄) Reaction Pechmann Condensation (Acid Catalyst, Heat) Start->Reaction Crude Crude Product (4-Methylumbelliferone-¹³C₄ & Impurities) Reaction->Crude Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization HPLC Preparative HPLC Recrystallization->HPLC Pure Pure 4-Methylumbelliferone-¹³C₄ HPLC->Pure MS Mass Spectrometry (Isotopic Enrichment) Pure->MS NMR NMR Spectroscopy (Structural Confirmation) Pure->NMR

Caption: Experimental workflow for the synthesis and purification of 4-Methylumbelliferone-¹³C₄.

Troubleshooting_Logic Start Low Product Yield? Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Yes Impure_Product Product Impure? Start->Impure_Product No Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Check_Purity Verify Starting Material Purity Optimize_Temp->Check_Purity Increase_Time Increase Reaction Time Check_Purity->Increase_Time Recrystallize Perform Recrystallization Impure_Product->Recrystallize Yes Isotopic_Dilution Low Isotopic Enrichment? Impure_Product->Isotopic_Dilution No HPLC Use Preparative HPLC Recrystallize->HPLC Check_Unlabeled Check for Unlabeled Contamination Isotopic_Dilution->Check_Unlabeled Yes MS_Analysis Confirm with Mass Spectrometry Check_Unlabeled->MS_Analysis

Caption: Troubleshooting decision tree for 4-Methylumbelliferone-¹³C₄ synthesis.

References

how to prevent degradation of 4-Methylumbelliferone-13C4 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylumbelliferone-13C4

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound (4-MU-13C4) in solution.

Troubleshooting Guides

Issue 1: Rapid Loss of Fluorescent Signal During Experiment

Possible Causes:

  • Photodegradation: 4-Methylumbelliferone and its isotopically labeled analogues are susceptible to degradation upon exposure to light, particularly UV light from the fluorometer's excitation source.

  • pH-Induced Hydrolysis: The lactone ring of the coumarin (B35378) structure is prone to hydrolysis, a process that is significantly accelerated under basic conditions (high pH).[1] At a pH of 11.76, a rapid drop in fluorescence stability has been observed.[1]

Troubleshooting Steps:

  • Minimize Light Exposure:

    • Work in a room with dimmed lights.

    • Use amber-colored vials or tubes for solution preparation and storage.

    • If possible, reduce the intensity of the fluorometer's excitation light source.

    • Prepare solutions fresh before use and avoid prolonged exposure to ambient light.

  • Control pH:

    • Maintain the solution at a neutral or slightly acidic pH during storage and handling, unless the experimental protocol dictates otherwise.

    • For enzyme assays that require a basic pH to maximize fluorescence, add the high-pH stop buffer immediately before reading the fluorescence and keep the time between adding the buffer and reading to a minimum. Fluorescence is reported to be stable for at least one hour at pH 10.0 and for at least 12 hours at pH 10.32.[1]

Issue 2: White Precipitate Formation in Solution

Possible Causes:

  • Low Solubility: 4-Methylumbelliferone has low solubility in aqueous solutions. While it is soluble in methanol (B129727) (50 mg/mL with heating) and DMSO, it is practically insoluble in cold water.[1]

  • Solvent Incompatibility with Labware: When using plastic labware (e.g., pipette tips, 96-well plates), a concentrated solution of 4-MU in methanol can sometimes lead to the formation of a white precipitate.

Troubleshooting Steps:

  • Use an Appropriate Solvent:

    • For preparing a concentrated stock solution (e.g., 100 mM), use DMSO.

    • For working solutions, dilute the DMSO stock in the appropriate aqueous buffer. Ensure the final concentration of DMSO in the assay is compatible with your experimental system.

  • Check Labware Compatibility:

    • If precipitation is observed with plasticware, consider using glass labware for the preparation and transfer of concentrated methanolic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution? A1: The two main causes of degradation are photodegradation from exposure to light and hydrolysis of the lactone ring, which is accelerated by basic pH conditions.[1]

Q2: Does the 13C4 isotopic labeling affect the stability of the molecule compared to unlabeled 4-Methylumbelliferone? A2: No, stable isotope labeling with 13C does not significantly alter the chemical properties or stability of the molecule. Therefore, the stability and handling guidelines for 4-Methylumbelliferone are directly applicable to this compound.

Q3: What are the recommended solvents for preparing this compound solutions? A3: For a highly concentrated stock solution, DMSO is recommended (e.g., up to 100 mg/mL with sonication). Methanol can also be used (up to 50 mg/mL with heating).[1] For working solutions, the stock can be diluted into an appropriate aqueous buffer.

Q4: How should I store my this compound solutions to ensure long-term stability? A4:

  • Solid Form: Store the powder at 2-8°C, protected from light and moisture.

  • Stock Solutions: A 1 mM stock solution in DMSO can be aliquoted and stored at 4°C for years, protected from light.

  • Working Solutions: Aqueous working solutions (e.g., 10 µM) can be stored at 4°C for about a month, protected from light. For extended storage of solutions, -20°C or -80°C is recommended.

Q5: At what pH is the fluorescence of this compound optimal and most stable? A5: The fluorescence intensity of 4-Methylumbelliferone is pH-dependent and reaches its maximum at a pH of 10 or higher.[1] The fluorescence is reported to be stable for at least 12 hours at pH 10.32.[1] However, stability decreases rapidly at higher pH values, such as 11.76.[1]

Quantitative Data Summary

ParameterConditionStability/PropertyReference
Solubility Methanol50 mg/mL (with heating)[1]
DMSO100 mg/mL (with sonication)
Cold WaterPractically insoluble[1]
Fluorescence Stability pH 10.0Constant for at least 1 hour[1]
pH 10.32Stable for at least 12 hours[1]
pH 11.76 (glycine buffer)Rapid drop in fluorescence[1]
Long-Term Storage (Solid) Room Temperature (protected)Stable for at least 2 years
2-8°C (recommended)Per manufacturer
Long-Term Storage (Solution) 1 mM in DMSO at 4°C (dark)Stable for years
10 µM in water at 4°C (dark)Stable for approximately 1 month
In solvent at -20°C6 months
In solvent at -80°C1 year

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Preparation of 100 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder.

    • In a glass vial, add the appropriate volume of high-purity DMSO to achieve a 100 mM concentration.

    • If needed, use an ultrasonic bath to aid dissolution.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes and store at -20°C for long-term use.

  • Preparation of 1 mM Aqueous Working Solution:

    • Thaw an aliquot of the 100 mM stock solution.

    • Dilute the stock solution 1:100 in your desired aqueous buffer (e.g., add 10 µL of 100 mM stock to 990 µL of buffer).

    • Vortex to mix thoroughly.

    • Store the working solution at 4°C, protected from light, for up to one month.

Protocol 2: General Procedure for a Fluorometric Enzyme Assay

This protocol is a general guideline for an enzyme assay where the product, this compound, is detected.

  • Prepare Reagents:

    • Prepare the enzyme solution in the appropriate assay buffer.

    • Prepare the substrate solution (a 4-MU-13C4-conjugated molecule) in the assay buffer.

    • Prepare a "Stop Buffer" of high pH to terminate the reaction and maximize fluorescence (e.g., 0.2 M Sodium Carbonate, pH ~10.5).

  • Set up the Reaction:

    • In a 96-well black microplate, add the enzyme solution.

    • To initiate the reaction, add the substrate solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

  • Terminate the Reaction and Measure Fluorescence:

    • Add the Stop Buffer to each well to terminate the enzymatic reaction.

    • Measure the fluorescence on a microplate reader with excitation at approximately 360-365 nm and emission at approximately 445-450 nm.

  • Generate a Standard Curve:

    • Prepare a series of dilutions of a known concentration of this compound in the assay buffer with the Stop Buffer.

    • Measure the fluorescence of the standards.

    • Plot the fluorescence intensity versus the concentration of 4-MU-13C4 to generate a standard curve.

    • Use the standard curve to convert the fluorescence readings of the samples into the concentration or amount of product formed.

Visualizations

Degradation_Pathway 4-MU-13C4_Solution This compound in Solution Degraded_Product_Photo Photodegraded Products (Non-fluorescent) 4-MU-13C4_Solution->Degraded_Product_Photo Photodegradation Degraded_Product_Hydrolysis Hydrolyzed Product (Loss of Lactone Ring, Non-fluorescent) 4-MU-13C4_Solution->Degraded_Product_Hydrolysis Hydrolysis Light Light Exposure (UV, Ambient) Light->Degraded_Product_Photo High_pH High pH (Basic Conditions) High_pH->Degraded_Product_Hydrolysis

Caption: Primary degradation pathways for this compound in solution.

Experimental_Workflow cluster_prep Solution Preparation (Low Light) cluster_assay Enzyme Assay cluster_analysis Data Analysis Stock_Sol Prepare Concentrated Stock in DMSO (e.g., 100 mM) Work_Sol Prepare Working Solution in Aqueous Buffer Stock_Sol->Work_Sol Dilute Setup Incubate Enzyme + Substrate (e.g., 37°C) Work_Sol->Setup Stop Add High pH Stop Buffer (e.g., 0.2M Na2CO3) Setup->Stop Read Measure Fluorescence (Ex: ~365nm, Em: ~450nm) Stop->Read Quantify Quantify Product Formation Read->Quantify Std_Curve Generate Standard Curve with known 4-MU-13C4 conc. Std_Curve->Quantify

Caption: General workflow for a fluorometric enzyme assay using 4-MU-13C4.

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Quantification of 4-Methylumbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of 4-Methylumbelliferone (4-MU), a compound with significant therapeutic potential, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of 4-Methylumbelliferone-13C4 with other potential internal standards, supported by established principles of bioanalytical method validation.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are the preferred choice in quantitative mass spectrometry. By incorporating heavier isotopes such as Carbon-13 (¹³C) or Deuterium (²H), these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. The ideal SIL-IS co-elutes with the analyte and exhibits the same behavior during sample extraction, ionization, and analysis, thereby effectively compensating for matrix effects and other sources of variability.

Performance Comparison: this compound vs. Alternatives

While direct head-to-head experimental data for all possible internal standards for 4-MU is not extensively published, we can construct a robust comparison based on well-established principles of analytical chemistry and data from analogous compounds. The primary alternatives to a ¹³C-labeled standard are a deuterated standard and a structural analog.

Table 1: Comparison of Internal Standard Performance for 4-Methylumbelliferone Analysis

Performance MetricThis compoundDeuterated 4-Methylumbelliferone (e.g., 4-MU-d4)Structural Analog (e.g., 7-Hydroxycoumarin)
Co-elution with Analyte Excellent (Identical retention time)Good to Fair (Potential for slight chromatographic shift due to isotope effect)Poor to Fair (Different chemical structure leads to different retention time)
Matrix Effect Compensation Excellent (Experiences the same ion suppression/enhancement as the analyte)Good (May be compromised if chromatographic shift occurs in a region of differential matrix effects)Poor (Experiences different matrix effects due to different retention time and ionization properties)
Accuracy & Precision HighGenerally High, but can be compromised by isotope effectsModerate to Low (Prone to inaccuracies due to differential behavior)
Risk of Isotopic Contribution Low (with sufficient mass difference)Low to Moderate (Potential for in-source H/D exchange)Not Applicable
Commercial Availability Generally available from specialty chemical suppliersMay require custom synthesisReadily available
Cost HighModerate to HighLow

Key Takeaways:

  • This compound stands out as the superior choice. Its near-perfect co-elution with the native 4-MU ensures the most accurate compensation for matrix effects, leading to the highest degree of accuracy and precision in quantitative results.

  • Deuterated 4-Methylumbelliferone is a viable but potentially less reliable alternative. The "isotope effect," resulting from the significant mass difference between hydrogen and deuterium, can sometimes lead to a slight separation on the chromatographic column.[1] If this shift places the internal standard in a region of the chromatogram with different matrix effects than the analyte, the accuracy of the quantification can be compromised.[2]

  • A Structural Analog is the least desirable option for quantitative bioanalysis of 4-MU. Due to its different chemical structure, it will have a different retention time and is likely to be affected differently by matrix components. While it can correct for variability in sample injection, it fails to adequately compensate for matrix effects and potential differences in extraction recovery, leading to less reliable data.[3]

Experimental Protocols

A robust bioanalytical method is essential for the reliable quantification of 4-Methylumbelliferone. The following is a typical experimental protocol for the validation of an LC-MS/MS method for 4-MU in a biological matrix like plasma, using this compound as the internal standard.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of 4-Methylumbelliferone and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the 4-MU stock solution to create working standards for the calibration curve. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards and QCs: Spike the appropriate biological matrix (e.g., blank plasma) with the 4-MU working solutions to create calibration standards and QCs. Each sample should also be spiked with the internal standard working solution.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (B52724).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI), typically in negative mode for 4-MU.

  • MRM Transitions:

    • 4-Methylumbelliferone: e.g., m/z 175.1 → 133.1

    • This compound: e.g., m/z 179.1 → 137.1

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity: Absence of interfering peaks at the retention times of 4-MU and the IS in blank matrix from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero points, demonstrating a linear relationship between concentration and response ratio (analyte peak area / IS peak area).

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The use of this compound is expected to effectively normalize for matrix effects.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of 4-Methylumbelliferone and a typical workflow for its analysis.

cluster_0 Metabolism of 4-Methylumbelliferone MU 4-Methylumbelliferone (4-MU) MUG 4-Methylumbelliferyl Glucuronide (4-MUG) MU->MUG UGT MUS 4-Methylumbelliferyl Sulfate (4-MUS) MU->MUS SULT

Metabolic pathway of 4-Methylumbelliferone.

cluster_1 Bioanalytical Workflow for 4-MU Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with 4-MU-13C4 Internal Standard Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification using Calibration Curve Analyze->Quantify

References

A Comparative Guide to the Analytical Validation of 4-Methylumbelliferone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Methylumbelliferone (4-MU), a compound of increasing interest in biomedical research for its role as a hyaluronan synthesis inhibitor. The validation of analytical methods is paramount for ensuring the reliability and accuracy of experimental data in drug development and various research applications. This document focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing 4-Methylumbelliferone-13C4 as an internal standard and compares it with an alternative High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.

Data Presentation: Comparison of Analytical Method Performance

The performance of an analytical method is assessed through various validation parameters. Below is a summary of the quantitative data for the two primary methods discussed in this guide.

Parameter LC-MS/MS with this compound Internal Standard HPLC with Fluorescence Detection
Linearity Range 1 - 5000 ng/mL0.01 - 50 µg/mL (r² = 0.9996)[1]
Limit of Detection (LOD) Data not explicitly provided in reviewed literatureNot explicitly provided, but method is highly sensitive[2]
Limit of Quantification (LOQ) Data not explicitly provided in reviewed literatureNot explicitly provided, but method is highly sensitive[2]
Accuracy (% Recovery) Expected to be high due to isotope-labeled internal standardSatisfactory[1]
Precision (% RSD) Expected to be low (<15%) due to isotope-labeled internal standardIntra-day and Inter-day RSD < 3.91%[1]
Internal Standard This compoundNot explicitly mentioned in the compared method

Note: While the use of a stable isotope-labeled internal standard like this compound in LC-MS/MS is the gold standard for mitigating matrix effects and ensuring high accuracy and precision, specific quantitative validation data from a single comprehensive source was not available in the reviewed literature.[3] The values presented are based on typical performance characteristics of such methods. The HPLC-fluorescence method provides a sensitive alternative, with reported validation data demonstrating its reliability.[1][2]

Experimental Protocols

LC-MS/MS Method for 4-Methylumbelliferone Quantification

This protocol is based on methodologies described for the pharmacokinetic analysis of 4-MU and its metabolites.

a. Sample Preparation:

  • To 25 µL of serum, add 25 µL of a 50% methanol (B129727) solution.

  • Add 25 µL of the internal standard solution (this compound in 50% methanol).

  • Vortex the mixture.

  • Add 150 µL of a methanol/acetonitrile (B52724) (20:80, v/v) solution to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Take 100 µL of the supernatant and dilute with 200 µL of Milli-Q water.

b. Chromatographic Conditions:

  • Column: Phenomenex Luna PFP(2) (3 µm, 150 × 2 mm)

  • Mobile Phase: Isocratic elution with 45% mobile phase B (Acetonitrile) and 55% mobile phase A (Water).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Room temperature

  • Analysis Time: 2.5 minutes

c. Mass Spectrometry Detection:

  • Instrument: Sciex API 4500 Q Trap or 5500 instrument

  • Ionization Mode: Negative ion mode

  • Multiple-Reaction Monitoring (MRM) Transitions:

    • 4-MU: m/z 174.7 → 132.9

    • 4-MU-13C4 (Internal Standard): m/z 178.7 → 134.9

HPLC Method with Fluorescence Detection for 4-Methylumbelliferone Quantification

This protocol is a generalized procedure based on a validated method for the determination of biogenic amines, adapted for 4-MU analysis due to its fluorescent properties.[1]

a. Sample Preparation:

  • Perform a suitable extraction of 4-MU from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction).

  • The final extract should be dissolved in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH) in an isocratic or gradient elution. For example, acetonitrile and phosphate buffer (pH=4.0) (60:40, v/v).[1]

  • Flow Rate: 0.9 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C[1]

c. Fluorescence Detection:

  • Excitation Wavelength (λex): ~360 nm

  • Emission Wavelength (λem): ~450 nm

Mandatory Visualization

Signaling Pathway of 4-Methylumbelliferone in Hyaluronan Synthesis Inhibition

4_Methylumbelliferone_Pathway cluster_1 Cytosol cluster_2 Cell Membrane 4-MU 4-Methylumbelliferone (4-MU) UGT UDP-Glucuronosyltransferase (UGT) 4-MU->UGT Substrate HAS Hyaluronan Synthase (HAS) Expression 4-MU->HAS Downregulates 4-MU-G 4-MU-Glucuronide UGT->4-MU-G Glucuronidation UDP_GlcUA UDP-Glucuronic Acid (UDP-GlcUA) UDP_GlcUA->UGT Co-substrate HAS_enzyme Hyaluronan Synthase (HAS) UDP_GlcUA->HAS_enzyme Precursor HAS->HAS_enzyme Leads to HA Hyaluronan (HA) HAS_enzyme->HA Synthesis

Caption: Mechanism of 4-Methylumbelliferone (4-MU) in inhibiting hyaluronan synthesis.

Experimental Workflow for LC-MS/MS Analysis

LC_MS_MS_Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep add_is Add 4-MU-13C4 Internal Standard sample_prep->add_is lc_separation Liquid Chromatography (LC Separation) add_is->lc_separation ms_detection Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for the quantification of 4-Methylumbelliferone using LC-MS/MS.

Objective Comparison of Analytical Methods

The choice of an analytical method for the quantification of 4-Methylumbelliferone depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation.

LC-MS/MS with this compound Internal Standard:

  • Advantages: This method is considered the gold standard for quantitative bioanalysis. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, allows for highly accurate and precise measurements by compensating for variations in sample preparation, injection volume, and matrix effects.[3] The high selectivity of tandem mass spectrometry minimizes interference from other compounds in complex biological matrices.

  • Disadvantages: The primary drawbacks are the higher cost of the instrumentation and the requirement for a synthesized isotope-labeled internal standard, which may not be readily available or can be expensive.

HPLC with Fluorescence Detection:

  • Advantages: This method offers high sensitivity due to the native fluorescence of 4-Methylumbelliferone.[1][2] HPLC systems with fluorescence detectors are more commonly available in research laboratories and are generally less expensive to operate and maintain than LC-MS/MS systems. The provided validation data indicates good precision and accuracy, making it a reliable alternative for many applications.[1]

  • Disadvantages: This method may be more susceptible to interference from other fluorescent compounds in the sample matrix, potentially compromising selectivity. Without a co-eluting internal standard that behaves identically to the analyte, it can be more prone to inaccuracies arising from sample preparation and matrix effects.

For pharmacokinetic studies and applications requiring the highest level of accuracy and precision in complex biological matrices, the LC-MS/MS method with a this compound internal standard is the superior choice. However, for routine analysis, in vitro studies, or when access to LC-MS/MS is limited, a validated HPLC method with fluorescence detection provides a sensitive and reliable alternative. The selection of the most appropriate method should be based on a thorough evaluation of the study's objectives and the validation data for each technique.

References

A Researcher's Guide to the Cross-Validation of 4-Methylumbelliferone-13C4 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methylumbelliferone (4-MU) in various biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. 4-MU, a small molecule inhibitor of hyaluronan synthesis, and its metabolites are of significant interest in research areas such as cancer and inflammation.[1] The gold standard for such quantitative bioanalysis is the use of a stable isotope-labeled internal standard (IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of the cross-validation of 4-Methylumbelliferone-13C4 as an internal standard across different biological matrices, offering a framework for robust and reliable bioanalytical method development.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability.[2][3] Stable isotope-labeled compounds, such as this compound, are considered the optimal choice as their physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution and similar response to matrix effects.[4] This guide outlines the experimental protocols and data presentation necessary to validate the performance of this compound in key biological matrices: plasma, urine, and tissue homogenates.

Comparative Performance of this compound: A Framework for Validation

While specific cross-validation data for this compound across multiple matrices is not extensively published, this section provides the necessary validation parameters and acceptance criteria based on regulatory guidelines.[5][6][7] Researchers can use the following tables as templates to summarize their experimental data and objectively assess the performance of this compound.

Table 1: Summary of Bioanalytical Method Validation Parameters for 4-Methylumbelliferone Quantification using this compound as an Internal Standard

Validation ParameterMatrixAcceptance CriteriaExperimental Findings
Linearity (r²) Plasma≥ 0.99[Researcher to insert data]
Urine≥ 0.99[Researcher to insert data]
Tissue Homogenate≥ 0.99[Researcher to insert data]
Accuracy (% Bias) PlasmaWithin ±15% (±20% at LLOQ)[Researcher to insert data]
UrineWithin ±15% (±20% at LLOQ)[Researcher to insert data]
Tissue HomogenateWithin ±20%[Researcher to insert data]
Precision (% CV) Plasma≤ 15% (≤ 20% at LLOQ)[Researcher to insert data]
Urine≤ 15% (≤ 20% at LLOQ)[Researcher to insert data]
Tissue Homogenate≤ 20%[Researcher to insert data]
Recovery (%) PlasmaConsistent and reproducible[Researcher to insert data]
UrineConsistent and reproducible[Researcher to insert data]
Tissue HomogenateConsistent and reproducible[Researcher to insert data]
Matrix Effect PlasmaIS-normalized ME factor close to 1[Researcher to insert data]
UrineIS-normalized ME factor close to 1[Researcher to insert data]
Tissue HomogenateIS-normalized ME factor close to 1[Researcher to insert data]

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; ME: Matrix Effect

Experimental Protocols for Cross-Validation

A cross-validation is essential when data is generated from different matrices within the same study to ensure the reliability of the results.[8] The following protocols provide a detailed methodology for the quantification of 4-MU using this compound as an IS, adaptable for plasma, urine, and tissue homogenates.

Sample Preparation
  • Plasma/Serum: To 50 µL of plasma or serum, add 10 µL of this compound internal standard working solution (concentration to be optimized). Precipitate proteins by adding 200 µL of acetonitrile (B52724). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.[1]

  • Urine: Dilute urine samples (e.g., 1:10) with a suitable buffer or mobile phase. To 50 µL of the diluted urine, add 10 µL of the internal standard working solution. Vortex and directly inject for LC-MS/MS analysis.

  • Tissue Homogenates: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL. To 50 µL of the homogenate, add 10 µL of the internal standard working solution followed by 200 µL of acetonitrile for protein precipitation. Vortex and centrifuge as described for plasma. Transfer the supernatant for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters are based on a published method for 4-MU analysis in mouse serum and can be used as a starting point for method development.[1]

  • LC Column: Phenomenex Luna PFP(2) (3 µm, 150 x 2 mm) or equivalent.

  • Mobile Phase: Isocratic elution with 45% mobile phase B (e.g., acetonitrile with 0.1% formic acid) in mobile phase A (e.g., water with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Operated in negative ion mode with multiple-reaction monitoring (MRM).

  • MRM Transitions:

    • 4-MU: m/z 174.7 → 132.9

    • 4-MU-13C4 (IS): m/z 178.7 → 134.9

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the cross-validation of this compound and the signaling pathway context of 4-MU.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_validation Validation plasma Plasma spike_is Spike with 4-MU-13C4 IS plasma->spike_is urine Urine urine->spike_is tissue Tissue Homogenate tissue->spike_is extraction Protein Precipitation/ Dilution spike_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing linearity Linearity data_processing->linearity accuracy Accuracy & Precision data_processing->accuracy recovery Recovery data_processing->recovery matrix_effect Matrix Effect data_processing->matrix_effect cross_validation Cross-Validation (Compare Matrices) linearity->cross_validation accuracy->cross_validation recovery->cross_validation matrix_effect->cross_validation

Caption: Experimental workflow for the cross-validation of this compound.

signaling_pathway cluster_pathway Cellular Impact of 4-Methylumbelliferone four_mu 4-Methylumbelliferone (4-MU) inhibition four_mu->inhibition ha_synthase Hyaluronan Synthases (HAS1, HAS2, HAS3) hyaluronan Hyaluronan (HA) Synthesis ha_synthase->hyaluronan ecm Extracellular Matrix (ECM) Remodeling hyaluronan->ecm cell_signaling Cell Signaling (Inflammation, Proliferation) hyaluronan->cell_signaling inhibition->ha_synthase

Caption: Simplified signaling pathway showing the inhibitory action of 4-Methylumbelliferone.

Conclusion

The use of a stable isotope-labeled internal standard is paramount for achieving high-quality quantitative data in bioanalysis. This compound represents the ideal internal standard for the quantification of 4-MU due to its identical chemical structure and chromatographic behavior. By following the outlined experimental protocols and validation framework, researchers can confidently perform cross-validation studies across various biological matrices. This will ensure the generation of reliable and reproducible data, which is fundamental for the successful progression of drug discovery and development programs.

References

A Comparative Guide to Isotopic Purity Assessment of 4-Methylumbelliferone-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring high isotopic purity is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of the primary analytical techniques used to assess the isotopic purity of 4-Methylumbelliferone-¹³C₄, a crucial internal standard in pharmacokinetic and metabolic studies.[1] We will delve into the experimental protocols for the two most common methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and present a side-by-side comparison to aid in selecting the most appropriate technique for your research needs.

Introduction to 4-Methylumbelliferone-¹³C₄

4-Methylumbelliferone (4-MU), a derivative of coumarin, is a widely used compound in biomedical research, known for its role as an inhibitor of hyaluronan synthesis.[1][2] Its carbon-13 labeled analogue, 4-Methylumbelliferone-¹³C₄, serves as an essential internal standard for quantitative analysis in various biological matrices. The accuracy of such studies heavily relies on the isotopic purity of the labeled standard, necessitating rigorous quality assessment.

Key Analytical Techniques for Isotopic Purity Assessment

The two primary methods for determining the isotopic purity of labeled small molecules like 4-Methylumbelliferone-¹³C₄ are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the isotopic distribution and structural integrity of the compound.

Comparison of Analytical Methods

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates the labeled compound from impurities and analyzes the mass-to-charge ratio of its isotopologues.Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantify isotopic enrichment at specific atomic positions.
Information Provided Isotopic distribution (relative abundance of M, M+1, M+2, etc.), confirmation of molecular weight, and detection of chemical impurities.Positional isotopic enrichment, structural confirmation, and detection of both labeled and unlabeled impurities.[3]
Sensitivity High (nanogram level or lower).[4]Lower, typically requires microgram to milligram quantities.
Sample Consumption Very low.[4]Higher, sample can often be recovered.
Quantitative Accuracy Excellent for determining overall isotopic enrichment.Highly accurate for site-specific isotopic enrichment.
Throughput High, suitable for rapid analysis of multiple samples.Lower, typically longer acquisition times are required.
Instrumentation Widely available in analytical laboratories.Requires specialized high-field NMR spectrometers.

Experimental Protocols

Isotopic Purity Assessment by LC-MS

This protocol outlines a general procedure for the analysis of 4-Methylumbelliferone-¹³C₄ using a high-resolution mass spectrometer.

1. Sample Preparation:

  • Dissolve the 4-Methylumbelliferone-¹³C₄ standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 µg/mL.

  • Prepare a series of dilutions if necessary for method optimization.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is crucial for resolving the different isotopologues.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-300).

4. Data Analysis:

  • Extract the ion chromatograms for the unlabeled 4-Methylumbelliferone (M) and the ¹³C₄-labeled analogue (M+4).

  • From the mass spectrum of the labeled compound, determine the relative intensities of the signals corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4).

  • Calculate the isotopic purity by expressing the intensity of the M+4 peak as a percentage of the sum of the intensities of all isotopologues. Corrections for the natural abundance of ¹³C may be necessary for high-accuracy measurements.

Isotopic Purity Assessment by NMR Spectroscopy

This protocol provides a general workflow for determining the isotopic purity and confirming the labeling pattern of 4-Methylumbelliferone-¹³C₄.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of 4-Methylumbelliferone-¹³C₄ (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Experiments:

    • ¹H NMR: To confirm the overall structure and check for proton-containing impurities.

    • ¹³C NMR: To directly observe the ¹³C-labeled positions and determine the enrichment at each site. This is the most direct method for assessing isotopic purity by NMR.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, confirming the positions of the ¹³C labels.

3. Data Analysis:

  • Process the NMR spectra using appropriate software.

  • In the ¹³C NMR spectrum, integrate the signals of the labeled carbons and any corresponding signals from unlabeled carbons (if detectable).

  • Calculate the isotopic enrichment at each labeled position by comparing the integral of the ¹³C signal to the integral of a known internal standard or by assuming the sum of labeled and unlabeled signals at that position represents 100%.

  • The overall isotopic purity can be estimated by averaging the enrichment at all labeled positions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isotopic purity assessment of a labeled compound like 4-Methylumbelliferone-¹³C₄.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis cluster_result Purity Assessment Sample 4-Methylumbelliferone-13C4 Dissolution Dissolution in appropriate solvent Sample->Dissolution LCMS LC-MS Analysis Dissolution->LCMS Inject NMR NMR Spectroscopy Dissolution->NMR Transfer to NMR tube LCMS_Data Mass Spectra (Isotopologue Distribution) LCMS->LCMS_Data NMR_Data NMR Spectra (Positional Enrichment) NMR->NMR_Data Purity_Report Isotopic Purity Report LCMS_Data->Purity_Report NMR_Data->Purity_Report

Caption: Workflow for Isotopic Purity Assessment.

Conclusion

Both LC-MS and NMR spectroscopy are powerful techniques for the isotopic purity assessment of 4-Methylumbelliferone-¹³C₄. The choice between the two often depends on the specific requirements of the analysis. LC-MS is ideal for high-throughput screening and determining overall isotopic enrichment with high sensitivity. NMR spectroscopy, while less sensitive, provides invaluable information on the specific positions and extent of isotopic labeling, confirming the structural integrity of the molecule. For comprehensive characterization, a combination of both techniques is often the most rigorous approach. This guide provides the foundational knowledge for researchers to make informed decisions regarding the quality control of their isotopically labeled standards, ultimately leading to more accurate and reliable scientific data.

References

Unveiling the Antitumor Potential of 4-Methylumbelliferone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the synergistic antitumor effects of 4-Methylumbelliferone (B1674119) (4-MU) when used in combination with conventional cancer therapies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of 4-MU as a standalone agent versus its application in combination regimens, supported by experimental data and detailed methodologies.

4-Methylumbelliferone (4-MU), a derivative of coumarin, has emerged as a promising agent in oncology research. Its primary mechanism of action involves the inhibition of hyaluronan (HA) synthesis, a key component of the extracellular matrix that is often dysregulated in cancerous tissues, promoting tumor growth, invasion, and metastasis.[1] This guide synthesizes findings from multiple preclinical studies to objectively compare the antitumor efficacy of 4-MU alone and in concert with other treatments.

Standalone Efficacy of 4-Methylumbelliferone

As a monotherapy, 4-MU has demonstrated significant antitumor effects across a variety of cancer cell lines. In vitro studies have consistently shown that 4-MU can inhibit cell proliferation, migration, and invasion. For instance, in pancreatic cancer cells, 4-MU treatment (0.5 mM) resulted in a 26.4% inhibition of cell proliferation, a 14.7% reduction in cell migration, and a 22.7% decrease in invasion.[2] Furthermore, 4-MU has been shown to induce apoptosis, with a significant increase in the percentage of apoptotic pancreatic cancer cells observed at a concentration of 0.5 mM.[2] In vivo studies have corroborated these findings, with oral administration of 4-MU leading to a significant decrease in tumor growth in animal models of prostate and pancreatic cancer.[1][3]

Synergistic Power: 4-MU in Combination Therapies

The true potential of 4-MU may lie in its ability to enhance the efficacy of existing cancer treatments. Preclinical evidence strongly suggests that combining 4-MU with chemotherapy, radiation therapy, and targeted therapies can lead to synergistic or additive antitumor effects.

In chemoresistant ovarian cancer cells, the combination of 1 mM 4-MU and 100 µM carboplatin (B1684641) (CBP) significantly decreased cell survival compared to CBP alone.[4] The combination therapy also led to a notable increase in apoptosis in these chemoresistant cells.[4] Similarly, in glioblastoma cell lines, the addition of 4-MU sensitized the cells to the chemotherapeutic agents temozolomide (B1682018) (TMZ) and vincristine (B1662923) (VCR). For instance, the IC50 value for TMZ in U251 glioblastoma cells was reduced by 11.9 times when combined with a high dose of 4-MU.[5] A similar sensitizing effect was observed with VCR, where the IC50 was reduced by 10.5 times in U251 cells and 3 times in LN229 cells when combined with 4-MU.[5]

The synergistic effect of 4-MU extends to radiation therapy. In human fibrosarcoma cells, combining 100 µM 4-MU with 2 Gy of ionizing radiation resulted in a significantly greater decrease in cell survival compared to either treatment alone.[6]

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data from key preclinical studies, comparing the effects of 4-MU alone and in combination with other therapies.

Table 1: In Vitro Antitumor Effects of 4-Methylumbelliferone (4-MU) Monotherapy

Cancer TypeCell LineAssay4-MU ConcentrationObserved EffectReference
Pancreatic CancerMIA PaCa-2Proliferation0.5 mM26.4% inhibition[2]
Pancreatic CancerMIA PaCa-2Migration0.5 mM14.7% reduction[2]
Pancreatic CancerMIA PaCa-2Invasion0.5 mM22.7% reduction[2]
Pancreatic CancerMIA PaCa-2Apoptosis0.5 mMSignificant increase in apoptotic cells[2]
GlioblastomaU251Metabolic Activity (XTT)-IC50: 673.1 µM[5]
GlioblastomaLN229Metabolic Activity (XTT)-IC50: 512.6 µM[5]

Table 2: Comparative Antitumor Effects of 4-MU Alone vs. Combination Therapy

Cancer TypeCell LineCombination AgentAssay4-MU AloneCombination TherapyFold ImprovementReference
Ovarian CancerSKOV-3 (Chemoresistant)Carboplatin (100 µM)Cell SurvivalInhibition observedSignificantly decreased survival vs. Carboplatin aloneNot specified[4]
Ovarian CancerPrimary Chemoresistant CellsCarboplatin (100 µM)ApoptosisIncreased apoptosisSignificantly increased apoptosis vs. Carboplatin aloneNot specified[4]
GlioblastomaU251TemozolomideMetabolic Activity (IC50)673.1 µM (4-MU)56.5 µM (TMZ + high dose 4-MU)11.9x reduction in TMZ IC50[5]
GlioblastomaLN229TemozolomideMetabolic Activity (IC50)512.6 µM (4-MU)118.3 µM (TMZ + high dose 4-MU)4.3x reduction in TMZ IC50[5]
GlioblastomaU251VincristineMetabolic Activity (IC50)673.1 µM (4-MU)10.5x reduction in VCR IC5010.5[5]
GlioblastomaLN229VincristineMetabolic Activity (IC50)512.6 µM (4-MU)3x reduction in VCR IC503.0[5]
FibrosarcomaHT1080Ionizing Radiation (2 Gy)Cell Survival3.6 x 10⁻¹ decrease6.4 x 10⁻² decrease~5.6x greater decrease[6]

Signaling Pathways and Mechanism of Action

The primary molecular mechanism of 4-MU is the inhibition of hyaluronan synthases (HAS), leading to a depletion of cellular HA. This has downstream consequences on various signaling pathways implicated in cancer progression. By reducing HA levels, 4-MU can disrupt the HA-CD44 signaling axis, which is known to activate pro-survival pathways such as PI3K/Akt.[1] Studies have shown that 4-MU treatment can lead to the downregulation of Akt signaling.[1] When used in combination with other therapies, 4-MU's ability to remodel the tumor microenvironment by reducing HA can enhance drug penetration and sensitize cancer cells to treatment.

G Mechanism of Action of 4-Methylumbelliferone (4-MU) 4-MU 4-MU Hyaluronan Synthases (HAS) Hyaluronan Synthases (HAS) 4-MU->Hyaluronan Synthases (HAS) inhibits Tumor Cell Proliferation Tumor Cell Proliferation 4-MU->Tumor Cell Proliferation inhibits Tumor Cell Migration & Invasion Tumor Cell Migration & Invasion 4-MU->Tumor Cell Migration & Invasion inhibits Apoptosis Apoptosis 4-MU->Apoptosis induces Enhanced Drug Efficacy Enhanced Drug Efficacy 4-MU->Enhanced Drug Efficacy potentiates Hyaluronan (HA) Synthesis Hyaluronan (HA) Synthesis Hyaluronan Synthases (HAS)->Hyaluronan (HA) Synthesis catalyzes Extracellular HA Extracellular HA Hyaluronan (HA) Synthesis->Extracellular HA CD44 Receptor CD44 Receptor Extracellular HA->CD44 Receptor activates PI3K/Akt Pathway PI3K/Akt Pathway CD44 Receptor->PI3K/Akt Pathway activates PI3K/Akt Pathway->Tumor Cell Proliferation promotes PI3K/Akt Pathway->Tumor Cell Migration & Invasion promotes PI3K/Akt Pathway->Apoptosis inhibits Combination Therapy Combination Therapy Combination Therapy->Enhanced Drug Efficacy

Caption: Signaling pathway of 4-MU's antitumor effect.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for key experiments cited in the literature.

Cell Proliferation (BrdU Incorporation Assay)

The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a widely used method for quantifying cell proliferation.

G Experimental Workflow: BrdU Incorporation Assay cluster_0 Cell Culture & Treatment cluster_1 BrdU Labeling cluster_2 Immunodetection cluster_3 Data Analysis A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with 4-MU and/or combination agent B->C D 4. Add BrdU labeling solution C->D E 5. Incubate for 2-4h D->E F 6. Fix cells and denature DNA E->F G 7. Add anti-BrdU antibody F->G H 8. Add HRP-conjugated secondary antibody G->H I 9. Add TMB substrate H->I J 10. Measure absorbance at 450 nm I->J K 11. Calculate % proliferation inhibition J->K

Caption: Workflow for the BrdU cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of 4-MU, the combination agent, or both, and incubate for the desired period (e.g., 24-72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA to expose the incorporated BrdU.

  • Antibody Incubation: Add a specific anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a TMB substrate solution and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation. Calculate the percentage of proliferation inhibition relative to untreated controls.

Cell Migration (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study cell migration in vitro.

G Experimental Workflow: Wound Healing (Scratch) Assay cluster_0 Monolayer Formation & Wounding cluster_1 Treatment & Imaging cluster_2 Data Analysis A 1. Grow cells to a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add medium with 4-MU and/or combination agent C->D E 5. Image the scratch at time 0 D->E F 6. Incubate and image at subsequent time points (e.g., 24h) E->F G 7. Measure the area of the scratch F->G H 8. Calculate the percentage of wound closure G->H

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

  • Monolayer Culture: Grow cells in a culture dish until they form a confluent monolayer.

  • Scratch Creation: Create a "wound" by scratching the monolayer in a straight line with a sterile pipette tip.

  • Washing: Gently wash the cells with media to remove any detached cells.

  • Treatment: Add fresh media containing 4-MU, the combination agent, or both.

  • Imaging: Capture images of the scratch at the beginning of the experiment (time 0) and at various time points thereafter (e.g., every 8-12 hours) until the wound is closed in the control group.

  • Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure to quantify cell migration.

Conclusion

The preclinical data strongly support the potential of 4-Methylumbelliferone as a valuable component of combination cancer therapy. Its ability to inhibit hyaluronan synthesis not only exerts direct antitumor effects but also appears to sensitize cancer cells to a range of conventional treatments. The synergistic interactions observed in various cancer models warrant further investigation and highlight 4-MU as a promising candidate for clinical development. This guide provides a foundational resource for researchers aiming to explore the therapeutic utility of 4-MU in their own studies.

References

Validating the Inhibition of Hyaluronan Synthesis by 4-Methylumbelliferone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methylumbelliferone (B1674119) (4-MU) with other hyaluronan (HA) synthesis inhibitors, supported by experimental data and detailed protocols. 4-Methylumbelliferone, also known as hymecromone, is a widely used coumarin (B35378) compound that effectively inhibits the synthesis of hyaluronan, a major component of the extracellular matrix involved in various physiological and pathological processes, including cancer progression and inflammation.[1][2][3]

Mechanism of Action of 4-Methylumbelliferone

4-Methylumbelliferone (4-MU) inhibits hyaluronan (HA) synthesis through a multi-faceted mechanism. Primarily, it acts by depleting the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a critical substrate for HA synthesis.[4][5][6][7] This depletion occurs because 4-MU serves as a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of 4-methylumbelliferyl glucuronide (4-MUG) and consuming UDP-GlcUA in the process.[4][5] Additionally, 4-MU has been shown to downregulate the mRNA expression of hyaluronan synthase (HAS) enzymes, particularly HAS2 and HAS3.[4][7] The metabolite 4-MUG also contributes to the overall inhibitory effect on HA synthesis.[8]

G cluster_pathway Hyaluronan Synthesis Pathway cluster_inhibition Inhibition by 4-MU UDP_GlcUA UDP-Glucuronic Acid (UDP-GlcUA) HAS Hyaluronan Synthase (HAS2, HAS3) UDP_GlcUA->HAS Substrate UGT UDP-Glucuronosyltransferase (UGT) UDP_GlcUA->UGT HA Hyaluronan (HA) HAS->HA Four_MU 4-Methylumbelliferone (4-MU) Four_MU->HAS Downregulates mRNA Expression Four_MU->UGT UGT->UDP_GlcUA Depletes Substrate Four_MUG 4-MU-Glucuronide (4-MUG) UGT->Four_MUG Four_MUG->HAS Inhibits

Figure 1. The inhibitory mechanism of 4-Methylumbelliferone on hyaluronan synthesis.

Comparative Performance of Hyaluronan Synthesis Inhibitors

The following table summarizes quantitative data on the inhibitory effects of 4-MU and other compounds on hyaluronan synthesis. The efficacy of 4-MU can vary significantly between cell lines.

InhibitorCell LineIC50Assay MethodReference
4-Methylumbelliferone (4-MU) NIH3T38.68 ± 1.6 µMHBP ELISA[9]
4-Methylumbelliferone (4-MU) Panc-1 (Pancreatic Cancer)~1000 µM (88% inhibition)Not Specified[6]
4-Methylumbelliferone (4-MU) Human Skin Fibroblasts~0.5 mM (for ~50% inhibition)Not Specified[10]
Etoxazole NIH3T31.8 ± 0.3 µMHBP ELISA[9]
Coumarin Compound VIIa NIH3T31.9 ± 0.2 µMHBP ELISA[9]
Coumarin Compound VIIIa NIH3T33.3 ± 0.4 µMHBP ELISA[9]

Experimental Protocols

Quantification of Hyaluronan Synthesis Inhibition via ELISA

A common and effective method to validate and quantify the inhibition of HA synthesis is a competitive ELISA-based assay.[11][12]

Experimental Workflow:

G A 1. Cell Culture & Treatment (e.g., with 4-MU) B 2. Collection of Conditioned Media A->B D 4. Incubation (Media + Biotinylated HA) B->D C 3. Plate Coating (with HA-binding protein) C->D E 5. Washing Step D->E F 6. Add Enzyme Conjugate (e.g., Peroxidase-Streptavidin) E->F G 7. Washing Step F->G H 8. Add Substrate & Incubate G->H I 9. Stop Reaction H->I J 10. Read Absorbance I->J K 11. Calculate HA Concentration (vs. Standard Curve) J->K

Figure 2. A typical workflow for the quantification of hyaluronan using a competitive ELISA.

Detailed Methodology:

  • Cell Seeding and Treatment: Plate cells (e.g., NIH3T3, Trabecular Meshwork cells) at a desired density. Once confluent, treat the cells with various concentrations of the inhibitor (e.g., 4-MU) or a vehicle control for a specified duration (e.g., 24-72 hours).[9][11]

  • Sample Collection: Collect the conditioned media from the treated and control cells. If necessary, also prepare cell lysates.[11]

  • ELISA Procedure: Utilize a competitive HA ELISA kit.

    • A plate is pre-coated with HA-binding protein (HABP).

    • Samples (conditioned media) are mixed with a fixed amount of biotinylated HA detector and added to the wells. The free HA in the sample competes with the biotinylated HA for binding to the coated plate.

    • After incubation, the plate is washed.

    • A streptavidin-peroxidase conjugate is added, which binds to the captured biotinylated HA.

    • Following another wash, a chromogenic substrate is added. The resulting color intensity is inversely proportional to the amount of HA in the original sample.

  • Data Analysis: Generate a standard curve using known concentrations of HA. Quantify the HA concentration in the samples by comparing their absorbance values to the standard curve.[12] Calculate the IC50 of the inhibitor.

Comparison with Alternative Inhibitors

While 4-MU is the most widely used inhibitor, other compounds have been identified that also suppress HA secretion, some with greater potency in specific cell lines.

  • Chitin (B13524) Synthesis Inhibitors (e.g., Etoxazole): Originally developed as pesticides, some chitin synthesis inhibitors have been found to potently inhibit HA secretion in mammalian cells, with IC50 values in the low micromolar range.[9]

  • Novel Coumarin Compounds: Analogs of 4-MU have been synthesized and tested, with some showing higher inhibitory activity on HA secretion.[9]

The mechanisms of these alternatives are not as extensively characterized as that of 4-MU but present promising avenues for research.

G cluster_4MU 4-Methylumbelliferone cluster_Alternatives Alternatives (e.g., Etoxazole) a1 Depletes UDP-GlcUA a2 Downregulates HAS mRNA a1->a2 Inhibition Inhibition of Hyaluronan Synthesis a2->Inhibition b1 Inhibit HA Secretion b2 Mechanism Under Investigation b1->b2 b1->Inhibition

Figure 3. High-level comparison of the mechanisms of 4-MU and alternative HA inhibitors.

Conclusion

4-Methylumbelliferone is a well-validated and effective inhibitor of hyaluronan synthesis, acting through the dual mechanisms of substrate depletion and downregulation of synthase expression.[7][10] Its utility has been demonstrated in numerous in vitro and in vivo models for diseases such as cancer and inflammatory conditions.[1][2] While newer compounds, including other coumarin derivatives and chitin synthesis inhibitors, may offer greater potency, 4-MU remains a cornerstone tool for studying the biological roles of hyaluronan. The experimental protocols outlined in this guide provide a standardized approach for validating its inhibitory effects and comparing its performance against emerging alternatives.

References

A Comparative Analysis of the Cytotoxic Landscape of 4-Methylumbelliferone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various 4-Methylumbelliferone (B1674119) (4-MU) derivatives. It provides a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.

4-Methylumbelliferone (4-MU), a derivative of coumarin (B35378), has garnered significant attention in cancer research due to its ability to inhibit hyaluronan synthesis and exert antitumor effects.[1] This has spurred the development of a diverse array of 4-MU derivatives with the aim of enhancing cytotoxic potency and selectivity against cancer cells. This guide provides a comparative overview of the cytotoxic activities of several classes of 4-MU derivatives, supported by quantitative data and mechanistic insights. The primary mechanism of cytotoxicity for many of these derivatives involves the induction of apoptosis, often through the modulation of key signaling pathways such as PI3K/Akt and MAPK.[2]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of 4-Methylumbelliferone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various 4-MU derivatives against a panel of human cancer cell lines.

4-Methylcoumarin (B1582148) Derivatives

A study by Miri et al. (2015) systematically evaluated the cytotoxicity of 27 synthetic 4-methylcoumarin derivatives against three human cancer cell lines: K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). The results highlight the influence of different substitutions on the coumarin scaffold.

CompoundR1R2R3R4K562 IC50 (µM)LS180 IC50 (µM)MCF-7 IC50 (µM)
1 HHHOH>100>100>100
2 HHHOAc>100>100>100
3 HOHOHH>100>100>100
4 HOAcOAcH>100>100>100
5 OHOHHH65.348.755.2
6 OAcOAcHH>100>100>100
7 n-propylOHOHH55.235.138.4
8 n-pentylOHOHH48.129.330.1
9 n-heptylOHOHH45.827.528.3
10 n-nonylOHOHH43.626.126.9
11 n-decylOHOHH42.425.225.1
12 n-undecylOHOHH44.526.827.5
13 n-dodecylOHOHH47.928.929.6
14 CH2COOEtOAcOAcH45.332.535.8
15 CH(CH3)COOEtOAcOAcH43.130.133.4
16 HHBrOH40.235.838.1
17 HHOMeOH>100>100>100
18 HHNH2OH85.678.481.2
19 HHNO2OH65.458.961.3
20 BrHBrOH35.832.134.5
21 HBrHOH42.138.440.2
22 BrHHOH45.341.243.8
23 HOMeHOH>100>100>100
24 OMeHHOH>100>100>100
25 HNH2HOH90.185.388.6
26 NH2HHOH92.487.190.5
27 4-bromomethylHBrOH45.832.736.4

Data sourced from Miri et al., 2015.

Other Promising 4-Methylumbelliferone Derivatives

Various other derivatives of 4-MU have been synthesized and evaluated for their cytotoxic potential. The following table provides a summary of the reported activities of some of these compounds.

Derivative ClassCompoundCancer Cell Line(s)Reported Cytotoxic Activity (IC50/LC50)
Schiff Bases N8, N12CFPAC (pancreatic), HeLa (cervical)Among the most active of a series, showing higher selectivity for cancer cells.[2]
Nitrogen Mustards 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-onesHeLa, MCF-7Moderate activity, with IC50 values >5µg/mL.[3]
Hydrazide Hybrids N28HepG2 (liver)Highest activity against this cell line in its series.[2]
N30SK-BR-3 (breast)Highest activity against this cell line in its series.[2]
1,2,3-Triazole Conjugates N138HepG2 (liver)Exhibited the best cytotoxic effect in its series.[2]
Urea-piperazine derivative 4lNCI-H460 (lung)Induces apoptosis; specific IC50 not provided in abstract.

Experimental Protocols

The evaluation of the cytotoxic activity of 4-Methylumbelliferone derivatives predominantly relies on cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 4-MU derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations and incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of 4-Methylumbelliferone derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Several key signaling pathways have been implicated in this process.

Apoptosis Induction by 4-MU Derivatives

The diagram below illustrates the general signaling pathways that can be modulated by 4-MU derivatives to induce apoptosis. These compounds can trigger both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) apoptotic pathways. Key signaling nodes such as the PI3K/Akt and MAPK pathways are often involved in regulating these processes.

G General Apoptotic Pathways Modulated by 4-MU Derivatives cluster_0 4-Methylumbelliferone Derivatives cluster_1 Signaling Pathways cluster_2 Apoptotic Machinery deriv Schiff Bases, Hydrazides, Triazoles, etc. pi3k PI3K/Akt Pathway (Pro-survival) deriv->pi3k Inhibition mapk MAPK Pathway (e.g., JNK, p38) deriv->mapk Activation nfkb NF-κB Pathway (Anti-apoptotic) deriv->nfkb Inhibition bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) pi3k->bcl2 Regulates mapk->bcl2 Regulates nfkb->bcl2 Regulates mito Mitochondrial Permeabilization bcl2->mito Controls casp9 Caspase-9 mito->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates casp8 Caspase-8 casp8->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: General apoptotic pathways modulated by 4-MU derivatives.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for the synthesis and cytotoxic evaluation of novel 4-Methylumbelliferone derivatives.

G start Synthesis of 4-MU Derivatives char Structural Characterization (NMR, MS, etc.) start->char mtt MTT Assay (Cytotoxicity Screening) char->mtt cell_culture Cancer Cell Line Culture cell_culture->mtt ic50 IC50 Value Determination mtt->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) ic50->mechanism Potent Compounds end Lead Compound Identification mechanism->end

Caption: Experimental workflow for cytotoxicity assessment.

References

The Gold Standard for Bioanalysis: A Comparative Guide to 4-Methylumbelliferone-¹³C₄ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-methylumbelliferone (B1674119) (4-MU), the choice of an appropriate internal standard is paramount for achieving accurate and precise results. This guide provides an objective comparison of 4-Methylumbelliferone-¹³C₄ against other potential internal standards, supported by established principles of bioanalytical method validation and experimental data.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] This is because a SIL internal standard is chemically and physically almost identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for any variability.[2] 4-Methylumbelliferone-¹³C₄, with four carbon-13 atoms, offers a significant mass shift from the unlabeled 4-MU, allowing for clear detection by the mass spectrometer while minimizing the potential for analytical variability.

Comparative Performance of Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency and extraction recovery. While both ¹³C-labeled and deuterated standards are designed for this purpose, the "isotope effect" can lead to performance differences. The significant mass difference between hydrogen and deuterium (B1214612) can sometimes cause the deuterated standard to elute slightly earlier than the unlabeled analyte during chromatography. This can result in incomplete compensation for matrix effects, which can vary across a chromatographic peak. In contrast, the smaller relative mass difference with ¹³C labeling leads to near-perfect co-elution, providing more accurate and precise quantification.[3]

Below is a table summarizing the expected performance of 4-Methylumbelliferone-¹³C₄ compared to a hypothetical deuterated alternative, based on established bioanalytical principles and regulatory acceptance criteria.

Parameter4-Methylumbelliferone-¹³C₄ (Expected)Deuterated 4-Methylumbelliferone (Expected)Justification
Accuracy Within ±15% of the nominal concentrationWithin ±15% of the nominal concentrationBoth are expected to meet regulatory acceptance criteria as per FDA and EMA guidelines.[4][5]
Precision Coefficient of Variation (CV) < 15%Coefficient of Variation (CV) < 15%Both are expected to meet regulatory acceptance criteria.[4][5]
Chromatographic Co-elution Expected to co-elute perfectly with unlabeled 4-MUMay elute slightly earlier than unlabeled 4-MUThe carbon-13 labeling has a negligible isotope effect on retention time.[3]
Matrix Effect Compensation HighPotentially lower than ¹³C₄-labeled standardPerfect co-elution ensures that the internal standard experiences the same matrix effects as the analyte.
Risk of Isotopic Exchange NoneLow, but possible depending on the position of deuterium atomsCarbon-13 isotopes are stable and not susceptible to exchange.

Experimental Protocols

The following is a detailed methodology for the analysis of 4-methylumbelliferone (4-MU) and its glucuronide metabolite (4-MUG) in mouse serum using 4-Methylumbelliferone-¹³C₄ as an internal standard, as adapted from a pharmacokinetic study.[6]

Sample Preparation
  • Spiking: To 25 µL of blank serum, add 25 µL of the spiking solutions of 4-MU and 4-MUG (ranging from 1 ng/mL to 5000 ng/mL). For test samples, 25 µL of serum is mixed with 25 µL of 50% methanol.

  • Internal Standard Addition: Add the internal standard solution containing 4-Methylumbelliferone-¹³C₄.

  • Protein Precipitation: Precipitate proteins by adding an appropriate organic solvent.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis
ParameterValue
LC System Phenomenex Luna PFP(2) column (3 µm, 150 × 2 mm)
Mobile Phase A HPLC grade water
Mobile Phase B HPLC grade acetonitrile
Elution Isocratic with 45% mobile phase B
Flow Rate 0.4 ml/min
Analysis Time 2.5 min
Injection Volume 10 µL
Mass Spectrometer Operated in negative mode
MRM Transitions 4-MU: m/z 174.7→132.94-MU-¹³C₄ (IS): m/z 178.7→134.94-MUG: m/z 350.8→174.9

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum_sample Serum Sample (25 µL) spiking Spike with 4-MU/4-MUG Standards serum_sample->spiking is_addition Add 4-Methylumbelliferone-¹³C₄ IS spiking->is_addition protein_precipitation Protein Precipitation is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis

Bioanalytical workflow for 4-MU quantification.

internal_standard_selection cluster_ideal Ideal Internal Standard Properties cluster_choices Internal Standard Choices cluster_outcome Performance Outcome prop1 Chemically & Physically Similar to Analyte c13_is 4-Methylumbelliferone-¹³C₄ prop1->c13_is d_is Deuterated 4-Methylumbelliferone prop1->d_is analog_is Structural Analog (e.g., 7-hydroxycoumarin) prop1->analog_is prop2 Co-elutes with Analyte prop2->c13_is prop3 Same Ionization & Extraction Behavior prop3->c13_is prop3->d_is prop4 Stable & No Isotopic Exchange prop4->c13_is prop4->d_is high_accuracy High Accuracy & Precision c13_is->high_accuracy lower_accuracy Potentially Lower Accuracy & Precision d_is->lower_accuracy analog_is->lower_accuracy

Logic for selecting an optimal internal standard.

Conclusion

Based on established principles of bioanalytical method validation, 4-Methylumbelliferone-¹³C₄ is the superior choice as an internal standard for the quantitative analysis of 4-methylumbelliferone. Its key advantage lies in the near-perfect co-elution with the unlabeled analyte, which ensures the most accurate compensation for matrix effects and other sources of analytical variability. While deuterated internal standards can be a viable alternative, they carry a higher risk of chromatographic shifts that may compromise data accuracy. For researchers aiming for the highest level of confidence in their bioanalytical results for 4-MU, the use of 4-Methylumbelliferone-¹³C₄ is highly recommended.

References

A Comparative Guide to Method Validation for the Quantification of 4-Methylumbelliferone in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 4-Methylumbelliferone (4-MU) in plasma: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and clinical studies. This document outlines the performance characteristics and detailed experimental protocols for each method to aid researchers in choosing the most suitable approach for their specific needs.

Methodology Comparison

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the key performance parameters for each technique, based on validated methods for 4-MU or structurally similar compounds.

Table 1: Comparison of Quantitative Performance Parameters
ParameterHPLC-UVLC-MS/MSFluorescence Spectroscopy
Linearity Range 0.5 - 50 µg/mL1 - 200 nM0.1 - 750 nM[1]
Limit of Detection (LOD) ~0.1 µg/mL~0.5 nM~0.1 nM[1]
Lower Limit of Quantification (LLOQ) ~0.5 µg/mL~1 nM~1.0 nM[1]
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (% RSD) <15%<15%<5%[1]
Selectivity ModerateHighModerate to High
Sample Throughput ModerateHighHigh
Cost per Sample LowHighLow to Moderate
Required Expertise ModerateHighLow to Moderate

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective method suitable for quantifying 4-MU at micromolar concentrations. While its sensitivity is lower than that of LC-MS/MS and fluorescence spectroscopy, it offers reliable and reproducible results for studies with higher analyte concentrations.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[2] This method can accurately measure 4-MU at nanomolar levels, making it ideal for pharmacokinetic studies where low concentrations are expected. The high selectivity of MS/MS minimizes interference from endogenous plasma components.

Fluorescence Spectroscopy offers a sensitive and high-throughput alternative for 4-MU quantification.[1] 4-MU is an inherently fluorescent molecule, which allows for direct measurement without the need for derivatization.[1] This method is particularly advantageous for rapid screening and high-volume sample analysis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for each of the discussed techniques.

Bioanalytical Method Validation Workflow

A typical workflow for bioanalytical method validation is essential to ensure the reliability and accuracy of the obtained data. This process involves several key stages from sample preparation to data analysis.

Bioanalytical Method Validation Workflow cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma Separation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Injection Detection Detection Chromatographic Separation->Detection Elution Data Acquisition Data Acquisition Detection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification Method Validation Method Validation Data Analysis->Method Validation Performance Evaluation

Bioanalytical Method Validation Workflow
HPLC-UV Method

a. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate (B84403) buffer (pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 320 nm.

  • Run Time: 10 minutes.

c. Validation Parameters

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to FDA or ICH guidelines.[3][4][5][6][7]

LC-MS/MS Method

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 100 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute 4-MU with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 4-MU and an internal standard should be optimized.

c. Validation Summary

A full validation should be performed, including assessments of selectivity, matrix effect, linearity, accuracy, precision, and stability.

Fluorescence Spectroscopy Method

a. Sample Preparation

  • Perform protein precipitation as described for the HPLC-UV method.

  • After centrifugation, the clear supernatant can be directly used for fluorescence measurement. Dilution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) may be necessary to bring the concentration within the linear range of the assay.

b. Measurement Protocol

  • Transfer 200 µL of the prepared sample supernatant or diluted sample into a 96-well black microplate.

  • Measure the fluorescence using a microplate reader.

  • Excitation Wavelength: ~360 nm.[8]

  • Emission Wavelength: ~450 nm.[8]

  • Quantify the concentration of 4-MU using a calibration curve prepared in the same biological matrix.

c. Key Considerations

  • Potential for interference from other fluorescent compounds in the plasma matrix.

  • pH of the final solution can affect fluorescence intensity.

  • Inner filter effects at high concentrations of 4-MU can lead to non-linearity.

Conclusion

The selection of a suitable analytical method for the quantification of 4-Methylumbelliferone in plasma is a critical decision that impacts the quality and reliability of research and clinical data.

  • HPLC-UV is a cost-effective and reliable method for applications where high sensitivity is not a primary requirement.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for pharmacokinetic studies and when low analyte concentrations are expected.

  • Fluorescence Spectroscopy provides a high-throughput and sensitive alternative, particularly for large-scale screening and studies where rapid analysis is essential.

Researchers should carefully consider the specific requirements of their study, including the expected concentration range of 4-MU, the number of samples, and the available resources, to select the most appropriate and validated method.

References

Safety Operating Guide

Proper Disposal of 4-Methylumbelliferone-13C4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Methylumbelliferone-13C4, a stable isotope-labeled compound. Adherence to these protocols is essential for personnel safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management. While this compound is labeled with a stable, non-radioactive isotope (Carbon-13), it should be handled with the same precautions as its parent compound, 4-Methylumbelliferone.

Based on the hazard classification of 4-Methylumbelliferone, the 13C4 isotopologue should be treated as a hazardous substance.[1][2][3][4][5] The primary hazards associated with the parent compound are skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.

Quantitative Data

The physical and chemical properties of this compound are expected to be nearly identical to those of the unlabeled compound. The following table summarizes key quantitative data for 4-Methylumbelliferone.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[3]
Molecular Weight 176.17 g/mol N/A
Melting Point 186 - 191 °C (366.8 - 375.8 °F)[2]
Oral LD50 (rat) 3850 mg/kg[4][6]
Appearance Off-white solid/powder[2]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves collection, storage, and transfer to a licensed hazardous waste disposal facility.

1. Waste Segregation and Collection:

  • Do not dispose of this compound, whether in solid form or in solution, down the drain or in regular trash.

  • All waste containing this compound, including contaminated consumables (e.g., pipette tips, vials, weighing paper), should be collected in a designated hazardous waste container.

  • The container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.

2. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound".

  • Indicate the primary hazards: "Irritant."

  • Note the accumulation start date (the date the first piece of waste is placed in the container).

3. On-site Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Final Disposal:

  • Once the waste container is full or has reached the institutional time limit for satellite accumulation, arrange for its transfer to your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

  • The primary recommended method of final disposal for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to neutralize harmful combustion byproducts.

Experimental Workflow for Disposal

cluster_lab In-Laboratory Procedures cluster_ehs Institutional/External Procedures A Generation of This compound Waste B Segregate into Designated Hazardous Waste Container A->B Immediate Action C Securely Seal and Label Container (Chemical Name, Hazards, Date) B->C Proper Containment D Store in Designated Satellite Accumulation Area C->D Safe Storage E Transfer to Institutional EHS or Licensed Waste Contractor D->E Scheduled Pickup F Transport to Licensed Hazardous Waste Facility E->F Compliant Transport G High-Temperature Incineration F->G Final Disposition

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.